Magnesium Silicate
Descripción
Propiedades
Key on ui mechanism of action |
As a supplement, magnesium silicate acts by replacing the factor that is missing. In the case of antacids, it is a non-absorbable antacid whose main activity is related to the absorption of hydrochloric acid. More specifically, magnesium silicate acts as a neutralizing and astringent agent. |
|---|---|
Número CAS |
1343-88-0 |
Fórmula molecular |
MgO3Si |
Peso molecular |
100.39 g/mol |
Nombre IUPAC |
magnesium;tris(oxygen(2-));silicon(4+) |
InChI |
InChI=1S/Mg.3O.Si/q+2;3*-2;+4 |
Clave InChI |
ZADYMNAVLSWLEQ-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[Mg+2].[Si+4] |
Color/Form |
Fine, white powder |
Descripción física |
Other Solid; Pellets or Large Crystals, Other Solid White solid; [Hawley] Powder; [MSDSonline] |
Solubilidad |
Insoluble |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of Amorphous Magnesium Silicate Hydrates: An In-depth Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of amorphous magnesium silicate (B1173343) hydrates (AMSHs), with a particular focus on their application in drug delivery systems. Amorphous magnesium silicates are gaining significant attention in the pharmaceutical industry due to their high surface area, porous structure, and biocompatibility, which make them excellent candidates for use as drug carriers. This document details the primary synthesis methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols.
Introduction to Amorphous Magnesium Silicate Hydrates
Amorphous this compound hydrates are a class of synthetic materials characterized by a disordered arrangement of magnesium, silicon, and oxygen atoms, with associated water molecules. Unlike their crystalline counterparts, such as talc (B1216) or serpentine, their amorphous nature provides a high surface area and porosity, which are advantageous for adsorbing and subsequently releasing active pharmaceutical ingredients (APIs). Their properties can be tailored by controlling the synthesis parameters, allowing for the optimization of drug loading and release kinetics.
Synthesis Methodologies
The synthesis of amorphous this compound hydrates can be broadly categorized into three main techniques: co-precipitation, sol-gel synthesis, and hydrothermal synthesis. The choice of method significantly influences the physicochemical properties of the final product, such as surface area, pore volume, and particle size.
Co-precipitation Method
Co-precipitation is a widely used and scalable method for synthesizing AMSHs. It involves the simultaneous precipitation of magnesium and silicate species from aqueous solutions of their respective salts. The process is typically carried out by reacting a soluble magnesium salt (e.g., magnesium sulfate (B86663), magnesium chloride, or magnesium nitrate) with a soluble silicate salt (e.g., sodium silicate) under controlled pH and temperature conditions.[1]
Key Parameters Influencing Material Properties:
-
pH: The pH of the reaction medium is a critical parameter that affects the Mg/Si ratio and the surface area of the resulting material. Higher pH values generally lead to a higher Mg/Si ratio.[2]
-
Precursor Concentration and Ratio: The molar ratio of magnesium to silicon precursors in the initial solution directly influences the composition and properties of the final product.[3]
-
Temperature: Reaction temperature can affect the kinetics of precipitation and the final morphology of the particles.
-
Stirring Speed and Addition Rate: These parameters influence the mixing of reactants and can impact the particle size distribution.[4]
Sol-Gel Synthesis
The sol-gel process offers a versatile route to produce high-purity and homogenous amorphous this compound hydrates at relatively low temperatures. This method involves the hydrolysis and condensation of molecular precursors, typically a silicon alkoxide like tetraethyl orthosilicate (B98303) (TEOS) and a magnesium salt such as magnesium nitrate (B79036) or magnesium chloride, in a solvent.[5]
The process begins with the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. Through further condensation reactions, the sol evolves into a "gel," an interconnected, rigid network. The solvent is then removed from the gel by drying, which can be done under supercritical conditions (to form an aerogel) or through conventional evaporation (to form a xerogel).
Hydrothermal Synthesis
Hydrothermal synthesis is a method that employs high temperatures and pressures in an aqueous solution to promote the crystallization or synthesis of materials. In the context of amorphous this compound hydrates, this technique can be used to control the morphology and porosity of the material, often leading to the formation of mesoporous structures with well-defined pore sizes. The reaction is typically carried out in a sealed vessel called an autoclave.[6]
Data Presentation: Synthesis Parameters and Material Properties
The following tables summarize quantitative data from various studies, illustrating the influence of different synthesis parameters on the physicochemical properties of amorphous this compound hydrates.
Table 1: Effect of Synthesis Method on Physicochemical Properties of Amorphous this compound
| Synthesis Method | Precursors | SiO₂:MgO Molar Ratio | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |
| Co-precipitation | MgSO₄, Na₂SiO₃ | 2.5 - 4.5 | 573 - 639 | - | - | [7] |
| Co-precipitation | MgCl₂, Sodium Silicate from Wheat Husk Ash | - | 79 - 91 | - | - | [8] |
| Sol-Gel | TEOS, Mg(NO₃)₂ | 9:1 | - | - | - | [5][9] |
| Hydrothermal | MgO, Na₂SiO₃ | 3:2 | - | - | - | [6] |
Table 2: Influence of Co-Precipitation Parameters on Amorphous this compound Properties
| Parameter Varied | Range | Resulting BET Surface Area (m²/g) | Resulting Mg/Si Ratio | Reference |
| Synthesis pH | 8.8 - 12.6 | >180 for Mg/Si < 0.7 | 0.34 - 1.00 | [2] |
| MgCl₂ Feeding Rate | 0.6 - 70 mL/min | 79.13 - 91.74 | - | [8] |
| Magnesium Salt Type | MgCl₂ vs. MgSO₄ | 87.41 vs. 80.19 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis techniques discussed.
Co-precipitation Synthesis of Amorphous this compound
Objective: To synthesize amorphous this compound via a co-precipitation reaction.
Materials:
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Sodium silicate solution (e.g., with a SiO₂:Na₂O molar ratio of ~3.35)[7]
-
Deionized water
-
Brine solution (NaCl, ≥ 285 g/L) (optional, to maintain ionic strength)[7]
Equipment:
-
Jacketed glass reactor with a stirrer
-
Membrane pumps for reagent addition
-
pH meter and conductivity meter
-
Heating system for the reactor
-
Filtration apparatus
-
Drying oven
-
Moisture analyzer
Procedure:
-
Initial Bed Preparation:
-
Precipitation:
-
Prepare separate aqueous solutions of magnesium sulfate and sodium silicate of known concentrations.
-
Simultaneously and slowly add the two solutions to the stirred reactor over a defined period (e.g., 2 hours) using membrane pumps.[7]
-
Continuously monitor and maintain the pH of the reaction mixture within a target range by adjusting the addition rates of the precursor solutions.
-
-
Maturation:
-
After the addition of precursors is complete, continue stirring the suspension at the reaction temperature for a specified maturation time (e.g., 1-3 hours) to allow the precipitate to age.[7]
-
-
Filtration and Washing:
-
Filter the resulting suspension to separate the amorphous this compound precipitate from the mother liquor.
-
Wash the filter cake thoroughly with deionized water to remove soluble byproducts, such as sodium sulfate.
-
-
Drying:
-
Dry the washed precipitate in an oven at a specified temperature (e.g., 98-110 °C) until a constant weight is achieved.[4]
-
Analyze the moisture content of the final product using a moisture analyzer.
-
Sol-Gel Synthesis of Amorphous this compound
Objective: To synthesize amorphous this compound using a sol-gel method.
Materials:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)[10]
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) as a catalyst
Equipment:
-
Glass beakers and magnetic stirrer
-
Ultrasonicator
-
Oven or furnace for drying and calcination
Procedure:
-
Sol Preparation:
-
Dissolve a calculated amount of TEOS in ethanol with continuous stirring.
-
In a separate beaker, dissolve the magnesium nitrate hexahydrate in deionized water.[10]
-
Slowly add the magnesium nitrate solution to the TEOS solution while stirring.
-
Adjust the pH of the mixture to the desired level (e.g., by adding a few drops of nitric acid) to catalyze the hydrolysis reaction.
-
-
Gelation:
-
Continue stirring the solution until it becomes a viscous sol.
-
Allow the sol to age at a specific temperature (e.g., 60 °C) for a period (e.g., 12 hours) until a rigid gel is formed.[10]
-
-
Drying and Calcination:
Hydrothermal Synthesis of Mesoporous this compound
Objective: To synthesize mesoporous this compound via a hydrothermal method.
Materials:
-
Magnesium chloride (MgCl₂) or Magnesium sulfate (MgSO₄)
-
Fumed silica (B1680970) (SiO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Boric acid (H₃BO₃) as an auxiliary agent (optional)
-
Deionized water
Equipment:
-
Ultrasonicator
-
Magnetic stirrer or mechanical stirrer
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Suspension Preparation:
-
Disperse fumed silica in deionized water using ultrasonication to form a homogeneous suspension.
-
Prepare separate aqueous solutions of the magnesium salt and sodium hydroxide.
-
-
Reaction Mixture Formation:
-
Slowly add the magnesium salt solution and then the sodium hydroxide solution to the silica suspension while stirring vigorously.
-
If using, add the boric acid solution to the mixture.
-
-
Hydrothermal Treatment:
-
Transfer the final slurry to a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 180-220 °C) for a specific duration (e.g., 18 hours).[6]
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and then with ethanol.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).
-
Application in Drug Delivery
Amorphous this compound hydrates are particularly promising as carriers for poorly water-soluble drugs. Their high surface area allows for the adsorption of drug molecules in a non-crystalline, amorphous state, which can enhance their dissolution rate and bioavailability.[11]
Table 3: Drug Loading and Release Properties of Amorphous Magnesium Silicates
| Drug | Carrier | Drug Loading Capacity | Release Conditions | Key Findings | Reference |
| Doxorubicin (B1662922) | Mesoporous this compound Hollow Spheres | 2140 mg/g | pH 5.0 and 7.4 | Sustained and pH-responsive release | [12] |
| Ibuprofen (B1674241) | Mesoporous Magnesium Carbonate (related material) | High loading capacity | Simulated gastric and intestinal fluids | Enhanced dissolution rate | [13] |
| Doxorubicin | Hollow Iron Silicate Nanospheres (related material) | up to 50.2% (w/w) | pH 5.0 and 7.4 | pH-triggered release | [14] |
| Ibuprofen | Silicified-Microcrystalline Cellulose | - | pH 7.2 | Improved dissolution | [15] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and application of amorphous this compound in sample preparation for analysis | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. dovepress.com [dovepress.com]
- 8. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. graphviz.org [graphviz.org]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. Controlled release of doxorubicin from mesoporous silicas equipped with pH-responsive molecular and supramolecular nanovalves [inis.iaea.org]
- 13. Stabilisation of amorphous ibuprofen in Upsalite, a mesoporous magnesium carbonate, as an approach to increasing the aqueous solubility of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure of Nanocrystalline Magnesium Silicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of nanocrystalline magnesium silicate (B1173343), a material of significant interest in various scientific fields, including ceramics, materials science, and biomedical applications. The guide details the different crystalline and amorphous phases, experimental protocols for synthesis and characterization, and quantitative structural data.
Introduction to Nanocrystalline Magnesium Silicate
Magnesium silicates are compounds formed from magnesium oxide and silica (B1680970). In their nanocrystalline form, these materials exhibit enhanced properties compared to their bulk counterparts, such as improved thermal stability and bioactivity, making them suitable for applications like bioceramics and drug delivery systems.[1][2] The crystal structure of nanocrystalline this compound can vary significantly depending on the synthesis method and the Mg:Si molar ratio, leading to the formation of different phases, most notably forsterite and enstatite, as well as amorphous and hydrated structures.[3][4][5]
Crystalline Phases of Nanocrystalline this compound
The two most common crystalline phases of this compound are forsterite (Mg₂SiO₄) and enstatite (MgSiO₃). Both belong to the silicate mineral group and are characterized by their distinct crystal structures.
2.1. Forsterite (Mg₂SiO₄)
Forsterite is the magnesium-rich end-member of the olivine (B12688019) solid solution series.[6] It possesses an orthorhombic crystal system and is known for its high melting point (1890°C), low thermal expansion, and excellent insulation properties.[7] The structure of forsterite consists of isolated silica tetrahedra (SiO₄⁴⁻) linked by magnesium ions (Mg²⁺) that occupy two different octahedral sites (M1 and M2).[6] This dense packing of atoms contributes to its notable mechanical properties, which are comparable to those of cortical bone.[2]
2.2. Enstatite (MgSiO₃)
Enstatite is a member of the pyroxene (B1172478) group of minerals and is the magnesium end-member of the enstatite-ferrosilite series.[8] It also crystallizes in the orthorhombic system.[5] The structure of enstatite is characterized by single chains of silica tetrahedra linked by magnesium ions in octahedral coordination.[5] There are also monoclinic polymorphs of enstatite known as clinoenstatite.[8]
A summary of the crystallographic data for forsterite and orthoenstatite is presented in Table 1.
Table 1: Crystallographic Data for Forsterite and Orthoenstatite
| Property | Forsterite (Mg₂SiO₄) | Orthoenstatite (MgSiO₃) |
| Crystal System | Orthorhombic[6] | Orthorhombic[5][8] |
| Space Group | Pbnm[6] | Pbca[8][9][10] |
| Unit Cell Parameters | a = 4.75 Å[6]b = 10.20 Å[6]c = 5.98 Å[6] | a = 18.210 Å[9][10]b = 8.812 Å[9][10]c = 5.178 Å[9][10] |
| Formula Units (Z) | 4[6] | 8[8] |
| Mohs Hardness | 7[6] | 5 - 6[8] |
| Specific Gravity | 3.21 - 3.33[6] | 3.2 - 3.3[8] |
Amorphous and Hydrated Nanocrystalline this compound
In addition to crystalline phases, this compound can also exist in an amorphous or hydrated state, particularly when synthesized via precipitation or sol-gel methods at lower temperatures.[11][12]
3.1. Amorphous this compound
Synthetic amorphous magnesium silicates are typically porous and can be produced through precipitation reactions between a soluble silicate (like sodium silicate) and a soluble magnesium salt (like magnesium sulfate).[11][12] The surface of amorphous this compound is composed of siloxane (Si–O–Si), silanol (B1196071) (Si–OH), and magnesil (Si–O–Mg–OH) groups.[11] The structure and properties of these materials are highly dependent on the synthesis conditions, such as the SiO₂:MgO molar ratio.[11]
3.2. This compound Hydrates (M-S-H)
This compound hydrates (M-S-H) are nanocrystalline phases that are structurally related to phyllosilicates (layered silicates).[13][14] These materials are often turbostratic, meaning the layers are randomly stacked.[14] The structure of M-S-H consists of silicate tetrahedral layers and magnesium octahedral layers, similar to brucite (Mg(OH)₂).[4] M-S-H phases have a variable Mg/Si molar ratio, typically ranging from 0.5 to 1.5.[4] Studies have shown that M-S-H with a lower Mg/Si ratio (~0.6) is structurally similar to nanocrystalline 2:1 Mg-Si phyllosilicates with a layer-to-layer distance of about 9.46 Å.[14]
Experimental Protocols
The synthesis and characterization of nanocrystalline this compound involve various techniques. Below are detailed methodologies for some of the key experiments.
4.1. Synthesis Methods
4.1.1. Mechanical Activation Followed by Annealing
This method is used to synthesize pure nanocrystalline forsterite powder.[3][15][16]
-
Starting Materials :
-
Procedure :
-
The starting materials are mixed in the appropriate stoichiometric ratio to yield Mg₂SiO₄.
-
The mixture is milled using a high-energy planetary ball mill for a specified duration (e.g., 5-10 hours).[3][15]
-
The mechanically activated powder is then annealed in a furnace at a specific temperature (e.g., 1000-1200°C) for a set time (e.g., 1 hour).[3][15]
-
The resulting powder is cooled and collected for characterization.
-
4.1.2. Precipitation Method
This method is commonly used for the synthesis of amorphous magnesium silicates and can also be used to produce precursors for crystalline phases.[12][17][18]
-
Starting Materials :
-
A soluble magnesium salt solution, such as magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) or magnesium sulfate (B86663) (MgSO₄).[11][18]
-
A soluble silicate solution, such as tetraethyl orthosilicate (B98303) (TEOS, C₈H₂₀O₄Si) or sodium silicate (Na₂SiO₃).[11][18]
-
A pH regulator, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.[17][18]
-
-
Procedure :
-
The magnesium salt is dissolved in deionized water to form an aqueous solution.
-
The silicate solution is prepared separately. If using TEOS, it is often hydrolyzed first.
-
The magnesium salt solution is added dropwise to the silicate solution under constant stirring.
-
The pH of the mixture is adjusted to a specific value to induce precipitation.
-
The resulting precipitate is aged for a period (e.g., 2 hours).[17]
-
The precipitate is then filtered, washed with deionized water and ethanol (B145695) to remove impurities, and dried.
-
For crystalline phases, a subsequent calcination step at elevated temperatures (e.g., 900°C) is required.[18]
-
The general workflow for the synthesis and characterization of nanocrystalline this compound is illustrated in the diagram below.
Caption: Workflow for the synthesis and characterization of nanocrystalline this compound.
4.2. Characterization Techniques
-
X-Ray Diffraction (XRD) : Used to identify the crystalline phases present in the sample and to determine structural parameters such as lattice constants and mean crystallite size (using the Scherrer equation).[3][19]
-
Transmission Electron Microscopy (TEM) : Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology. High-resolution TEM (HRTEM) can be used to observe the crystal lattice.[1][3]
-
Scanning Electron Microscopy (SEM) : Used to study the surface morphology and agglomeration of the synthesized powders.[3][19]
-
Differential Thermal Analysis (DTA) : Investigates the thermal behavior of the precursor materials, such as crystallization and decomposition temperatures.[3][16]
-
Atomic Absorption Spectrometry (AAS) : Employed for the chemical analysis of the synthesized powders to confirm their elemental composition.[3][15]
Quantitative Data Summary
The structural properties of nanocrystalline this compound are highly dependent on the synthesis parameters. Table 2 summarizes the results from a study on the synthesis of nanocrystalline forsterite using mechanical activation.
Table 2: Effect of Synthesis Parameters on Nanocrystalline Forsterite Properties
| Starting Materials | Milling Time (h) | Annealing Temp. (°C) | Resulting Phase | Mean Crystallite Size (nm) | Reference |
| Talc + MgCO₃ | 10 | 1000 | Pure Forsterite (Mg₂SiO₄) | 40 | [3][15][16] |
| Talc + MgO | 5 | 1000 | Pure Forsterite (Mg₂SiO₄) | 60 | [3][15][16] |
This data indicates that the choice of starting materials and the duration of mechanical activation have a significant impact on the final crystallite size of the nanocrystalline forsterite.[3][16]
Logical Relationships in Synthesis
The relationship between synthesis parameters and the final product characteristics can be complex. The following diagram illustrates the logical flow of how different synthesis variables can influence the properties of the resulting nanocrystalline this compound.
Caption: Influence of synthesis parameters on the final properties of nanocrystalline this compound.
Conclusion
The crystal structure of nanocrystalline this compound is diverse, encompassing well-defined crystalline phases like forsterite and enstatite, as well as amorphous and hydrated forms. The ability to control these structures through various synthesis techniques allows for the tuning of material properties to suit specific applications, from advanced ceramics to biomedical devices. A thorough understanding of the synthesis-structure-property relationships, facilitated by detailed experimental protocols and advanced characterization methods, is crucial for the continued development and application of these promising nanomaterials.
References
- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. Nanocrystalline forsterite for biomedical applications: synthesis, microstructure and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irsm.cas.cz [irsm.cas.cz]
- 4. researchgate.net [researchgate.net]
- 5. geologyscience.com [geologyscience.com]
- 6. Forsterite - Wikipedia [en.wikipedia.org]
- 7. Synthesis of nano-crystalline forsterite (Mg2SiO4) powder from biomass rice husk silica by solid-state route | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 8. Enstatite - Wikipedia [en.wikipedia.org]
- 9. [PDF] The crystal structure of orthoenstatite | Semantic Scholar [semanticscholar.org]
- 10. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 11. digital.csic.es [digital.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of this compound hydrate (M-S-H) [boris-portal.unibe.ch]
- 14. Crystal structure of this compound hydrates (M-S-H): The relation with 2:1 Mg–Si phyllosilicates (Journal Article) | OSTI.GOV [osti.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization and Growth Mechanism of Nano-Scale Hydroxyl this compound | Scientific.Net [scientific.net]
chemical formula and properties of magnesium silicate
This in-depth technical guide provides a comprehensive overview of the chemical formulas, properties, and applications of magnesium silicate (B1173343). It is intended for researchers, scientists, and drug development professionals.
Introduction to Magnesium Silicate
This compound is an inorganic compound consisting of magnesium, silicon, and oxygen.[1] It can be found naturally in minerals like talc (B1216) and serpentine, or it can be produced synthetically.[1] Synthetic magnesium silicates are white, odorless, fine powders created through a precipitation reaction between a water-soluble sodium silicate and a water-soluble magnesium salt.[2] This versatile compound is known for its high adsorption capacity, chemical inertness, and thermal stability, making it valuable in pharmaceuticals, cosmetics, and as a food additive.[1]
Chemical Formula and Stoichiometry
The chemical formula for this compound can vary depending on the specific form. The general molecular formula is often written as MgO:XSiO₂, where X represents the average mole ratio of silicon dioxide (SiO₂) to magnesium oxide (MgO).[2] The compound is also hydrated, and its formula may be written as MgO:XSiO₂•H₂O to indicate the water of hydration.[2]
Different forms of this compound are characterized by their specific chemical formulas and compositions:
| Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Magnesium Metasilicate | MgSiO₃ | 100.39 | A synthetic form of this compound.[1][3] |
| Magnesium Trisilicate (B10819215) | Mg₂Si₃O₈ | 260.86 | Commonly used as an antacid.[4][5] Contains at least 20% magnesium oxide and 45% silicon dioxide.[5] |
| Forsterite | Mg₂SiO₄ | 140.69 | A naturally occurring mineral, it is the magnesium-rich end-member of the olivine (B12688019) solid-solution series. Can be synthesized for various applications, including biomaterials.[6] |
| Talc (Hydrated this compound) | Mg₃Si₄O₁₀(OH)₂ | 258.75[7] | A naturally occurring mineral known for its softness.[1][7] |
| Food Grade Synthetic this compound | 2MgO:5SiO₂ | N/A | Specified mole ratio for use as a food additive, such as an anti-caking agent.[2] |
Physicochemical Properties
This compound's properties can differ based on its form (natural mineral vs. synthetic amorphous powder). Synthetic versions are typically amorphous, unlike their crystalline natural counterparts, and are insoluble in water and alcohol.[2]
| Property | Value | Form/Conditions |
| Appearance | White to off-white powder or granular solid.[1][7] | General |
| Odor | Odorless.[1][2] | General |
| pH | 9.5–10.5 | 1% aqueous solution.[1] |
| Bulk Density | 0.3–0.8 g/cm³ | Synthetic.[1] |
| Density | 2.75 g/cm³ | Talc.[7] |
| Melting Point | 1500 °C | Talc.[7] |
| Thermal Stability | Up to 900°C | Synthetic.[1] |
| Surface Area (BET) | <100 to several hundred m²/g | Synthetic, porous particles.[2] |
| Solubility | Insoluble in water and alcohol.[1][2][7] | General |
Applications in Research and Drug Development
This compound's unique properties lend it to a variety of applications in scientific research and the pharmaceutical industry.
-
Pharmaceuticals : It is widely used as an excipient in tablet manufacturing.[7] Its most notable application is as an antacid to neutralize stomach acid in the treatment of heartburn, indigestion, and peptic ulcers.[4][5]
-
Food Industry : The U.S. Food Chemicals Codex recognizes synthetic this compound as a safe anti-caking agent in powdered foods.[2][3] It is also used as a filter aid to adsorb impurities from used frying oils.[2]
-
Cosmetics : In its natural form as talc, it is a common ingredient in cosmetics and personal care products.[7]
-
Industrial Applications : It serves as a filler in plastics and rubber, an industrial lubricant, and a purifying adsorbent for oils and resins.[2][7]
Experimental Protocols
Synthesis of Amorphous this compound by Precipitation
This protocol describes a common method for synthesizing amorphous this compound.[2][8]
Methodology:
-
Prepare separate aqueous solutions of a water-soluble magnesium salt (e.g., magnesium sulfate, MgSO₄) and a water-soluble sodium silicate (e.g., sodium metasilicate, Na₂SiO₃).
-
Combine the two solutions under controlled conditions of temperature and stirring. The reaction will precipitate amorphous this compound.
-
The composition of the precipitate is dependent on the ratio of the reactants.[2]
-
Filter the resulting suspension to separate the this compound precipitate.
-
Wash the precipitate with deionized water to remove soluble byproducts.
-
Dry the washed precipitate in an oven to obtain a fine, white powder.
Synthesis of Nanocrystalline Forsterite (Mg₂SiO₄)
This protocol outlines the synthesis of forsterite nanopowder via a precipitation method, suitable for biomaterial applications.[6]
Methodology:
-
Dissolve magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) in distilled water.
-
Add tetraethyl orthosilicate (B98303) (TEOS) to the solution. The molar ratio of magnesium nitrate to TEOS should be 2:1 to achieve the forsterite stoichiometry.[6]
-
Adjust the pH of the solution using a pH regulator like sodium hydroxide.
-
A gel will form, which is then dried in an oven to remove the liquid.
-
Grind the dried gel into a fine powder.
-
Calcine the powder at a high temperature (e.g., 800°C - 900°C) to induce crystallization of the forsterite phase.[6][9]
Characterization Techniques
-
X-ray Diffraction (XRD) : Used to determine the crystalline structure of the material. For example, to confirm the formation of the forsterite phase and identify any secondary phases like periclase (MgO).[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To identify chemical bonds and functional groups present in the synthesized material.[10]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : To observe the morphology, particle size, and microstructure of the this compound powders.[8][10]
-
Brunauer-Emmett-Teller (BET) Analysis : To measure the specific surface area of the material, which is crucial for applications involving adsorption.[2][8]
Visualizations
Experimental Workflow for Forsterite Synthesis
Caption: Workflow for the synthesis and characterization of forsterite.
Mechanism of Action for Magnesium Trisilicate as an Antacid
Caption: Dual-action mechanism of magnesium trisilicate as an antacid.
Magnesium trisilicate acts as an antacid through a dual mechanism.[11] When ingested, it reacts with and neutralizes stomach acid (hydrochloric acid), leading to an increase in gastric pH and providing relief from symptoms of hyperacidity.[4][12][13] Simultaneously, the reaction forms a gelatinous silicon dioxide which coats the stomach lining, offering a protective barrier against further acid irritation.[4][5][11][13]
References
- 1. This compound: From Talc to Tech [eureka.patsnap.com]
- 2. Synthetic this compound - Wikipedia [en.wikipedia.org]
- 3. This compound | MgO3Si | CID 72941442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Magnesium Trisilicate? [synapse.patsnap.com]
- 5. Magnesium Trisilicate | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. irsm.cas.cz [irsm.cas.cz]
- 7. klarchem.com [klarchem.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Synthesis and Characterization of Porous Forsterite Ceramics with Prospective Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of nano-crystalline forsterite (Mg2SiO4) powder from biomass rice husk silica by solid-state route | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 11. nbinno.com [nbinno.com]
- 12. What is Magnesium Trisilicate used for? [synapse.patsnap.com]
- 13. Aluminum hydroxide/magnesium trisilicate: Uses, Side Effects, Dosage [medicinenet.com]
A Technical Guide to the Natural Sources and Characterization of Magnesium Silicate Minerals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, geological formation, and analytical characterization of key magnesium silicate (B1173343) minerals, with a primary focus on talc (B1216). It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a deep understanding of these minerals' origins and properties.
Introduction to Magnesium Silicate Minerals
This compound minerals are a diverse group of naturally occurring compounds composed primarily of magnesium, silicon, and oxygen.[1] They are significant components of the Earth's crust and mantle and find widespread industrial and pharmaceutical applications due to their unique physical and chemical properties.[2] This guide will focus on the most commercially important this compound minerals: talc, serpentine, forsterite (olivine), and enstatite (pyroxene).
Geological Origins and Natural Sources
The formation of this compound mineral deposits is intrinsically linked to geological processes involving the transformation of pre-existing rocks under specific temperature, pressure, and fluid conditions.
Talc (Mg₃Si₄O₁₀(OH)₂)
Talc, a hydrous this compound, is a secondary mineral formed through the metamorphism and hydrothermal alteration of magnesium-rich rocks.[3] Its deposits are classified based on the parent rock from which they originate.
Types of Talc Deposits:
-
Derived from Magnesium Carbonates: Accounting for over half of the world's talc production, these deposits are formed from the metamorphism of ancient carbonate sequences like dolomite (B100054) and magnesite.[3] This process typically yields high-purity, white talc.[3] The United States has significant deposits of this type.[2]
-
Derived from Serpentinites: Approximately 20% of global talc production comes from the alteration of serpentine-rich rocks.[3] The crude ore from these deposits is often grey and may require upgrading processes like flotation to enhance its purity and whiteness.[3]
-
Derived from Alumino-Silicate Rocks: Constituting about 10% of world production, these deposits are often associated with magnesium carbonate deposits.[3] The talc is typically grey due to the presence of chlorite.[3]
-
Derived from Magnesium Sedimentary Deposits: This type involves the direct transformation of magnesium clays. Currently, no major deposits of this type are being mined.[3]
The geological formation process of talc is depicted in the diagram below.
References
Theoretical Mg/Si Ratio in Synthetic Magnesium Silicates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical magnesium-to-silicon (Mg/Si) ratio in various synthetic magnesium silicates. It delves into the fundamental principles governing their composition, details common synthesis methodologies, and presents key characterization techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or study these versatile biomaterials.
Introduction to Magnesium Silicates
Synthetic magnesium silicates are a class of inorganic compounds composed of magnesium, silicon, and oxygen, often with associated water molecules. Unlike their crystalline mineral counterparts such as forsterite and talc, synthetic variants are typically amorphous and porous.[1][2] Their high surface area and tunable porosity make them valuable in a wide range of applications, including as adsorbents, catalysts, and excipients in pharmaceutical formulations.[2] The molar ratio of magnesium oxide (MgO) to silicon dioxide (SiO2) is a critical parameter that dictates the physicochemical properties and, consequently, the performance of these materials.
Theoretical Mg/Si Ratios of Key Magnesium Silicate (B1173343) Phases
The MgO-SiO₂ binary system phase diagram illustrates the stable crystalline phases at different compositions and temperatures.[3][4] Understanding these phases is fundamental to controlling the synthesis of magnesium silicates with desired properties.
| Magnesium Silicate Phase | Chemical Formula | Theoretical Molar Ratio (MgO:SiO₂) | Theoretical Mg/Si Ratio |
| Forsterite | Mg₂SiO₄ | 2:1 | 2.0 |
| Enstatite | MgSiO₃ | 1:1 | 1.0 |
| Serpentine | Mg₃Si₂(OH)₄O₅ | 3:2 | 1.5 |
| Talc | Mg₃Si₄O₁₀(OH)₂ | 3:4 | 0.75 |
Table 1: Theoretical Mg/Si ratios for common crystalline this compound phases.
For synthetic amorphous magnesium silicates, the Mg/Si ratio is not fixed and can be controlled during the synthesis process.[2][5] For instance, a common food-grade synthetic this compound has a specified molar ratio of 2MgO:5SiO₂, which corresponds to an Mg/Si ratio of 0.4.[2][6]
Synthesis of Magnesium Silicates
The synthesis of magnesium silicates with controlled Mg/Si ratios can be achieved through various methods. The most common is the precipitation reaction between a soluble magnesium salt and a soluble silicate.[2][5][7]
Co-precipitation Method
Experimental Protocol:
-
Precursor Preparation: Prepare aqueous solutions of a magnesium salt (e.g., magnesium sulfate, magnesium chloride, or magnesium nitrate) and a sodium silicate solution.[5] The concentration of these solutions will influence the reaction kinetics and final product characteristics.
-
Reaction: The magnesium salt solution is added to the sodium silicate solution (or vice-versa) under controlled conditions of temperature, pH, and stirring rate. The formation of amorphous this compound occurs as a precipitate.[5]
-
pH Control: The pH of the reaction medium is a critical parameter influencing the final Mg/Si ratio.[1][8] Higher synthesis pH generally leads to a higher Mg/Si ratio in the precipitated solid.[8] The pH can be adjusted by adding an acid or a base to the precursor solutions.[8]
-
Maturation: The precipitate is typically aged in the mother liquor for a specific period (e.g., 1 to 3 hours) to allow for the evolution of the material's properties.[5]
-
Filtration and Washing: The precipitate is separated from the solution by filtration. It is then washed thoroughly with deionized water to remove soluble by-products, such as sodium sulfate.[5]
-
Drying: The washed filter cake is dried at a specific temperature (e.g., 105°C) to remove water.[6]
-
Pulverization: The dried product is pulverized to obtain a fine powder.[9]
Sol-Gel Method
The sol-gel process is another versatile method for synthesizing amorphous magnesium silicates.[10]
Experimental Protocol:
-
Precursor Selection: Common precursors include magnesium chloride and sodium metasilicate.[10]
-
Sol Formation: The magnesium chloride solution is added dropwise to the heated sodium silicate solution with continuous stirring to form a sol.[10]
-
Gelation: The sol is allowed to age, leading to the formation of a gel.
-
Washing and Drying: The gel is then washed to remove impurities and dried under controlled conditions to obtain the final this compound product.
Influence of Synthesis Parameters on Mg/Si Ratio
The final Mg/Si ratio of synthetic magnesium silicates is highly dependent on the synthesis conditions.
| Parameter | Effect on Mg/Si Ratio |
| Synthesis pH | Increasing the pH of the precipitation reaction generally leads to a higher incorporation of magnesium into the silicate structure, resulting in a higher Mg/Si ratio.[8] |
| Initial Precursor Ratio | The molar ratio of magnesium to silicon in the initial precursor solutions is a primary determinant of the final Mg/Si ratio of the product. |
| Temperature | Reaction temperature can influence the kinetics of the precipitation and the structure of the resulting this compound. |
| Aging Time | The duration of the aging process can affect the crystallinity and porosity of the material, which may indirectly influence the surface composition. |
Table 2: Influence of key synthesis parameters on the Mg/Si ratio.
Characterization of Synthetic Magnesium Silicates
A variety of analytical techniques are employed to characterize the properties of synthetic magnesium silicates.
| Technique | Information Obtained |
| X-ray Fluorescence (XRF) | Elemental composition, including the precise Mg/Si ratio.[8] |
| X-ray Diffraction (XRD) | Crystalline or amorphous nature of the material. Identification of specific crystalline phases if present.[11] |
| Scanning Electron Microscopy (SEM) | Morphology, particle size, and aggregation state of the particles.[5] |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of the material's nanostructure.[7] |
| N₂ Physisorption (BET) | Specific surface area and pore size distribution.[8] |
| Thermogravimetric Analysis (TGA) | Thermal stability and water content.[8] |
Table 3: Common characterization techniques for synthetic magnesium silicates.
Visualizing Synthesis and Phase Relationships
The following diagrams illustrate a typical experimental workflow for the co-precipitation synthesis of magnesium silicates and the fundamental relationships within the MgO-SiO₂ phase diagram.
Co-precipitation synthesis workflow for this compound.
Simplified MgO-SiO₂ phase relationships.
Conclusion
The theoretical Mg/Si ratio is a cornerstone concept in the synthesis and application of magnesium silicates. A thorough understanding of the underlying phase relationships and the ability to control synthesis parameters are paramount for producing materials with tailored properties for specific applications, from industrial catalysis to advanced drug delivery systems. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and professionals working in this dynamic field.
References
- 1. The integrity of synthetic this compound in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic this compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US3401015A - this compound and process for making same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
solubility of magnesium silicate in acidic solutions
An In-Depth Technical Guide to the Solubility of Magnesium Silicate (B1173343) in Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium silicate is an inorganic compound comprising magnesium, silicon, and oxygen. It exists in various forms, including naturally occurring minerals like forsterite (Mg₂SiO₄) and enstatite (MgSiO₃), as well as synthetic amorphous forms.[1][2] In the pharmaceutical industry, synthetic this compound and related compounds like magnesium aluminum silicate are widely used as excipients.[3] They serve critical functions as glidants, anticaking agents, binders, disintegrants, and suspending agents.[3][4]
The behavior of these silicates in acidic environments is of paramount importance, particularly in drug development. The acidic milieu of the stomach can significantly impact the integrity of this compound-containing formulations, potentially affecting drug release, stability, and bioavailability.[4][5] This technical guide provides a comprehensive overview of the solubility and dissolution kinetics of this compound in acidic solutions, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms.
Mechanism of Dissolution in Acidic Media
The dissolution of this compound in acidic solutions is not a simple process of dissolving a salt. Instead, it is a complex surface-controlled reaction involving the chemical breakdown of the silicate structure.[6] The process is generally characterized by the preferential leaching of magnesium ions, which can lead to the formation of a silica-rich surface layer.[1][7]
The fundamental mechanism involves the protonation of the mineral surface. In an acidic environment, hydrogen ions (H⁺) from the solution attack the oxygen atoms in the silicate structure, particularly those bonded to magnesium.[6] This protonation weakens the Mg-O bonds, making them more susceptible to breaking.[6][8] The subsequent steps involve the cleavage of these weakened bonds and the release of solvated magnesium ions (Mg²⁺) into the solution. The remaining silicate structure undergoes rearrangement, often forming silicic acid (H₄SiO₄) or an amorphous silica (B1680970) layer.[5][6]
The overall reaction can be generalized as follows:
-
For Magnesium Metasilicate (e.g., Enstatite): MgSiO₃(s) + 2H⁺(aq) → Mg²⁺(aq) + H₂SiO₃(aq)[9]
-
For Magnesium Orthosilicate (e.g., Forsterite): Mg₂SiO₄(s) + 4H⁺(aq) → 2Mg²⁺(aq) + H₄SiO₄(aq)[6]
This preferential release of magnesium over silicon is a hallmark of incongruent dissolution, a common feature for many silicate minerals under acidic conditions.[1][7]
Quantitative Solubility and Dissolution Rate Data
The rate of this compound dissolution is strongly dependent on pH and temperature. Numerous studies have quantified these effects, primarily on well-defined crystalline forms like forsterite.
Effect of pH
There is a consensus that the dissolution rate of magnesium silicates increases significantly with decreasing pH (i.e., increasing acidity).[10][11] The relationship is often expressed as a power law where the rate is proportional to the activity of H⁺ ions raised to a reaction order, n. For forsterite dissolution in acidic solutions, the reaction order (n) is consistently reported to be in the range of 0.46 to 0.54.[10]
Table 1: Forsterite (Mg₂SiO₄) Dissolution Rates as a Function of pH
| pH | Temperature (°C) | Dissolution Rate (log mol m⁻² s⁻¹) | Reference(s) |
|---|---|---|---|
| 1.8 | 25 | -7.2 | [8] |
| 2.0 | 25-65 | Varies with temp. | [8] |
| > 5.6 | - | Slower rate | [10] |
| 11.9 | 25 | -10.4 |[8] |
Effect of Temperature
Like most chemical reactions, the dissolution of this compound is temperature-dependent. The rate increases with temperature, following the Arrhenius equation.[8] For example, forsterite dissolution rates have been observed to increase by two orders of magnitude as the temperature rises from 25 to 90 °C.[8]
Table 2: Temperature Dependence of Forsterite Dissolution at pH 2
| Parameter | Value | Unit | Reference(s) |
|---|---|---|---|
| Activation Energy (Eₐ) | 63.8 | kJ/mol | [8] |
| Pre-exponential Factor (A) | 0.190 | mol cm⁻² s⁻¹ |[8] |
Solubility in Mineral Acids
Studies on synthetic amorphous this compound indicate it is readily decomposed by mineral acids.[4][9] One study reports low solubility in acids up to a 3 M concentration, with partial dissolution occurring at higher concentrations.[9] Another investigation using hydrochloric acid (HCl) demonstrated that decreasing the pH leads to the dissociation of this compound into magnesium chloride (MgCl₂) and silicon dioxide (SiO₂).[5]
Table 3: Dissolution of Synthetic this compound in Various Aqueous Solutions Experiment performed by adding ~0.5 g of this compound to 50 mL of solution at 25°C for 24h.
| Solvent | Total Mg Dissolved (mg/50 mL) | Total Si Dissolved (mg/50 mL) | Reference(s) |
|---|---|---|---|
| H₂O | Data not specified | Data not specified | [9] |
| HNO₃ | Data not specified | Data not specified | [9] |
| HCl | Data not specified | Data not specified | [9] |
| H₃PO₄ | Data not specified | Data not specified | [9] |
| NaOH | Data not specified | Data not specified | [9] |
(Note: The original source[9] refers to a table (Table 7.2) with this data, but the specific values are not available in the provided search snippets. The text confirms low solubility in acids up to 3M.)
Experimental Protocols for Solubility Determination
The study of this compound solubility employs several well-established experimental techniques to measure dissolution kinetics under controlled conditions.
Mixed-Flow Reactor Experiments
This is the most common method for determining steady-state dissolution rates far from equilibrium.[7][8][11]
-
Apparatus: A mixed-flow reactor is a vessel where the reactant solution is continuously fed and the product solution is continuously removed. The contents are vigorously stirred to ensure the solution composition is uniform and identical to the outflowing solution.
-
Procedure:
-
A known mass of powdered this compound with a measured surface area is placed in the reactor.
-
An acidic solution of a specific pH and composition is pumped into the reactor at a constant, known flow rate.
-
The system is allowed to reach a steady state, where the concentration of dissolved magnesium and silicon in the outflowing solution becomes constant.
-
Samples of the effluent are collected periodically and analyzed for Mg and Si concentrations, typically using Inductively Coupled Plasma (ICP) spectroscopy.
-
The dissolution rate (r) is calculated based on the steady-state concentrations (Cᵢ), the fluid flow rate (q), and the initial mineral surface area (A): r = (Cᵢ * q) / A.
-
Batch Reactor Experiments
Batch experiments are used to study the evolution of the solution composition over time as the mineral dissolves.
-
Apparatus: A sealed vessel (batch reactor) containing the mineral sample and the acidic solution. The reactor is typically agitated or stirred and maintained at a constant temperature.
-
Procedure:
-
A known mass of this compound is added to a specific volume of the acidic solution in the reactor.
-
The reactor is sealed and agitated for the duration of the experiment.
-
Aliquots of the solution are withdrawn at different time intervals.
-
The samples are filtered and analyzed for dissolved Mg and Si.
-
The dissolution rate is determined from the change in concentration over time.
-
Surface Analysis Techniques
To understand the changes in the solid phase during dissolution, various surface-sensitive techniques are employed.
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS): Used to observe changes in particle morphology and to determine the elemental composition of the mineral surface before and after reaction.[5][12] EDS can confirm the depletion of magnesium relative to silicon on the reacted surfaces.[12]
-
Atomic Force Microscopy (AFM): Allows for the in-situ observation of the mineral surface at the nanoscale during dissolution, providing direct insight into the kinetics of processes like etch pit formation.[13]
-
X-ray Photoelectron Spectroscopy (XPS) and Nuclear Magnetic Resonance (NMR): These spectroscopic techniques provide detailed information about the chemical bonding and coordination environment of atoms on the surface, helping to characterize the formation of the silica-rich leached layer.[1][14]
Implications for Drug Development
The acidic solubility of this compound has significant consequences for its use in oral solid dosage forms.
-
Antacid Properties: The reaction with acid demonstrates an acid-consuming capacity.[15][16] Orally administered this compound is neutralized in the stomach, which can be beneficial in antacid formulations.[4]
-
Drug Interactions: The dissolution process can lead to interactions with active pharmaceutical ingredients (APIs). The increase in pH from acid neutralization and the generation of a charged silicate surface can affect the solubility and dissolution rate of pH-sensitive drugs. More critically, this compound can adsorb or chelate certain drugs, potentially reducing their oral bioavailability. Documented interactions include reduced bioavailability of tetracycline (B611298) and mebeverine (B1676125) hydrochloride, and retarded dissolution of folic acid and erythromycin (B1671065) stearate.[4]
-
Formulation Integrity: In liquid suspensions, the acidic environment of the stomach can cause the breakdown of this compound, which is used as a suspending agent.[3] This can alter the stability and rheology of the formulation. For solid dosage forms, the decomposition of this compound as a binder or disintegrant could prematurely alter the tablet's integrity.[5]
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Enstatite - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. phexcom.com [phexcom.com]
- 5. The integrity of synthetic this compound in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Surface Chemistry of Porous Magnesium Silicate (B1173343)
Executive Summary
Porous magnesium silicate, a synthetic material known for its high specific surface area and tunable pore structure, is gaining significant traction in advanced applications, particularly in the pharmaceutical and biomedical fields. Its utility as an excipient, adsorbent, and carrier for drug delivery systems is intrinsically linked to its surface chemistry. This technical guide provides a comprehensive overview of the synthesis, surface characterization, and functionalization of porous this compound. It details the relationship between its surface properties and its performance in drug delivery, offering researchers and drug development professionals a foundational understanding for harnessing this versatile material.
Synthesis and Control of Surface Properties
The surface characteristics of porous this compound are not inherent but are meticulously controlled by the synthesis method. The most prevalent methods—precipitation, sol-gel, and hydrothermal synthesis—allow for the tuning of critical parameters like surface area, pore volume, and particle size.
Synthesis Methodologies
-
Precipitation: This is a common and scalable method involving the reaction of a soluble magnesium salt (e.g., magnesium sulfate (B86663) or chloride) with a soluble silicate solution (e.g., sodium silicate). The properties of the final product are influenced by factors such as the molar ratio of reactants, stirring speed, flow rate, and drying temperature.
-
Sol-Gel Synthesis: The sol-gel process offers precise control over the material's structure. It typically involves the hydrolysis and condensation of precursors like tetraethyl orthosilicate (B98303) (TEOS) and magnesium nitrates in an alcoholic solution. The process proceeds through stages of gelation, aging, drying, and calcination, each affecting the final porous network.
-
Hydrothermal Synthesis: This method involves a chemical reaction in a sealed, heated aqueous solution. It can be used to produce crystalline this compound with well-defined structures, such as nanotubes, by controlling temperature and pressure.
Influence of Synthesis Parameters on Surface Properties
The choice of synthesis route and the precise control of reaction conditions directly dictate the physicochemical properties of the resulting this compound. For instance, the Mg/Si ratio has a profound effect; materials with a ratio below 0.7 tend to exhibit high specific surface areas (>180 m²/g), while those with higher ratios often have negligible surface areas. The sol-gel method generally yields materials with the highest specific surface area and micropore volume, whereas the precipitation method can produce materials with a larger volume of mesopores.
Surface Characterization Techniques
A suite of analytical techniques is employed to elucidate the surface chemistry and morphology of porous this compound. Understanding these methods is crucial for quality control and for correlating material properties with performance.
Key Characterization Methods
-
Brunauer-Emmett-Teller (BET) Analysis: This technique measures the physical adsorption of nitrogen gas to determine the specific surface area, pore volume, and pore size distribution. It is fundamental for quantifying the porous nature of the material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify chemical bonds and functional groups on the material's surface. Characteristic absorption bands reveal the presence of Si-O-Si (around 1040-1110 cm⁻¹), O-Si-O, and Mg-O bonds, as well as surface hydroxyl (-OH) groups, which are critical for surface functionalization and drug interaction.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the material's surface (top 1-10 nm). It is used to determine the Mg/Si ratio and identify the binding environments of magnesium, silicon, and oxygen, which can reveal the presence of different silicate and oxide phases.
-
Zeta Potential Analysis: This measurement determines the surface charge of the particles in a liquid medium as a function of pH. Porous this compound typically exhibits a negative surface charge in alkaline solutions, with an isoelectric point (where the net charge is zero) at an acidic pH of approximately 3. This property is vital for understanding colloidal stability and interaction with charged drug molecules.
-
Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and porous structure of the material.
Quantitative Surface Properties
The properties of porous this compound can vary significantly based on the synthesis method. The following tables summarize typical quantitative data reported in the literature.
Table 1: Physical Properties of Porous this compound by Synthesis Method
| Property | Precipitation | Sol-Gel | Hydrothermal | Reference |
| BET Surface Area (SBET) | 187 - 597 m²/g | 358 - 640 m²/g | 117 m²/g | [1][2] |
| Total Pore Volume (Vtotal) | 0.40 - 0.64 cm³/g | 0.48 - 0.88 cm³/g | 0.25 cm³/g | [1][2] |
| Mesopore Volume (Vmeso) | 0.39 cm³/g | 0.22 cm³/g | 0.21 cm³/g | [1] |
| Micropore Volume (Vmicro) | 0.25 cm³/g | 0.26 cm³/g | 0.04 cm³/g | [1] |
| Average Pore Diameter | 6 - 14 nm | ~1.5 nm | ~4.3 nm | [1][2] |
Table 2: Additional Surface and Compositional Properties
| Property | Value | Notes | Reference |
| Zeta Potential | Strongly negative in alkaline solution | Isoelectric point at pH ~3 | |
| Surface Free Energy | 29 - 252 mJ/m² | For organo-functionalized silicates | |
| Mg/Si Molar Ratio | 0.34 - 1.00 | Controlled by synthesis pH |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for synthesizing and characterizing porous this compound. Below are representative methodologies for key procedures.
Protocol: Sol-Gel Synthesis of Porous this compound
This protocol is adapted from methodologies for synthesizing calcium magnesium silicates.
-
Precursor Solution A: Dissolve a measured volume of tetraethyl orthosilicate (TEOS) in ethanol. Adjust the pH to ~2 using nitric acid (HNO₃) and homogenize on a magnetic stirrer for 1 hour.
-
Precursor Solution B: Dissolve magnesium nitrate (B79036) (Mg(NO₃)₂) in distilled water by ultrasonication for 30 minutes.
-
Mixing: Combine Solution A and Solution B and continue stirring for 1 hour to form a final, homogeneous solution.
-
Gelation & Aging: Maintain the final solution at 60°C for 12 hours to facilitate gelation and aging.
-
Drying: Dry the resulting gel at 80°C for 48 hours to remove the solvent.
-
Calcination: Grind the dry gel into a powder and calcine at 600°C to remove residual organic components and nitrate groups, leading to the formation of the porous this compound structure.
Protocol: BET Surface Area Analysis
This protocol outlines the standard procedure for determining surface area via nitrogen physisorption.[1]
-
Sample Preparation (Degassing): Accurately weigh a sample of the this compound powder into a sample tube. Degas the sample under vacuum or a flow of inert gas (e.g., nitrogen) at an elevated temperature (e.g., 200°C) for several hours to remove any adsorbed contaminants from the surface.
-
Analysis: Place the sample tube in the analysis port of the instrument. Immerse the tube in a liquid nitrogen bath (77 K).
-
Adsorption Isotherm: Introduce controlled doses of nitrogen gas into the sample tube and measure the pressure until equilibrium is reached. Repeat this process at multiple points across a range of relative pressures (P/P₀), typically from ~0.05 to 0.3 for BET calculation, to generate the adsorption isotherm.
-
Data Calculation: Apply the Brunauer-Emmett-Teller (BET) equation to the linear portion of the adsorption isotherm to calculate the monolayer volume and, subsequently, the total specific surface area. Pore size distribution can be calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.
Protocol: FTIR Spectroscopy
This protocol describes the sample preparation and analysis for identifying surface functional groups.
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the finely ground this compound sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar to achieve a homogeneous blend.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample holder.
-
Analysis: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Analyze the resulting spectrum for characteristic absorption bands corresponding to Si-O-Si, Mg-O, and O-H vibrations.
Visualizing Workflows and Relationships
Diagrams are essential for conceptualizing complex processes and relationships in materials science. The following are generated using the DOT language to illustrate key aspects of working with porous this compound.
Caption: Workflow for synthesis and characterization of porous this compound.
Caption: Relationship of synthesis parameters to drug delivery performance.
Surface Chemistry in Drug Delivery Applications
The surface of porous this compound is the primary interface for interaction with active pharmaceutical ingredients (APIs). Its chemistry dictates loading efficiency, release kinetics, and biological response.
Drug Loading and Release
The high surface area and large pore volume of porous this compound make it an excellent carrier for APIs, particularly for improving the dissolution of poorly soluble (BCS Class II/IV) drugs.
-
Loading Mechanisms: Drug loading is typically achieved by adsorption. The mechanism can be physical adsorption, where the drug is held within the porous network, or chemical interaction, such as hydrogen bonding between the drug and the silanol (B1196071) (Si-OH) groups on the silicate surface. The surface charge also plays a role; a negatively charged surface can electrostatically attract and bind positively charged drug molecules.
-
Release Mechanisms: Drug release is often controlled by diffusion from the porous matrix. The release rate can be modulated by the pore size, with smaller pores leading to more sustained release. Furthermore, surface functionalization can be employed to create pH-responsive systems, where the drug is released preferentially in the acidic environment of a tumor or the stomach.
Surface Functionalization
The surface of this compound can be chemically modified to enhance its performance. The presence of silanol groups allows for functionalization with organosilanes. This can be used to:
-
Tailor Surface Energy: Modify the surface from hydrophilic to hydrophobic to improve compatibility with different drugs and polymer matrices.
-
Introduce Targeting Ligands: Covalently attach molecules that target specific cells or tissues.
-
Control Drug Release: Introduce functional groups that respond to specific stimuli (e.g., pH, temperature) for controlled release.
Biocompatibility
Magnesium and silicon are essential elements in the human body, and their silicate forms are generally considered biocompatible. Studies have shown that this compound composites can support cell proliferation and osteogenic differentiation, making them promising for bone tissue engineering applications. The surface chemistry is a key factor in biocompatibility, as it mediates the initial interactions with cells and proteins. A well-defined and controlled surface minimizes adverse inflammatory responses.
Conclusion and Future Outlook
The surface chemistry of porous this compound is a rich and highly tunable field. By carefully selecting synthesis methods and controlling reaction parameters, materials with bespoke surface area, pore architecture, and surface charge can be produced. These properties are paramount in determining the material's efficacy as a drug delivery vehicle. Future research will likely focus on developing more complex surface functionalization strategies to create "smart" drug carriers that offer targeted delivery and on-demand release, further solidifying the role of porous this compound as a key enabling material in advanced pharmaceutical formulations.
References
A Technical Guide to the Thermal Stability of Hydrated Magnesium Silicate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of common hydrated magnesium silicate (B1173343) compounds. Understanding the thermal decomposition behavior of these materials is critical for their safe handling, processing, and application in various fields, including ceramics, industrial manufacturing, and pharmaceuticals. This document details the decomposition pathways, transition temperatures, and experimental methodologies used to characterize these properties.
Introduction to Hydrated Magnesium Silicates
Hydrated magnesium silicates are a group of minerals characterized by the presence of magnesium, silicon, oxygen, and water within their crystalline structures. The water can be present as adsorbed water, coordinated water (zeolitic water), or structural hydroxyl (OH) groups. The thermal stability of these compounds is largely dictated by the manner in which this water is bound within the mineral structure. Thermal decomposition typically proceeds through two main stages: dehydration (loss of adsorbed and coordinated water) at lower temperatures, followed by dehydroxylation (loss of structural hydroxyl groups) at higher temperatures, leading to phase transformations and the formation of new, anhydrous minerals.
Thermal Decomposition of Common Hydrated Magnesium Silicates
The thermal behavior of several key hydrated magnesium silicate minerals is summarized below. The decomposition temperatures and products can vary depending on factors such as particle size, crystallinity, and the presence of impurities.
Serpentine (B99607) Group (Chrysotile, Antigorite, and Lizardite)
The serpentine group of minerals has the general chemical formula Mg₃Si₂O₅(OH)₄. While chemically similar, their distinct crystal structures result in different thermal stabilities.
Chrysotile is a fibrous mineral that has been widely used in industrial applications. Its thermal decomposition involves dehydroxylation to form forsterite and, at higher temperatures, enstatite.[1] The dehydroxylation of chrysotile typically begins at temperatures above 500°C.[2] A notable exothermic peak around 820°C is associated with the crystallization of forsterite (Mg₂SiO₄).[2][3]
Antigorite and Lizardite (B79139) are platy serpentine minerals. Dehydroxylation of serpentine minerals generally occurs between 550 and 800°C.[4][5] Antigorite generally exhibits higher thermal stability than lizardite and chrysotile.[4][5][6] The decomposition of lizardite can start at approximately 550-690°C, leading to the formation of forsterite. The final high-temperature products for all serpentines are typically forsterite and enstatite.[4][5][7]
| Mineral | Onset of Dehydroxylation (°C) | Peak Decomposition Temperature (°C) | Decomposition Products | Reference |
| Chrysotile | ~616 | 636 - 689 (Endotherm), ~820 (Exotherm) | Forsterite, Enstatite | [1][2][4][5] |
| Antigorite | ~700 | 715 - 720 | Forsterite, Enstatite | [4][5][6] |
| Lizardite | ~550 - 690 | 708 - 714 | Forsterite, Enstatite | [4][5] |
Talc
Talc, with the chemical formula Mg₃Si₄O₁₀(OH)₂, is known for its high thermal stability. The dehydroxylation of talc, leading to the formation of enstatite (MgSiO₃) and amorphous silica (B1680970), commences at approximately 800°C, with a peak around 895°C.[8][9][10] Complete dehydroxylation is typically achieved by 1000°C.[8][9] At even higher temperatures (around 1200-1300°C), enstatite can transform into clinoenstatite, and the amorphous silica may crystallize into cristobalite.[9][11]
| Mineral | Onset of Dehydroxylation (°C) | Peak Decomposition Temperature (°C) | Decomposition Products | Reference |
| Talc | ~800 | ~895 | Enstatite, Amorphous Silica | [8][9][10] |
Sepiolite (B1149698)
Sepiolite is a fibrous clay mineral with the ideal formula Mg₄Si₆O₁₅(OH)₂·6H₂O. Its thermal decomposition occurs in multiple steps due to the presence of different types of water. The process begins with the loss of zeolitic and coordinated water at lower temperatures, followed by dehydroxylation at higher temperatures.[12][13] The dehydroxylation is a multi-step process, with the final stage leading to the collapse of the sepiolite structure and the formation of enstatite at around 825-850°C.[12][14]
| Mineral | Decomposition Stages | Temperature Range (°C) | Mass Loss | Decomposition Products | Reference |
| Sepiolite | Dehydration (zeolitic & coordinated water) | 25 - ~400 | Stepwise | - | [12][13] |
| Dehydroxylation | ~400 - ~800 | Stepwise | - | [12][13] | |
| Phase Transformation | ~825 - 850 (Exotherm) | - | Enstatite | [12][14] |
Experimental Protocols for Thermal Analysis
The thermal stability of hydrated this compound compounds is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[15][16] These methods are often coupled with other analytical techniques for a more comprehensive understanding.
Core Thermoanalytical Techniques
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It provides quantitative information about dehydration and dehydroxylation processes through mass loss steps.
-
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. It detects exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as phase transitions and decomposition reactions.
-
Differential Scanning Calorimetry (DSC): DSC measures the amount of heat required to increase the temperature of a sample compared to a reference. It provides quantitative data on the enthalpy changes associated with thermal events.
Complementary Analytical Methods
-
X-Ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the material before, during, and after thermal treatment. By analyzing the diffraction patterns, the formation of new minerals like forsterite and enstatite can be confirmed.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is employed to probe the chemical bonds within the material. It is particularly useful for monitoring the loss of hydroxyl groups during dehydroxylation.[8][9]
-
Evolved Gas Analysis (EGA): This technique involves analyzing the gases released by the sample during heating.[17] Mass spectrometry or FTIR spectroscopy can be coupled with the thermoanalytical instrument to identify the evolved gases, such as water vapor.[2]
Generalized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the thermal analysis of hydrated this compound compounds.
Logical Relationships in Thermal Decomposition
The thermal decomposition of hydrated magnesium silicates can be represented as a series of logical steps involving dehydration, dehydroxylation, and phase transformation. The following diagram illustrates these general pathways.
Conclusion
The thermal stability of hydrated this compound compounds is a complex property that is crucial for their industrial and scientific applications. This guide has provided an overview of the thermal decomposition behavior of key minerals such as serpentine, talc, and sepiolite, supported by quantitative data and detailed experimental protocols. The use of thermoanalytical techniques, coupled with structural analysis methods, allows for a thorough characterization of the dehydration, dehydroxylation, and phase transformation processes that these materials undergo upon heating. This foundational knowledge is essential for researchers and professionals working with these versatile minerals.
References
- 1. mdpi.com [mdpi.com]
- 2. jurispro.com [jurispro.com]
- 3. mdpi.com [mdpi.com]
- 4. minsocam.org [minsocam.org]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. msaweb.org [msaweb.org]
- 7. scispace.com [scispace.com]
- 8. Investigation of the Thermal Decomposition of Talc | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. Thermal degradation kinetics of sepiolite - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]
- 16. azom.com [azom.com]
- 17. Application of Evolved Gas Analysis Technique for Speciation of Minor Minerals in Clays [mdpi.com]
Unveiling the Earth's Interior: A Technical Guide to the High-Pressure Phase Transformations of Magnesium Silicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transformations of magnesium silicate (B1173343) under high-pressure conditions, a fundamental process governing the structure and dynamics of the Earth's mantle. Understanding these transformations is crucial for interpreting seismic data and modeling the deep Earth's composition and behavior. This document details the key polymorphs, the experimental techniques used to study them, and the quantitative data associated with these transitions.
Introduction to Magnesium Silicate Polymorphs
Magnesium silicates, primarily in the forms of MgSiO₃ and Mg₂SiO₄, are the most abundant minerals in the Earth's upper mantle. As pressure and temperature increase with depth, these minerals undergo a series of phase transformations, resulting in denser crystal structures. These transformations are responsible for the major seismic discontinuities observed within the Earth's mantle.
The primary this compound polymorphs, in order of increasing pressure stability, include:
-
Forsterite (α-Mg₂SiO₄): The dominant mineral in the uppermost mantle.
-
Wadsleyite (β-Mg₂SiO₄): Stable at depths corresponding to the mantle transition zone (approximately 410 to 520 km).[1][2][3]
-
Ringwoodite (γ-Mg₂SiO₄): The highest-pressure polymorph of Mg₂SiO₄, stable in the lower part of the transition zone (approximately 520 to 660 km).[4][5][6]
-
Akimotoite (MgSiO₃-ilmenite): A high-pressure polymorph of MgSiO₃.
-
Majorite ((Mg,Fe,Ca)₃(Al,Si)₂O₁₂): A garnet-structured mineral that becomes increasingly silicon-rich with depth.[7][8][9][10][11]
-
Bridgmanite ((Mg,Fe)SiO₃-perovskite): The most abundant mineral in the Earth's lower mantle.[12]
-
Post-Perovskite ((Mg,Fe)SiO₃): The highest-pressure polymorph of MgSiO₃, stable in the D'' layer at the core-mantle boundary.[13][14][15][16][17]
Phase Transformation Pathways
The transformation of magnesium silicates follows distinct pathways depending on the specific composition (MgSiO₃ or Mg₂SiO₄).
Mg₂SiO₄ Transformation Sequence
The phase transitions of Mg₂SiO₄ are responsible for the seismic discontinuities at approximately 410 km and 520 km depth.
MgSiO₃ Transformation Sequence
The transformations of MgSiO₃ are critical to understanding the structure of the lower mantle.
References
- 1. mineralscloud.com [mineralscloud.com]
- 2. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 3. hpstar.ac.cn [hpstar.ac.cn]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. researchgate.net [researchgate.net]
- 6. tsodiloresources.com [tsodiloresources.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. Recovery of an oxidized majorite inclusion from Earth’s deep asthenosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. Garnet in the Earth’s Mantle - Elements Magazine [elementsmagazine.org]
- 12. Silicate perovskite - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. spring8.or.jp [spring8.or.jp]
- 15. Post-perovskite phase transition in MgSiO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. pnas.org [pnas.org]
A Comprehensive Technical Guide to the Synthesis and Characterization of Magnesium Silicate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of magnesium silicate (B1173343) nanoparticles. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and analyze these versatile nanomaterials. This document details various synthesis methodologies, including sol-gel, hydrothermal, and co-precipitation techniques, and outlines the key characterization methods used to determine their physicochemical properties.
Synthesis of Magnesium Silicate Nanoparticles
The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and surface properties. The most common methods are sol-gel, hydrothermal, and co-precipitation.
Sol-Gel Synthesis
The sol-gel process is a versatile method for producing amorphous this compound nanoparticles with a high surface area.[1][2] It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase.[3]
Experimental Protocol:
-
Precursor Preparation: A magnesium precursor, such as magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), is dissolved in a suitable solvent like distilled water.[2] A silicon precursor, commonly tetraethyl orthosilicate (B98303) (TEOS), is dissolved in ethanol (B145695).[2]
-
Hydrolysis and Condensation: The TEOS solution is subjected to hydrolysis, often catalyzed by an acid (e.g., HNO₃) to stabilize the pH at around 2.[2] This is followed by mixing with the magnesium nitrate solution.[2]
-
Gelation: The mixed solution is heated to approximately 60°C for 12 hours to facilitate gelation and aging.[2]
-
Drying: The resulting gel is dried at around 80°C for 48 hours to remove the solvent.[2]
-
Calcination: The dried gel is then calcined at a high temperature (e.g., 600°C) to remove unwanted organic residues and nitrates, yielding the final this compound nanoparticles.[2]
Hydrothermal Synthesis
Hydrothermal synthesis is a method that utilizes high temperatures and pressures in an aqueous solution to crystallize materials.[4][5] This technique is effective for producing crystalline this compound nanostructures, including nanotubes.[4]
Experimental Protocol:
-
Precursor Solution: Magnesium and silicon precursors, such as magnesium nitrate (Mg(NO₃)₂) and sodium silicate (Na₂SiO₃), are dissolved in deionized water.[6]
-
pH Adjustment: The pH of the mixed solution is adjusted to a specific value, for instance, 13.5, using a base like NaOH.[4]
-
Hydrothermal Reaction: The resulting slurry is transferred to a sealed autoclave and heated to a high temperature, typically between 130°C and 250°C, for a duration ranging from several hours to days.[4][7]
-
Washing and Drying: After the reaction, the product is cooled, washed with deionized water to remove byproducts, and then dried to obtain the final this compound nanoparticles.[6]
Co-precipitation Synthesis
Co-precipitation is a simple and cost-effective method for synthesizing this compound nanoparticles.[8][9] It involves the simultaneous precipitation of magnesium and silicon species from a solution.[9]
Experimental Protocol:
-
Precursor Solutions: Separate aqueous solutions of a magnesium salt (e.g., MgSO₄·7H₂O) and a silicate source (e.g., sodium metasilicate) are prepared.[8]
-
Precipitation: The two solutions are mixed under vigorous stirring, often in the presence of a precipitating agent like ammonium (B1175870) hydroxide, to induce co-precipitation.[8] The pH of the solution is a critical parameter that influences the Mg/Si ratio of the final product.[9]
-
Aging: The resulting precipitate is aged for a specific period, for example, 2 hours, to allow for the growth and stabilization of the nanoparticles.[8]
-
Separation and Washing: The precipitate is separated from the solution by centrifugation or filtration and washed multiple times with deionized water and ethanol to remove impurities.[8]
-
Drying: The washed product is dried to obtain the this compound nanoparticles.[8]
Characterization of this compound Nanoparticles
A suite of characterization techniques is employed to determine the structural, morphological, and textural properties of the synthesized this compound nanoparticles.
X-ray Diffraction (XRD)
XRD is a fundamental technique used to identify the crystalline phases and determine the crystal structure of the nanoparticles. Amorphous materials will show broad humps, while crystalline materials will exhibit sharp diffraction peaks at specific 2θ angles. For this compound, characteristic peaks can be compared to standard JCPDS files to identify phases like forsterite (Mg₂SiO₄) or enstatite (MgSiO₃).[10]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is employed to identify the functional groups present in the this compound nanoparticles. Key vibrational bands include:
-
Si-O-Si stretching: A strong band typically observed around 1000-1100 cm⁻¹.[11][12][13]
-
Mg-O stretching: Bands appearing in the lower wavenumber region, often around 450-600 cm⁻¹.[13][14]
-
O-H stretching: A broad band in the region of 3400-3700 cm⁻¹ due to adsorbed water and silanol (B1196071) groups (Si-OH).[8]
-
O-H bending: A peak around 1640 cm⁻¹ is also associated with adsorbed water.[8]
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) provides information about the surface morphology and particle shape of the nanoparticles. Transmission Electron Microscopy (TEM) offers higher resolution imaging, revealing details about the internal structure, particle size distribution, and crystallinity of the nanoparticles.[8]
Brunauer-Emmett-Teller (BET) Analysis
BET analysis is used to determine the specific surface area, pore volume, and pore size distribution of the nanoparticles by measuring the adsorption and desorption of an inert gas, typically nitrogen, at cryogenic temperatures.[15] The shape of the isotherm can provide information about the porosity of the material, with Type IV isotherms being characteristic of mesoporous materials.[16][17]
Quantitative Data Summary
The properties of this compound nanoparticles are highly dependent on the synthesis method employed. The following tables summarize typical quantitative data obtained for nanoparticles synthesized by different routes.
Table 1: Physicochemical Properties of this compound Nanoparticles Synthesized by Different Methods.
| Synthesis Method | Particle Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference(s) |
| Sol-Gel | 10 - 50 | 640 | 0.26 (micropore) | - | [18] |
| Hydrothermal | 50 - 100 | 634.63 | - | 3.72 | [5][12] |
| Co-precipitation | 4.0 - 10.7 | - | 0.39 (mesopore) | - | [8][18] |
Table 2: Key FTIR Absorption Bands for this compound Nanoparticles.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3400 - 3700 | O-H stretching (adsorbed water, Si-OH) | [8] |
| ~1640 | O-H bending (adsorbed water) | [8] |
| ~1000 - 1100 | Si-O-Si asymmetric stretching | [11][12][13] |
| ~917 - 993 | Mg-O-Si vibration | [13] |
| ~450 - 600 | Mg-O stretching and Si-O bending | [13][14] |
Table 3: Representative XRD Peak Positions for Crystalline this compound Phases.
| 2θ (°) | Crystalline Phase | Miller Indices (hkl) | Reference(s) |
| 36.8, 42.9, 62.2 | MgO (Periclase) | (111), (200), (220) | [4] |
| - | Mg₂SiO₄ (Forsterite) | - | [10] |
| - | MgSiO₃ (Enstatite) | - | - |
| Broad hump | Amorphous this compound | - | [12] |
Note: Specific peak positions for forsterite and enstatite can vary depending on the specific crystal structure and experimental conditions. Researchers should refer to standard diffraction databases (e.g., JCPDS) for precise phase identification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. azonano.com [azonano.com]
- 4. Hydrothermal synthesis and formation mechanism of controllable this compound nanotubes derived from coal fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orientjchem.org [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. youtube.com [youtube.com]
- 18. Porous structure and adsorption properties of magnesium silicates synthesized by three routes [ouci.dntb.gov.ua]
A Technical Guide to the Structural Characterization of Magnesium Silicate Hydrate (M-S-H) using Solid-State NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium Silicate (B1173343) Hydrate (M-S-H) is a key binding phase in novel, low-CO2 cementitious materials, gaining significant attention for its potential in sustainable construction and specialized applications, including radioactive waste encapsulation. A thorough understanding of its atomic-level structure is paramount for optimizing its performance and durability. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of techniques to probe the local chemical environments of key nuclei within the M-S-H structure, such as silicon (²⁹Si), protons (¹H), and magnesium (²⁵Mg). This technical guide provides an in-depth overview of the application of solid-state NMR for the structural characterization of M-S-H, complete with quantitative data, detailed experimental protocols, and logical workflows.
Core Principles of Solid-State NMR for M-S-H Analysis
In contrast to solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR spectra are dominated by these orientation-dependent interactions, leading to broad, often featureless lines.[1] To overcome this, techniques like Magic Angle Spinning (MAS) are employed. MAS involves rapidly spinning the sample at a specific angle (54.74°) to the main magnetic field, which averages out the anisotropic interactions and results in sharper, higher-resolution spectra.[2][3]
For nuclei with low natural abundance and/or low gyromagnetic ratios, such as ¹³C and ²⁹Si, Cross-Polarization (CP) is often used in conjunction with MAS (CP/MAS).[4][5][6] This technique enhances the signal of the less sensitive nucleus by transferring polarization from an abundant, high-gyromagnetic ratio nucleus, typically ¹H.[4][5][6]
Quantitative Analysis of M-S-H Structure with Solid-State NMR
Solid-state NMR provides valuable quantitative data on the local atomic environments within M-S-H, offering insights into the degree of silicate polymerization, the nature of hydrated species, and the coordination of magnesium ions.
²⁹Si Solid-State NMR
²⁹Si NMR is instrumental in determining the connectivity of silicate tetrahedra in M-S-H. The chemical shift of ²⁹Si is highly sensitive to the number of bridging oxygen atoms connecting it to other silicate tetrahedra. These different environments are denoted as Qⁿ, where 'n' represents the number of neighboring silicon atoms.[7][8][9]
| Silicate Unit (Qⁿ) | Description | Typical ²⁹Si Chemical Shift Range (ppm) |
| Q⁰ | Monomeric silicate tetrahedra (e.g., forsterite) | -60 to -75[7] |
| Q¹ | End-chain silicate tetrahedra | -75 to -82[7][10] |
| Q² | Middle-chain silicate tetrahedra | -82 to -88[7][10] |
| Q³ | Sheet-like or branching silicate tetrahedra | -90 to -100[7][11] |
| Q⁴ | Three-dimensional network of silicate tetrahedra (e.g., silica) | -100 to -120[7][9] |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).[12]
¹H Solid-State NMR
¹H MAS NMR is used to identify and quantify the different proton species within M-S-H, primarily distinguishing between hydroxyl (OH⁻) groups and water (H₂O) molecules in various states of hydration.[13][14]
| Proton Species | Description | Typical ¹H Chemical Shift Range (ppm) |
| Hydroxyl (Mg-OH) | Protons in hydroxyl groups directly bonded to magnesium. | -1.5 to +1.0[13] |
| Physisorbed Water | Water molecules loosely bound to the M-S-H surface. | +3.0 to +6.0[13] |
| Interlayer Water | Water molecules confined between the silicate layers. | +4.0 to +7.0[13] |
Note: Chemical shifts are referenced to tetramethylsilane (TMS).
²⁵Mg Solid-State NMR
²⁵Mg is a quadrupolar nucleus with low natural abundance, making its study by solid-state NMR challenging.[15][16] However, advancements in high-field magnets have made it an increasingly accessible and valuable probe for understanding the local coordination environment of magnesium in M-S-H.[15][16][17] The chemical shift and quadrupolar coupling constant are sensitive to the coordination number and symmetry of the Mg site.
| Magnesium Site | Coordination | Typical ²⁵Mg Chemical Shift Range (ppm) | Quadrupolar Coupling Constant (Cq) Range (MHz) |
| Octahedral (MgO₆) | 6-coordinate | -15 to +25[15][16] | 1.0 to 6.0[17] |
| Pentahedral (MgO₅) | 5-coordinate | Variable, often broader signals | Generally larger than octahedral |
| Tetrahedral (MgO₄) | 4-coordinate | Variable, often broader signals | Generally larger than octahedral |
Note: Chemical shifts are referenced to a 1.0 M aqueous solution of MgCl₂.
Experimental Protocols
A generalized workflow for the solid-state NMR characterization of M-S-H is presented below. Specific instrument parameters will need to be optimized for the particular spectrometer and sample being analyzed.
Sample Preparation
-
Drying: The M-S-H sample should be appropriately dried to remove excess free water, which can interfere with the measurements. Common methods include vacuum drying or solvent exchange.
-
Grinding: The dried M-S-H sample must be ground into a fine, homogeneous powder to ensure efficient and stable magic angle spinning.[18] This is typically done using an agate mortar and pestle.[18]
-
Rotor Packing: The powdered sample is carefully packed into a solid-state NMR rotor (typically zirconia).[18][19] The packing must be dense and uniform to prevent rotor instability during high-speed spinning.[18] The amount of sample required will depend on the rotor size and the specific NMR experiment being performed.[20][21]
Solid-State NMR Experiments
A typical experimental setup on a Bruker AVANCE spectrometer is described, though similar procedures apply to other systems.
1. Magic Angle Spinning (MAS) Setup:
-
Insert the packed rotor into the MAS probe.
-
Gradually increase the spinning speed to the desired rate (typically 5-15 kHz for ²⁹Si and ²⁵Mg, and can be much higher for ¹H).[22][23][24]
2. Probe Tuning and Matching:
-
Tune and match the probe for the specific nucleus being observed (²⁹Si, ¹H, or ²⁵Mg) to ensure efficient radiofrequency pulse transmission and signal detection.
3. Data Acquisition:
-
²⁹Si CP/MAS NMR:
-
Pulse Program: cp
-
Recycle Delay (d1): 5-10 s (should be optimized based on the ¹H T₁ relaxation time).
-
Contact Time: 1-10 ms (B15284909) (optimized to maximize signal intensity).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (can range from hundreds to thousands).
-
Decoupling: High-power proton decoupling during acquisition.
-
-
¹H MAS NMR:
-
Pulse Program: zg (simple pulse-acquire).
-
Recycle Delay (d1): 1-5 s (should be at least 5 times the ¹H T₁).
-
Number of Scans: Typically fewer scans are needed compared to ²⁹Si due to the high sensitivity of ¹H.
-
-
²⁵Mg MAS NMR:
Logical and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the structural characterization of M-S-H using solid-state NMR.
Caption: Overall workflow for M-S-H characterization.
Caption: Integration of multinuclear NMR data.
Conclusion
Solid-state NMR spectroscopy is an indispensable tool for the detailed structural characterization of M-S-H. By employing a multi-nuclear approach (²⁹Si, ¹H, and ²⁵Mg), researchers can obtain quantitative insights into the silicate framework, the nature of hydration, and the coordination of magnesium. This information is crucial for understanding the structure-property relationships in M-S-H based materials and for the rational design of next-generation, eco-sustainable cements. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations, enabling scientists and professionals in drug development and materials science to harness the full potential of solid-state NMR for advancing their research.
References
- 1. imserc.northwestern.edu [imserc.northwestern.edu]
- 2. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 3. Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 6. Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids [html.rhhz.net]
- 7. parklab.engineering.columbia.edu [parklab.engineering.columbia.edu]
- 8. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural characterization of magnesium silicate hydrate: towards the design of eco-sustainable cements - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 13. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mg-25 ultra-high field solid state NMR spectroscopy and first principles calculations of magnesium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How to make an NMR sample [chem.ch.huji.ac.il]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 22. researchgate.net [researchgate.net]
- 23. rhl.pl [rhl.pl]
- 24. Magic angle spinning (MAS) NMR: a new tool to study the spatial and electronic structure of photosynthetic complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Acid-Base Properties of Magnesium Silicates
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium silicates are a class of inorganic compounds composed of magnesium, silicon, and oxygen. They exist in various forms, from naturally occurring crystalline minerals like talc (B1216) and serpentine (B99607) to synthetic amorphous powders.[1][2] Synthetic magnesium silicates, formed by the precipitation reaction between a water-soluble sodium silicate (B1173343) and a magnesium salt, are of particular interest in industrial and pharmaceutical applications.[2] Their properties, such as a large active surface area, porosity, and chemical inertness, make them suitable for use as purifying adsorbents, fillers, anti-caking agents, and catalyst carriers.[1][2]
In the pharmaceutical industry, magnesium silicate is widely used as an excipient (glidant, anticaking agent) and as an active ingredient, notably as an antacid.[3][4] The efficacy and function of magnesium silicates in these roles are fundamentally governed by their acid-base properties. These properties dictate the material's surface charge in aqueous environments, its ability to neutralize acids, and its potential interactions with active pharmaceutical ingredients (APIs). Understanding the surface chemistry, isoelectric point (IEP), and pH-dependent behavior of these materials is therefore critical for drug development professionals seeking to formulate stable, effective, and predictable dosage forms. This guide provides a detailed examination of these properties, the experimental protocols used to characterize them, and their implications for pharmaceutical science.
Core Principles of Surface Chemistry
The acid-base behavior of magnesium silicates in an aqueous medium is dictated by the chemistry of their surface functional groups. The surface is typically rich in hydroxyl groups bound to either silicon (silanol groups, Si-OH) or magnesium (Mg-OH).[5] These groups can undergo protonation and deprotonation reactions depending on the pH of the surrounding environment.
-
In acidic conditions (low pH): The surface hydroxyl groups can become protonated, leading to a net positive surface charge.
-
Si-OH + H⁺ ⇌ Si-OH₂⁺
-
Mg-OH + H⁺ ⇌ Mg-OH₂⁺
-
-
In alkaline conditions (high pH): The silanol (B1196071) groups, being weakly acidic, tend to deprotonate, resulting in a net negative surface charge.[6]
-
Si-OH + OH⁻ ⇌ SiO⁻ + H₂O
-
The overall surface charge is a balance of these reactions. The pH at which the net surface charge is zero is known as the isoelectric point (IEP) or point of zero charge (PZC).[7][8] The IEP is a critical parameter as it indicates the pH at which the material is least stable in a colloidal suspension, often leading to aggregation.[8] For this compound hydrate (B1144303) (M-S-H), the IEP is reported to be in acidic conditions at a pH of approximately 3.[9] This low IEP signifies that at physiological pH (~7.4) and in alkaline solutions, the surface of M-S-H carries a strong negative charge, which has significant implications for its interaction with charged drug molecules.[6][9]
Caption: Surface charging mechanism of this compound at different pH values.
Factors Influencing Acid-Base Properties
The acid-base characteristics of synthetic magnesium silicates are not fixed; they can be tuned by controlling the synthesis conditions. The key factors include the molar ratio of magnesium to silicon, the synthesis pH, and the resulting structural properties like crystallinity and surface area.
-
Mg/Si Molar Ratio: The ratio of magnesium oxide (MgO) to silicon dioxide (SiO₂) is a primary determinant of the material's properties. A higher Mg/Si ratio generally imparts a more basic character to the material.[10] This is because increasing the magnesium content increases the density of basic Mg-OH sites relative to the acidic Si-OH sites. The synthesis pH directly influences this ratio; precipitation at a higher pH leads to a higher Mg/Si ratio in the final product.[10]
-
Synthesis Method: The most common method for producing synthetic this compound is a precipitation reaction.[2][11] Controlling parameters such as the pH of the reaction medium (typically between 9.0 and 10.0) and temperature (around 65-75°C) is crucial for obtaining a product with desired characteristics, including a high acid-consuming capacity.[12]
-
Structural and Textural Properties: Amorphous magnesium silicates generally possess a high specific surface area (BET), often exceeding 180 m²/g, and a porous structure.[2][10] A higher surface area exposes more active sites (Si-OH, Mg-OH) for interaction, enhancing properties like adsorption and acid neutralization. Studies have shown that materials with a lower Mg/Si ratio (< 0.7) tend to have significantly higher surface areas compared to those with higher ratios.[10]
Quantitative Analysis of Acid-Base Properties
The properties of magnesium silicates can be quantified through various analytical techniques. The data below, compiled from multiple sources, summarizes key parameters.
Table 1: Physicochemical Properties of Synthetic Magnesium Silicates
| Property | Typical Value Range | Significance | Source(s) |
|---|---|---|---|
| MgO:SiO₂ Molar Ratio | ~2:5 (or an SiO₂/MgO ratio of ~2.5) | Determines the balance of acidic vs. basic sites. | [13] |
| Mg/Si Molar Ratio | 0.7 - 1.3 | Can be tuned by synthesis pH; lower ratios correlate with higher surface area. | [10][14] |
| BET Surface Area (m²/g) | 100 - >600 | High surface area enhances adsorption and reactivity. | [2][10][15] |
| pH (in 1-10% aqueous suspension) | 7.0 - 10.8 | Indicates the inherent basicity of the material in water. |[1][16] |
Table 2: Surface Charge Characteristics
| Property | Typical Value | Significance | Source(s) |
|---|---|---|---|
| Isoelectric Point (IEP) | ~3.0 | pH of zero net surface charge; indicates a negative charge at physiological pH. | [9] |
| Zeta Potential (at alkaline pH) | Strongly Negative | Confirms the deprotonation of surface silanol groups, leading to a negative charge. |[6][9] |
Table 3: Acid-Neutralizing Capacity (ANC)
| Material Type | Firing Temp (°C) | ANC (meq/g) | Significance | Source(s) |
|---|---|---|---|---|
| Heat-treated Antigorite | 700 | 7.7 | Quantifies the capacity to neutralize acid, relevant for antacid applications. | [17][18] |
| Heat-treated Chrysotile | 650 | 19.6 - 19.7 | Different mineral forms exhibit varying reactivity after thermal activation. | [17][18] |
| Heat-treated Lizardite | 650 | 19.6 - 19.7 | The structure of the precursor mineral is crucial for the final properties. |[17][18] |
Experimental Protocols
Accurate characterization of the acid-base properties of magnesium silicates relies on standardized experimental procedures.
Synthesis via Co-precipitation
This method is widely used to produce synthetic amorphous this compound.[10][12]
-
Reagent Preparation: Prepare separate aqueous solutions of a soluble magnesium salt (e.g., magnesium sulfate) and a soluble alkali metal silicate (e.g., sodium silicate).
-
Precipitation: Add the magnesium salt solution to the sodium silicate solution (or vice-versa) under controlled conditions. Key parameters to control are:
-
Aging/Maturation: The resulting slurry may be stirred for a period (e.g., 1 hour) to allow the precipitate to mature.[15]
-
Washing and Filtration: The precipitate is filtered and washed thoroughly with deionized water to remove soluble by-products. Washing can be performed with hot water (~90°C) to improve purity.[12]
-
Drying: The washed filter cake is dried at a temperature below 105°C to yield the final powdered this compound.[12][16]
Determination of Acid-Consuming Capacity
This titration method quantifies the material's ability to neutralize acid.[19]
-
Sample Preparation: Accurately weigh about 0.2 g of the this compound sample into a glass-stoppered flask.
-
Acid Digestion: Add a precise volume of standardized acid (e.g., 30.0 mL of 0.1 M HCl) and 20 mL of water.
-
Incubation: Shake the flask at 37 ± 2°C for 1 hour to simulate physiological conditions and allow the neutralization reaction to proceed.
-
Back-Titration: Cool the solution and pipette an aliquot of the supernatant (e.g., 25.0 mL). Titrate the excess, unreacted HCl with a standardized base (e.g., 0.1 M NaOH) to a specific pH endpoint, typically pH 3.5, using a calibrated pH meter.
-
Calculation: The amount of acid consumed by the sample is calculated by subtracting the amount of excess acid from the initial amount added.
Measurement of Zeta Potential and Isoelectric Point
This protocol determines the surface charge characteristics of the material as a function of pH.[8]
-
Dispersion Preparation: Prepare a dilute, stable suspension of this compound in deionized water or a suitable electrolyte solution (e.g., 0.01 M KCl). Sonication may be used to break up agglomerates.
-
Initial Measurement: Place the dispersion in the measurement cell of a zeta potential analyzer (e.g., a Zetasizer) and measure the initial pH and zeta potential.
-
pH Titration: Titrate the dispersion by adding small, precise volumes of an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH).
-
Equilibration and Measurement: After each addition of titrant, allow the system to equilibrate, then measure the pH and zeta potential.
-
Data Analysis: Repeat the titration steps to cover a wide pH range (e.g., from pH 11 down to pH 2). Plot the measured zeta potential values against the corresponding pH values. The isoelectric point (IEP) is the pH at which the curve intersects the zero zeta potential line.
Caption: Experimental workflow for determining the isoelectric point (IEP).
Implications for Drug Development and Research
The acid-base properties of magnesium silicates have direct and significant consequences in pharmaceutical applications.
-
pH-Responsive Drug Delivery: The pH-dependent solubility of magnesium silicates can be exploited for targeted drug delivery. For instance, nanocarriers made from magnesium-engineered silica (B1680970) can remain stable at physiological pH but undergo accelerated degradation and drug release in the mildly acidic microenvironment of tumor tissues.[20] This property allows for on-demand release of anticancer drugs specifically at the lesion site, potentially improving efficacy and reducing systemic toxicity.[20]
Caption: pH-responsive drug delivery using a this compound nanocarrier.
-
Antacid Formulations: The primary application of this compound as an active ingredient is in antacids.[4] Its ability to neutralize excess stomach acid (HCl) is a direct consequence of its basic nature.[17] Orally administered this compound is neutralized in the stomach to form magnesium chloride and silicon dioxide.[4] The acid-consuming capacity is the key performance metric for this application.
-
Excipient Interactions and Bioavailability: When used as an excipient, the high surface area and pH-dependent surface charge of this compound can lead to interactions with APIs. Due to its negative surface charge at most pH values, it can adsorb or bind to cationic drug molecules. This interaction may retard the dissolution rate and potentially decrease the oral bioavailability of drugs like mebeverine (B1676125) hydrochloride and tetracycline.[3] This underscores the importance of conducting thorough pre-formulation studies to assess the compatibility of this compound with specific APIs.
Conclusion
The acid-base properties of magnesium silicates are a complex interplay of their composition (Mg/Si ratio), surface chemistry (silanol and magnesium hydroxyl groups), and textural characteristics. These properties can be precisely controlled during synthesis, allowing for the production of materials tailored for specific applications. For researchers and drug development professionals, a thorough understanding of the isoelectric point, surface charge, and acid-consuming capacity is essential. This knowledge enables the rational design of pH-responsive drug delivery systems, the effective formulation of antacids, and the avoidance of detrimental excipient-drug interactions, ultimately leading to the development of safer and more effective pharmaceutical products.
References
- 1. This compound: From Talc to Tech [eureka.patsnap.com]
- 2. Synthetic this compound - Wikipedia [en.wikipedia.org]
- 3. phexcom.com [phexcom.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound hydrate (M-S-H) [inis.iaea.org]
- 7. Zeta potentials in the flotation of oxide and silicate minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. entegris.com [entegris.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. US3401015A - this compound and process for making same - Google Patents [patents.google.com]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
- 15. digital.csic.es [digital.csic.es]
- 16. This compound [drugfuture.com]
- 17. This compound Binding Materials Formed from Heat-Treated Serpentine-Group Minerals and Aqueous Solutions: Structural Features, Acid-Neutralizing Capacity, and Strength Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. Magnesium-Engineered Silica Framework for pH-Accelerated Biodegradation and DNAzyme-Triggered Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Magnesium Silicate: A Viable Eco-Sustainable Alternative to Conventional Cement
An In-depth Technical Guide for Researchers and Drug Development Professionals
The global construction industry is a significant contributor to anthropogenic carbon dioxide emissions, with the production of Portland cement accounting for a substantial portion of this environmental burden. This has spurred intensive research into sustainable alternatives that can mitigate the carbon footprint of construction materials. Among the promising candidates, magnesium silicate (B1173343) (M-S-H) cement has emerged as a compelling option, offering a potentially carbon-neutral or even carbon-negative lifecycle. This technical guide provides a comprehensive overview of magnesium silicate as a cementitious binder, focusing on its synthesis, material properties, and the underlying chemical mechanisms that govern its performance.
Executive Summary
This compound cement, primarily composed of magnesium oxide (MgO) and a reactive silica (B1680970) source, develops its binding properties through the formation of this compound hydrate (B1144303) (M-S-H) gel. The production of reactive MgO can be achieved at significantly lower temperatures than the calcination of limestone for Portland cement, leading to reduced energy consumption and CO2 emissions.[1][2] Furthermore, the carbonation potential of magnesium-based cements offers a pathway for CO2 sequestration.[3] This guide consolidates key quantitative data on the performance of M-S-H cement, details experimental protocols for its synthesis and characterization, and provides visual representations of the critical chemical pathways.
Comparative Performance Data
The mechanical properties of this compound cement are influenced by various factors, including the MgO/SiO2 ratio, the type of silica source, water-to-binder ratio, and curing conditions. The following tables summarize key performance indicators from various studies to facilitate a comparative analysis.
| Mix Composition | Curing Conditions | Compressive Strength (MPa) | Reference |
| 60% MgO, 40% Silica Fume (w/c=0.40) | Ambient Curing | 50 (28 days), 71 (90 days) | [4] |
| 60% MgO, 40% Silica Fume (w/c=0.40) | Water Curing (21°C) | 53 (28 days), 63 (90 days) | [4] |
| 50% MgO, 50% Silica Fume (w/c=0.40) | Water Curing (20°C) | 40 (28 days), 54 (90 days) | [5] |
| 70% MgCO3, 30% Kaolin (calcined) | 60°C for 3 days | 32.7 | [6] |
| MgO and Silica Fume (MgO/SF molar ratio 1.0) | Room Temperature | >70 (after 285 days) | [7] |
| 60% MgO, 40% Silica Fume | - | Up to 87 (mortar) | [8] |
| MgO and Glass Powder (70% MgO, 30% GP) | 2h CO2 curing, 3 days ambient | 31.8 | [9] |
Table 1: Compressive Strength of Various this compound Cement Formulations.
| Property | This compound Cement | Portland Cement (Control) | Reference |
| 28-day Compressive Strength (MPa) | ~40 | ~75 | [8] |
| Tensile Strength (MPa) | ~2 | Higher than M-S-H | [8] |
| Modulus of Elasticity | Lower than PC | Higher than M-S-H | [8] |
| pH of Pore Solution | 10.5 - 11.0 (decreasing over time) | >12.5 | [10] |
Table 2: Comparative Properties of this compound Cement and Portland Cement.
Experimental Protocols
Synthesis of this compound Cement Paste and Mortar
This protocol outlines the laboratory-scale synthesis of M-S-H cement paste and mortar.
Materials:
-
Reactive Magnesium Oxide (MgO)
-
Reactive Silica Source (e.g., Silica Fume, Metakaolin, Rice Husk Ash)
-
Distilled Water
-
Superplasticizer (Polycarboxylate-based recommended to improve workability)
-
Standard Sand (for mortar, compliant with ASTM C778)
-
Sodium Hexametaphosphate (optional, as a dispersant)[11]
Equipment:
-
Laboratory Mixer (e.g., Hobart-style)
-
Molds (e.g., 50 mm cubes for compressive strength testing)
-
Spatulas and Trowels
-
Weighing Balance
-
Curing Chamber or Water Bath
Procedure:
-
Material Preparation: Determine the desired mix proportions (e.g., MgO to silica ratio, water-to-binder ratio). Dry blend the MgO and silica source until a homogeneous powder is obtained.
-
Mixing:
-
For paste: Place the predetermined amount of water and superplasticizer in the mixing bowl. Gradually add the dry blended powder while mixing at a low speed. Mix for a total of 3-5 minutes, including a brief stop to scrape down the sides of the bowl.
-
For mortar: Place the water and superplasticizer in the mixing bowl. Add the M-S-H cement blend and mix at low speed for 30 seconds. While mixing, gradually add the standard sand over 30 seconds. Stop the mixer, scrape down the bowl, and then mix at a medium speed for an additional 60 seconds.[12]
-
-
Casting: Immediately after mixing, cast the paste or mortar into molds in two layers.[13] Tamp each layer to ensure proper compaction and removal of air voids.[13] Level the surface with a trowel.[13]
-
Curing:
-
Standard Water Curing: Demold the specimens after 24 hours and submerge them in saturated lime water at a constant temperature (e.g., 20°C) until the time of testing.[5]
-
Ambient Curing: Store the demolded specimens in a controlled environment with constant temperature and humidity.
-
Accelerated Curing: Place the specimens in an oven or water bath at an elevated temperature (e.g., 60°C) for a specified period.[6]
-
Compressive Strength Testing (based on ASTM C109)
This protocol describes the procedure for determining the compressive strength of M-S-H cement mortar cubes.
Equipment:
-
Compression Testing Machine
-
Calipers
Procedure:
-
Specimen Preparation: Remove the cured mortar cubes from the curing environment.[14] Wipe any excess water from the surface of the specimens.[12] Measure the dimensions of the cube faces to calculate the cross-sectional area.
-
Testing:
-
Calculation: Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the specimen.
-
Reporting: Test a minimum of three specimens for each mix and curing condition and report the average compressive strength.[15]
Accelerated Carbonation Curing
This protocol outlines a general procedure for the accelerated carbonation of M-S-H cement specimens to enhance strength and sequester CO2.
Equipment:
-
Carbonation Chamber
-
CO2 Gas Supply
-
Humidity and Temperature Control System
Procedure:
-
Specimen Preparation: After initial curing (e.g., 24 hours), place the demolded specimens in the carbonation chamber.
-
Carbonation: Introduce a controlled concentration of CO2 gas (e.g., >99%) into the chamber at a specific temperature (e.g., 60°C) and relative humidity.[9]
-
Duration: Maintain the carbonation conditions for a predetermined period (e.g., 2 hours).[9]
-
Post-Carbonation Curing: After carbonation, specimens can be subjected to further curing in ambient or moist conditions before testing.
Chemical Pathways and Mechanisms
The strength development in this compound cement is primarily due to the formation of this compound hydrate (M-S-H) gel through a hydration reaction. Carbonation also plays a crucial role in the hardening process.
Hydration Pathway
The hydration of M-S-H cement involves the dissolution of MgO to form brucite (Mg(OH)2), which then reacts with the dissolved silica species.
Caption: Hydration pathway of this compound cement.
Carbonation Pathway
In the presence of CO2, magnesium hydroxide (B78521) can undergo carbonation to form various hydrated magnesium carbonates, contributing to the densification and strength gain of the material.
Caption: Carbonation pathway of magnesium hydroxide.
Experimental Workflow
The following diagram illustrates a typical workflow for the laboratory evaluation of this compound cement.
Caption: Experimental workflow for M-S-H cement evaluation.
Conclusion
This compound cement presents a promising trajectory towards more sustainable construction materials. While challenges related to workability, long-term durability, and raw material availability persist, ongoing research is actively addressing these issues.[8] The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the development and evaluation of this next-generation cementitious binder. Further optimization of mix designs, exploration of novel silica sources, and a deeper understanding of the long-term performance in diverse environments will be critical for the widespread adoption of this compound cement as a cornerstone of eco-sustainable infrastructure.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural characterization of this compound hydrate: towards the design of eco-sustainable cements - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. matestlabs.com [matestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Compressive Strength of Hydraulic Cement Mortars (ASTM C109) - Civil Engineering Forum [civilengineeringforum.me]
- 13. forneyonline.com [forneyonline.com]
- 14. infinitalab.com [infinitalab.com]
- 15. testresources.net [testresources.net]
Harnessing Earth's Chemistry: A Technical Guide to CO2 Sequestration Using Magnesium Silicate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The increasing concentration of atmospheric carbon dioxide (CO2) necessitates the development of robust and scalable carbon capture and storage (CCS) technologies. Mineral carbonation, a process that mimics natural weathering, offers a promising pathway for the long-term and safe sequestration of CO2. This technical guide delves into the core principles and practical applications of utilizing magnesium silicate (B1173343) minerals for CO2 sequestration. By reacting CO2 with minerals such as olivine (B12688019) and serpentine (B99607), this method converts gaseous CO2 into solid, stable carbonate minerals, effectively locking it away for geological timescales.[1][2][3] This guide provides a comprehensive overview of the fundamental chemistry, experimental protocols, and quantitative data to support researchers and scientists in this critical field.
The Core Principle: Mineral Carbonation of Magnesium Silicates
The fundamental concept of CO2 sequestration using magnesium silicates lies in accelerating the natural weathering process of rocks.[4][5] In this process, CO2 dissolved in water forms carbonic acid, which reacts with magnesium-rich silicate minerals to form stable magnesium carbonate (MgCO3) and silica (B1680970) (SiO2).[6] The overall reactions for the two most abundant and reactive magnesium silicate minerals, olivine and serpentine, are as follows:
These reactions are exothermic, meaning they release heat and result in thermodynamically stable products, ensuring the permanent and safe storage of CO2.[1][8] The vast global reserves of this compound minerals could theoretically bind all CO2 produced from the combustion of known fossil fuel reserves.[1][2]
Quantitative Data on CO2 Sequestration Performance
The efficiency of CO2 sequestration using magnesium silicates is influenced by several factors, including temperature, pressure, particle size, and the presence of additives. The following tables summarize key quantitative data from various experimental studies.
Table 1: CO2 Sequestration Efficiency with Olivine
| Particle Size | Temperature (°C) | Pressure (bar) | Additives | Reaction Time (hours) | CO2 Sequestration Rate/Conversion | Reference |
| <10 µm | 190 | 100 | 0.5 M NaHCO₃ | 4 | 100% conversion | [6][9] |
| <10 µm | 175 | 100 | 0.5 M NaHCO₃ | 2 | 70% conversion | [9] |
| 75-100 µm | 150-250 | 85-125 | - | 24 | 40-50% conversion | [1] |
| - | 185 | 150 | - | - | Optimized temperature for carbonation | [10][11] |
Table 2: CO2 Sequestration Efficiency with Serpentine
| Particle Size | Temperature (°C) | Pressure (bar) | Additives | Reaction Time | CO2 Sequestration Rate/Conversion | Reference |
| - | 155 | - | - | - | Optimized temperature for carbonation | [10] |
| >300 µm | 500 | 20 | Mg(OH)₂ intermediate | 10 minutes | >50% conversion | [12][13] |
| - | 185 | 185 atm | 0.5 M NaHCO₃, 1 M NaCl | 30 minutes | 78% conversion | [14] |
| ~23 g sample | 70 | 100 | CO₂-saturated brine | 8 months | ~30 kg CO₂ per ton of rock (~3% carbonation) | [15] |
Experimental Protocols
The successful carbonation of magnesium silicates hinges on effective experimental design. The two primary approaches are aqueous carbonation and gas/solid carbonation.
Aqueous Mineral Carbonation
This is the most common approach, where the mineral is reacted with CO2 in an aqueous solution. The dissolution of the mineral is often the rate-limiting step.[8]
Detailed Methodology for Aqueous Carbonation of Olivine:
-
Material Preparation: High-grade natural olivine is ground to the desired particle size (e.g., <10 µm) to increase the reactive surface area.[6][10]
-
Reactor Setup: A high-pressure, high-temperature reactor (autoclave) is used.
-
Slurry Preparation: A slurry is prepared by mixing the ground olivine with a solution, often containing additives like sodium bicarbonate (NaHCO₃) and sodium chloride (NaCl) to enhance the reaction rate.[9][16] A typical concentration is 0.5 M NaHCO₃.[6]
-
Reaction Conditions: The reactor is sealed and pressurized with CO2 to the target pressure (e.g., 100 bar) and heated to the desired temperature (e.g., 190°C).[6] The reaction is allowed to proceed for a specific duration (e.g., 4 hours) with continuous stirring.
-
Product Analysis: After the reaction, the solid products are separated from the liquid. The products are then characterized using techniques such as X-ray diffraction (XRD) to identify the mineral phases (magnesite and silica), scanning electron microscopy (SEM) to observe the morphology, and thermogravimetric analysis (TGA) to quantify the amount of carbonate formed.[9]
Gas/Solid Carbonation
This method involves the direct reaction of gaseous CO2 with the solid mineral, often at higher temperatures. A staged process involving the production of a more reactive intermediate like magnesium hydroxide (B78521) (Mg(OH)₂) can significantly enhance reaction rates.[12][13]
Detailed Methodology for Staged Gas/Solid Carbonation of Serpentine:
-
Magnesium Hydroxide Production: Serpentine is first treated to extract magnesium and produce Mg(OH)₂. One method involves reacting serpentine with a solution like ammonium (B1175870) bisulfate.[12]
-
Reactor Setup: A pressurized fluidized bed (PFB) reactor is used for the carbonation step.
-
Reaction Conditions: The produced Mg(OH)₂ particles (e.g., >300 µm) are introduced into the PFB reactor. The reactor is heated to a high temperature (e.g., 500°C) and pressurized with CO2 (e.g., 20 bar).[12][13]
-
Reaction Time: The reaction proceeds for a short duration, for instance, 10 minutes.[12][13]
-
Product Analysis: The resulting solid product (magnesium carbonate) is collected and analyzed using methods like TGA and XRD to determine the conversion efficiency.
Visualizing the Processes
Diagrams illustrating the chemical pathways and experimental workflows provide a clearer understanding of the complex processes involved in this compound carbonation.
Caption: Chemical pathway for aqueous carbonation of olivine.
Caption: Experimental workflow for aqueous mineral carbonation.
Caption: Workflow for staged gas/solid carbonation of serpentine.
Conclusion and Future Outlook
The sequestration of CO2 through the mineral carbonation of magnesium silicates presents a scalable and secure method for long-term carbon storage. While challenges related to reaction kinetics and energy costs for mineral pre-treatment remain, ongoing research into process optimization, such as the use of additives and advanced reactor designs, is paving the way for more efficient and economically viable applications.[17] The continued development of these technologies holds significant potential for mitigating greenhouse gas emissions and addressing the global challenge of climate change.
References
- 1. entek.chalmers.se [entek.chalmers.se]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Silicate | The science behind enhanced weathering for CO2 removal [silicatecarbon.com]
- 5. Enhanced weathering - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 9. Optimized carbonation of this compound mineral for CO2 storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon dioxide sequestration by aqueous mineral carbonation of this compound minerals - UNT Digital Library [digital.library.unt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CO2 fixation using this compound minerals part 1: Process description and performance [inis.iaea.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | An Experimental Study of the Carbonation of Serpentinite and Partially Serpentinised Peridotites [frontiersin.org]
- 16. advanceseng.com [advanceseng.com]
- 17. open.library.ubc.ca [open.library.ubc.ca]
Methodological & Application
Application Notes and Protocols: Hydrothermal Synthesis of Magnesium Silicate Powders
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the hydrothermal synthesis of magnesium silicate (B1173343) powders, a versatile method for producing materials with controlled properties for various advanced applications. Magnesium silicates, both in their natural and synthetic forms, are widely used in cosmetics, pharmaceuticals, plastics, and food processing due to their excellent adsorption capabilities, thermal stability, and inert nature.[1] Hydrothermal synthesis offers a robust route to tailor the physicochemical properties of these materials, such as particle size, surface area, and crystal phase, making them suitable for specialized applications including drug delivery, biomedical coatings, and as purifying adsorbents.[1][2][3]
Synthetic magnesium silicates are typically white, odorless, finely divided powders produced through a precipitation reaction involving a water-soluble sodium silicate and a water-soluble magnesium salt, such as magnesium sulfate (B86663) or chloride.[4][5] The resulting material is amorphous and highly porous, with a large active surface area that can range from under 100 m²/g to several hundred m²/g.[4] The hydrothermal method enhances the crystallization and control over the final product's morphology, allowing for the synthesis of specific structures like montmorillonite (B579905) or nanotubes.[2][6]
General Principles and Key Parameters
Hydrothermal synthesis is performed in aqueous solutions under controlled temperature and pressure in a sealed vessel known as an autoclave. The process facilitates the dissolution and recrystallization of materials that are relatively insoluble under ordinary conditions. The key to this method is the precise control of several reaction parameters, which directly influence the final properties of the magnesium silicate powder.
Key Synthesis Parameters:
-
Temperature and Pressure: These are critical factors that influence reaction kinetics and the crystalline phase of the product. Temperatures can range from 70°C to over 400°C, with pressures of at least 20-70 bar.[7] Higher temperatures generally lead to more crystalline products and can be used to target specific phases like forsterite (Mg₂SiO₄) or enstatite (MgSiO₃).[8]
-
Reaction Time: The duration of the hydrothermal treatment, ranging from seconds to several hours, affects the completion of the reaction and the growth and morphology of the crystals.[2][7]
-
pH of the Reaction Medium: The pH, often controlled by adding alkaline solutions like NaOH, plays a crucial role. For instance, a pH of 13.5 was found to be optimal for the synthesis of this compound nanotubes.[2] The alkalinity of the medium can influence the dissolution of precursors and the subsequent precipitation of the desired phase.[9]
-
Precursors and Molar Ratios: The choice of magnesium and silicon sources (e.g., MgO, Mg(OH)₂, MgSO₄, silica (B1680970) gel, sodium silicate) and their molar ratio (MgO:SiO₂) are fundamental in determining the composition and structure of the final product.[4][9] For example, a Mg:Si molar ratio of 3:2 is optimal for nanotube formation.[2]
Experimental Protocols
The following protocols are generalized methodologies based on published research. Researchers should optimize these parameters for their specific equipment and desired material characteristics.
Protocol 1: General Hydrothermal Synthesis of Amorphous this compound
This protocol describes a common batch process for producing amorphous this compound powders with a high surface area.
Materials:
-
Magnesium salt (e.g., Magnesium Sulfate, MgSO₄)
-
Silicon source (e.g., Sodium Silicate, Na₂SiO₃)
-
Deionized water
-
pH-adjusting agent (e.g., Sodium Hydroxide, NaOH, if needed)
Procedure:
-
Precursor Preparation: Prepare aqueous solutions of the magnesium salt and sodium silicate at the desired concentrations.
-
Precipitation: In a reaction vessel, establish an initial bed of deionized water and a small concentration of the reactants.
-
Reaction: Heat the reaction vessel to the target temperature (e.g., 70°C). Slowly and simultaneously add the precursor solutions to the vessel over a period of 1-2 hours while stirring continuously. Maintain a constant pH throughout the reaction.[10]
-
Maturation: After the addition is complete, allow the slurry to mature under continuous stirring for 1-3 hours at the reaction temperature to ensure homogeneity.
-
Hydrothermal Treatment: Transfer the resulting precursor slurry to a stainless-steel autoclave. Seal the autoclave and heat it to the desired hydrothermal temperature (e.g., 210-400°C) and pressure (e.g., >20 bar) for a specified duration (e.g., 10 seconds to 4 hours).[7]
-
Cooling and Recovery: After the reaction time, cool the autoclave to room temperature.
-
Washing and Filtering: Recover the precipitate by filtration. Wash the product repeatedly with deionized water to remove soluble salt byproducts.[7]
-
Drying: Dry the washed this compound powder in an oven at a specified temperature (e.g., up to 450°C) until a constant weight is achieved.[7]
Protocol 2: Synthesis of this compound Nanotubes
This protocol is adapted from a study focused on producing controllable nanotubular structures.[2]
Materials:
-
Magnesium Oxide (MgO)
-
Sodium Silicate (Na₂SiO₃) solution
-
Deionized water
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
Procedure:
-
Precursor Preparation: Prepare a sodium silicate solution.
-
Slurry Formation: Disperse MgO powder in the sodium silicate solution. Adjust the Mg:Si molar ratio to approximately 3:2.[2]
-
pH Adjustment: Adjust the pH of the slurry to 13.5 using NaOH or HCl.[2]
-
Hydrothermal Reaction: Transfer the slurry to a Teflon-lined stainless-steel autoclave. Seal the vessel and heat to 220°C for a duration of 2 to 72 hours. The reaction time influences the growth and dimensions of the nanotubes.[2]
-
Cooling and Recovery: Allow the autoclave to cool naturally to room temperature.
-
Washing and Filtering: Filter the solid product and wash it thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at 60-80°C for 12 hours.
Data Presentation: Synthesis Parameters and Product Properties
The tables below summarize quantitative data from various studies on the hydrothermal synthesis of this compound powders.
Table 1: Comparative Summary of Hydrothermal Synthesis Conditions
| Product Phase/Morphology | Magnesium Source | Silicon Source | Mg:Si Molar Ratio | Temperature (°C) | Pressure | Time | pH / Medium | Resulting Properties | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| Montmorillonite | MgO or Mg(OH)₂ | Silica Gel | Stoichiometric | 300 | 70 MPa | 2 hours | 2.5 wt% NaOH | 50-100 nm particles | [6][9] |
| Nanotubes (MSN) | MgO | Sodium Silicate | 3:2 | 220 | Autogenous | >2 hours | 13.5 | Uniform nanotubes | [2] |
| Hectorite-like | Not specified | Not specified | Not specified | 210 - 400 | >20 bar | 10s - 4h | Precursor slurry | Crystalline structure | [7] |
| Amorphous Hydrated | MgCl₂ | SiO₂ Template | Not specified | Optimized | Autogenous | Optimized | Ammonia/NH₄Cl | BET up to 642.72 m²/g | [11] |
| Amorphous | MgSO₄ | Na₂SiO₃ | Variable | 70 | Atmospheric | 3 hours (maturation) | - | BET ~600 m²/g |
| Forsterite (Mg₂SiO₄) | Talc, MgO | Talc | Stoichiometric | 1000 (annealing) | Atmospheric | 1 hour (annealing) | - | 60 nm crystallite size |[12][13] |
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the interplay of key synthesis parameters.
Caption: A typical workflow for the hydrothermal synthesis of this compound powders.
Caption: Key parameters influencing the final properties of synthesized this compound.
Applications in Drug Development and Research
The tailored properties of hydrothermally synthesized this compound powders make them valuable in several scientific fields.
-
Drug Delivery: The high surface area and porous nature allow these materials to act as carriers for active pharmaceutical ingredients (APIs).[1] Their inertness and non-toxic nature are advantageous for such applications. The controlled particle size and morphology can be used to modulate drug loading and release kinetics.
-
Biomedical Coatings: Hydrothermal synthesis can be used to create protective, biocompatible coatings of magnesium compounds on magnesium alloys used for biodegradable medical implants.[3] These coatings can control the degradation rate of the implant and improve its biocompatibility.
-
Purifying Adsorbents: Synthetic this compound is an effective adsorbent for purifying various substances, including used frying oils, by removing color, free fatty acids, and other polar compounds.[4] This high adsorptive capacity is relevant in the purification steps of drug synthesis and formulation, where it can be used to remove impurities.[14]
-
Catalysis: Due to their high surface area and thermal stability, these powders can serve as effective catalyst carriers, providing a robust support for catalytically active metals or compounds.[4]
Standard Characterization Techniques
To assess the quality and properties of the synthesized powders, the following characterization techniques are commonly employed:
-
X-Ray Diffraction (XRD): Used to identify the crystalline phase and estimate the crystallite size of the powder.[6][15]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, particle shape, and surface texture of the synthesized material.[11]
-
Transmission Electron Microscopy (TEM): Offers higher resolution imaging to observe the fine details of the nanostructure, such as the hollow core of nanotubes or the layered structure of clays.[6][12]
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and provides data on the porosity of the material, which is critical for applications in adsorption, catalysis, and drug delivery.[4][11]
References
- 1. This compound: From Talc to Tech [eureka.patsnap.com]
- 2. Hydrothermal synthesis and formation mechanism of controllable this compound nanotubes derived from coal fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress on Hydrothermal Synthesis of Biomedical Coatings on Magnesium Alloy | Scientific.Net [scientific.net]
- 4. Synthetic this compound - Wikipedia [en.wikipedia.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2004056704A1 - Process for the production of synthetic this compound compositions - Google Patents [patents.google.com]
- 8. CN1315726C - Hydrated this compound and synthesis method thereof - Google Patents [patents.google.com]
- 9. isc.nw.ru [isc.nw.ru]
- 10. US3401015A - this compound and process for making same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.psu.edu [pure.psu.edu]
- 13. irsm.cas.cz [irsm.cas.cz]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of this compound Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Precipitation Method of Synthetic Magnesium Silicate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic magnesium silicate (B1173343) is an amorphous, hydrated compound composed of magnesium oxide (MgO) and silicon dioxide (SiO₂).[1][2] Unlike its crystalline mineral counterpart, talc, synthetic magnesium silicate possesses a high specific surface area and porosity, making it a versatile material in various industrial and scientific applications.[3] In the pharmaceutical industry, it serves as a multifunctional excipient, including as a glidant, anti-caking agent, binder, and adsorbent.[3][4][5] Its high adsorptive capacity also makes it useful in chromatography and for the purification of oils and resins.[1][6]
The precipitation method is a common and scalable approach for the synthesis of amorphous this compound.[7] This process involves the reaction of a soluble magnesium salt with a soluble silicate salt in an aqueous solution, leading to the formation of a this compound precipitate.[1][2] The physicochemical properties of the final product, such as the MgO:SiO₂ molar ratio, specific surface area, particle size, and porosity, are highly dependent on the synthesis conditions.[8][9] Key parameters that can be controlled include the concentration of reactants, pH of the reaction mixture, temperature, and post-precipitation processing steps.[8][9][10]
These application notes provide detailed protocols for the synthesis of synthetic this compound via the precipitation method, summarize the influence of key experimental parameters on the final product characteristics, and outline its applications in drug development.
Experimental Protocols
Protocol 1: Standard Precipitation of Synthetic this compound
This protocol describes a general method for the synthesis of amorphous this compound with a typical composition suitable for use as a pharmaceutical excipient.
Materials:
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Sodium silicate solution (e.g., water glass)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers
-
Stirring plate and stir bar
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a magnesium sulfate solution by dissolving a specific amount of MgSO₄·7H₂O in deionized water.
-
Prepare a sodium silicate solution by diluting a stock solution to the desired concentration.
-
-
Precipitation Reaction:
-
Place the magnesium sulfate solution in a beaker on a stirring plate and begin stirring.
-
Slowly add the sodium silicate solution to the magnesium sulfate solution while continuously stirring. The formation of a white precipitate will be observed.
-
Monitor and adjust the pH of the reaction mixture to a target value (typically between 8.5 and 10.0) using HCl or NaOH.[10]
-
-
Maturation:
-
After the addition of the sodium silicate is complete, continue stirring the suspension for a set period (e.g., 1-3 hours) to allow the precipitate to mature.[7]
-
-
Filtration and Washing:
-
Filter the precipitate from the solution using a Buchner funnel and filter paper.
-
Wash the collected precipitate cake with deionized water to remove soluble byproducts, such as sodium sulfate.[7]
-
-
Drying:
-
Dry the washed precipitate in a drying oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.[2]
-
-
Milling and Sieving (Optional):
-
The dried product can be milled and sieved to achieve a desired particle size distribution.
-
Protocol 2: Co-precipitation Method for Controlled Mg/Si Ratio
This protocol is adapted for synthesizing magnesium silicates with varying Mg/Si ratios by controlling the synthesis pH.[8]
Materials:
-
Magnesium chloride (MgCl₂)
-
Sodium metasilicate (B1246114) (Na₂SiO₃)
-
Deionized water
-
Nitric acid (HNO₃) or Potassium hydroxide (KOH) for pH adjustment
-
Micromixer (optional, for rapid mixing)
-
Centrifuge
-
Freeze-dryer or drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare separate aqueous solutions of MgCl₂ and Na₂SiO₃ at the desired concentrations.
-
-
pH Adjustment of Precursor Solutions:
-
Adjust the pH of the precursor solutions using HNO₃ or KOH to achieve a target synthesis pH upon mixing.[8]
-
-
Co-precipitation:
-
Simultaneously feed the two precursor solutions into a reaction vessel with vigorous stirring. A micromixer can be used to ensure rapid and homogeneous mixing.
-
Maintain a constant temperature during the precipitation process.
-
-
Aging and Separation:
-
Age the resulting suspension for a defined period (e.g., 24 hours) at a specific temperature.
-
Separate the solid precipitate from the supernatant by centrifugation.
-
-
Washing:
-
Wash the precipitate with deionized water to remove residual salts. Repeat the washing step as necessary.
-
-
Drying:
-
Dry the final product, for instance, by freeze-drying or in a conventional oven at a controlled temperature.
-
Data Presentation: Influence of Synthesis Parameters
The properties of synthetic this compound can be tailored by adjusting the synthesis parameters. The following tables summarize the effects of key variables on the final product characteristics.
| Parameter | Variation | Effect on Mg/Si Ratio | Effect on Specific Surface Area (BET) | Reference(s) |
| Synthesis pH | Increasing pH from ~8.5 to ~12.5 | Increases the Mg/Si ratio in the final product.[8] | Can decrease with very high Mg/Si ratios (>0.7).[8] | [8][10] |
| Reactant Molar Ratio (SiO₂:MgO) | Varied in the initial reaction mixture | Directly influences the final composition. | Affects porosity and surface area. | [7] |
| Temperature | Increasing temperature (e.g., 20°C to 80°C) | Can have a minor effect on the final composition.[9] | Can influence particle size and homogeneity. | [9] |
| Maturation Time | Increasing time (e.g., 1 to 3 hours) | Can allow for the evolution of the precipitate structure.[7] | May lead to more stable and uniform particles. | [7] |
| Property | Typical Range of Values | Analytical Method | Reference(s) |
| MgO Content | ≥ 15% (on ignited basis) | ICP-AES, XRF | [2][8] |
| SiO₂ Content | ≥ 67% (on ignited basis) | ICP-AES, XRF | [2][8] |
| Specific Surface Area (BET) | <100 to several hundred m²/g | Nitrogen Adsorption/Desorption | [7][8] |
| pH (10% slurry) | 7.0 - 11.0 | pH meter | [2] |
| Loss on Drying | ≤ 15% (for anticaking agent use) | Gravimetric | [2] |
Visualizations
Experimental Workflow for Synthetic this compound Production
Caption: General experimental workflow for the precipitation synthesis of synthetic this compound.
Logical Flow for the Application of Synthetic this compound in Drug Formulation
Caption: Logical flow from synthesis to application of synthetic this compound in drug development.
Conclusion
The precipitation method offers a versatile and controllable route for the production of synthetic this compound with tailored properties for specific applications. By carefully controlling synthesis parameters such as pH, temperature, and reactant concentrations, researchers can optimize the material's performance as a pharmaceutical excipient. The protocols and data presented herein provide a foundation for the synthesis and application of synthetic this compound in research and drug development settings. Further investigation into the surface modification and functionalization of synthetic this compound can open up new avenues for its use in advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. actascientific.com [actascientific.com]
- 4. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]
- 5. phexcom.com [phexcom.com]
- 6. The integrity of synthetic this compound in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. mdpi.com [mdpi.com]
- 9. journalssystem.com [journalssystem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Sol-Gel Synthesis of Mesoporous Magnesium Silicate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mesoporous magnesium silicate (B1173343) is a versatile inorganic material with a high specific surface area, large pore volume, and tunable pore size.[1] These properties make it an excellent candidate for various applications, including drug delivery, catalysis, and adsorption.[2][3] The sol-gel method is a widely used technique for synthesizing mesoporous magnesium silicate due to its ability to control the material's properties at the molecular level.[4][5] These application notes provide detailed protocols for the sol-gel synthesis of mesoporous this compound and its application in drug delivery.
I. Synthesis of Mesoporous this compound via Sol-Gel Method
This section outlines the general protocol for the sol-gel synthesis of mesoporous this compound. The properties of the final product can be tailored by adjusting parameters such as the Mg/Si molar ratio, choice of precursors, type of template, pH, and calcination temperature.
Experimental Workflow:
Caption: Workflow for the sol-gel synthesis of mesoporous this compound.
Materials and Reagents:
-
Magnesium Precursor: Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), Magnesium chloride (MgCl₂), or Magnesium sulfate (B86663) (MgSO₄).[6]
-
Silicon Precursor: Tetraethyl orthosilicate (B98303) (TEOS) or sodium silicate (Na₂SiO₃).[4][6]
-
Solvent: Ethanol and deionized water.
-
Catalyst: Nitric acid (HNO₃) or ammonia (B1221849) solution (NH₄OH).[4]
-
Template (Optional): Pluronic P123 (EO₂₀PO₇₀EO₂₀) or Cetyltrimethylammonium bromide (CTAB).[2]
Protocol:
-
Preparation of Precursor Solutions:
-
Magnesium Solution: Dissolve the chosen magnesium salt in deionized water to achieve the desired concentration.
-
Silicon Solution: If using TEOS, mix it with ethanol. Acidify the solution with nitric acid to a pH of approximately 2 to control the hydrolysis rate.[4] If using sodium silicate, dissolve it in deionized water.
-
-
Sol-Gel Reaction:
-
Slowly add the silicon precursor solution to the magnesium precursor solution under vigorous stirring. The molar ratio of Mg to Si can be varied to control the composition of the final product.[7]
-
If a template is used to create a well-ordered mesoporous structure, dissolve the template (e.g., P123) in the precursor mixture.[2]
-
Adjust the pH of the solution using a catalyst (e.g., ammonia solution) to initiate gelation. The solution will become more viscous and eventually form a gel.[8]
-
-
Aging:
-
Allow the gel to age at a specific temperature (e.g., 60°C) for a period of 12 to 48 hours.[4] This step strengthens the gel network.
-
-
Drying:
-
Dry the aged gel, for instance at 80°C for 48 hours, to remove the solvent.[4]
-
-
Calcination:
Data Presentation: Physicochemical Properties
The following table summarizes the properties of mesoporous this compound synthesized under different conditions as reported in the literature.
| Mg/Si Ratio | Template | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| Variable | Cetylpyridinium | 1045–1195 | 1.210–1.646 | 3.1–3.6 | [7] |
| Not Specified | P123 | 298.4 | Not Reported | 5.5 | [2] |
| Not Specified | None (Precipitation) | 454 | 0.325 | Not Reported | [2] |
| Not Specified | None (Precipitation) | 277.37 | Not Reported | Not Reported | [2] |
II. Application in Drug Delivery
Mesoporous this compound is an effective carrier for the controlled release of therapeutic agents.[3][10] Its high surface area allows for a high drug loading capacity, and the tunable pore size can be used to control the release rate.[1]
Experimental Workflow: Drug Loading and Release
References
- 1. Mesoporous Materials as Elements of Modern Drug Delivery Systems for Anti-Inflammatory Agents: A Review of Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Processing of Calcium Magnesium Silicates by the Sol–Gel Route [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Synthesis and characterization of homogeneously mesoporous magnesium silicates with prospects of application in catalysis and adsorption | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Ordered mesoporous this compound with uniform nanochannels as a drug delivery system: The effect of calcination temperature on drug delivery rate | Semantic Scholar [semanticscholar.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for the Purification of Used Frying Oils Using Magnesium Silicate as an Adsorbent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The repeated use of frying oils at high temperatures leads to a series of chemical reactions, including oxidation, hydrolysis, and polymerization, which result in the degradation of the oil quality. This degradation is characterized by an increase in free fatty acids (FFA), total polar compounds (TPC), viscosity, and changes in color and odor. The accumulation of these degradation products not only adversely affects the sensory properties of the fried food but can also pose health risks. Magnesium silicate (B1173343), a fine, white, odorless, and highly porous synthetic compound, serves as an effective adsorbent for the purification of used frying oils. Its large surface area and polar nature allow it to selectively adsorb polar compounds, thus restoring the quality of the oil and extending its usable life. These application notes provide detailed protocols and data for the use of magnesium silicate in the purification of used frying oils.
Mechanism of Action
This compound purifies used frying oil by selectively adsorbing polar degradation products. The surface of this compound is rich in silanol (B1196071) groups (Si-OH) and magnesium oxide, creating a high affinity for polar molecules. Free fatty acids, mono- and di-glycerides, and various oxidation products, which are all polar in nature, are attracted to and bind with the surface of the this compound particles. This process effectively removes these impurities from the non-polar triglyceride matrix of the oil.
Caption: Mechanism of used frying oil purification by this compound.
Data Presentation
The following tables summarize the quantitative effects of treating used frying oil with this compound. The data is based on studies using commercial this compound products, such as Magnesol®.
Table 1: Effect of this compound Treatment on Free Fatty Acids (FFA) and Total Polar Compounds (TPC)
| Parameter | Before Treatment | After Treatment with Magnesol® | % Reduction |
| Free Fatty Acids (FFA) | - | - | 90.8 - 93.7%[1] |
| Total Polar Compounds (TPC) | - | - | 6.0 - 17.8%[1] |
Note: The percentage reduction is for a blend of Hubersorb 600 and Magnesol.
Table 2: Effect of this compound Treatment on Oxidative Stability and Color
| Parameter | Before Treatment | After Treatment with Magnesol® | % Improvement/Reduction |
| Oxidative Stability | - | - | 23.4 - 24.7% Improvement[1] |
| Color | - | - | 46.3% Reduction[1] |
Note: The percentage reduction for color is for Magnesol® used alone, while the improvement in oxidative stability is for a blend of Hubersorb 600 and Magnesol.
Experimental Protocols
Protocol 1: Laboratory-Scale Batch Purification of Used Frying Oil
This protocol is designed for small-scale laboratory purification of used frying oil.
Materials:
-
Used frying oil
-
This compound powder
-
Beaker or Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Thermometer
-
Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum pump)
-
Whatman No. 41 filter paper or equivalent
Procedure:
-
Heat the used frying oil in a beaker on a hot plate to 150°C with continuous stirring.[1]
-
Once the oil reaches the desired temperature, add 2% (w/w) of this compound powder to the oil (e.g., 2 grams of this compound for every 100 grams of oil).
-
Maintain the temperature at 150°C and continue to stir the mixture for a contact time of 15 minutes.
-
After the treatment time, turn off the heat and allow the oil to cool slightly to a safe handling temperature (e.g., 80-100°C).
-
Set up the vacuum filtration apparatus with Whatman No. 41 filter paper.
-
Filter the oil-magnesium silicate slurry under vacuum to separate the purified oil from the spent adsorbent.
-
Collect the filtered, purified oil for analysis.
-
Analyze the treated oil for key quality parameters such as FFA, TPC, color, and viscosity, and compare with the untreated oil.
Protocol 2: Analysis of Free Fatty Acids (FFA) - AOCS Official Method Ca 5a-40 (Adapted)
Principle: The free fatty acids in the oil sample are titrated with a standardized sodium hydroxide (B78521) solution.
Apparatus:
-
Analytical balance
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Hot plate
Reagents:
-
Neutralized 95% ethanol (B145695)
-
Phenolphthalein (B1677637) indicator solution (1% in 95% ethanol)
-
Standardized sodium hydroxide (NaOH) solution (0.1 N)
Procedure:
-
Weigh approximately 5-10 g of the oil sample into an Erlenmeyer flask.
-
Add 50 mL of hot, neutralized 95% ethanol to the flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 N NaOH solution, shaking vigorously, until a permanent pink color persists for at least 30 seconds.
-
Record the volume of NaOH solution used.
-
Calculate the percentage of free fatty acids (as oleic acid) using the following formula: % FFA = (V × N × 28.2) / W Where:
-
V = Volume of NaOH solution used (mL)
-
N = Normality of the NaOH solution
-
W = Weight of the oil sample (g)
-
28.2 is the equivalent weight of oleic acid.
-
Protocol 3: Analysis of Total Polar Compounds (TPC) - AOCS Official Method Cd 20-91 (Adapted)
Principle: The oil sample is separated by column chromatography into nonpolar and polar fractions. The polar fraction is quantified gravimetrically.
Apparatus:
-
Chromatography column (glass, approximately 21 mm internal diameter and 450 mm length)
-
Analytical balance
-
Rotary evaporator or steam bath
Reagents:
-
Silica (B1680970) gel (70-230 mesh), with a water content adjusted to 5%
-
Elution solvent: petroleum ether/diethyl ether (87:13, v/v)
Procedure:
-
Prepare a slurry of 25 g of silica gel in the elution solvent and pour it into the chromatography column.
-
Allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Accurately weigh approximately 2.5 g of the oil sample and dissolve it in 20 mL of the elution solvent.
-
Carefully add the oil solution to the top of the silica gel column.
-
Elute the nonpolar fraction with 150 mL of the elution solvent.
-
Collect the eluate (nonpolar fraction) in a pre-weighed round-bottom flask.
-
Evaporate the solvent from the eluate using a rotary evaporator or steam bath.
-
Weigh the flask containing the nonpolar fraction.
-
Calculate the percentage of total polar compounds using the following formula: % TPC = [(W_sample - W_nonpolar) / W_sample] × 100 Where:
-
W_sample = Weight of the oil sample (g)
-
W_nonpolar = Weight of the nonpolar fraction (g)
-
Protocol 4: Color Measurement - Spectrophotometric Method (CIELAB Lab*)
Principle: The color of the oil is measured using a spectrophotometer, and the results are expressed in terms of L* (lightness), a* (redness-greenness), and b* (yellowness-blueness).
Apparatus:
-
Spectrophotometer or colorimeter
-
Glass cuvettes (1 cm path length)
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Ensure the oil sample is clear and free of any suspended particles. If necessary, filter the sample.
-
Fill a clean cuvette with the oil sample.
-
Place the cuvette in the spectrophotometer and measure the L, a, and b* values.
-
Compare the values of the treated oil with those of the untreated oil. A higher L* value indicates a lighter color.
Experimental Workflow Visualization
Caption: Experimental workflow for purifying used frying oil with this compound.
References
Application Notes and Protocols for Magnesium Silicate in Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium silicate (B1173343), commercially known as Florisil®, is a hard, white, synthetic magnesium-silicate adsorbent.[1] It is a highly polar stationary phase used in normal-phase column chromatography.[2] Its unique adsorptive properties make it an invaluable tool for the separation and purification of a wide range of compounds, from pesticides and lipids to steroids and alkaloids.[1][3] Florisil is particularly effective in separating polar compounds from nonpolar matrices.[4]
One of the key characteristics of magnesium silicate is that its adsorptive strength can be modified by adjusting its water content, allowing for fine-tuning of separation selectivity.[2][5] Generally, the material is activated by heating to remove water, and then deactivated by the controlled addition of water.[2] This versatility, combined with its high loading capacity and cost-effectiveness, makes it a staple in many analytical and preparative laboratories.
These application notes provide detailed protocols for the use of this compound in column chromatography for two common applications: pesticide residue cleanup and the separation of lipid classes.
Physical and Chemical Properties of this compound (Florisil®) for Chromatography
For reproducible chromatographic separations, understanding the physical and chemical properties of the stationary phase is crucial. The properties of chromatography-grade this compound can vary between manufacturers and even between batches.[6] It is essential to consult the manufacturer's certificate of analysis for specific values.
| Property | Typical Value/Range | Significance in Chromatography |
| Appearance | Fine, white, odorless powder[7] | Uniform packing and flow characteristics. |
| Mesh Size (U.S. Sieve) | 60-100, 100-200 | Affects flow rate and separation efficiency. Finer particles provide higher resolution but slower flow. |
| pH (10% slurry) | 7.0 - 11.0[8] | The slightly basic nature can be advantageous for the separation of certain compounds. |
| Moisture Content | < 1% to ~5% (as used) | Critically affects the adsorbent's activity. Higher water content leads to lower adsorptivity.[5] |
| Bulk Density | ~0.5 g/mL | Important for determining the amount of adsorbent needed to pack a column of a specific size. |
| Solubility | Insoluble in water and organic solvents.[8][9] | Essential for a stable stationary phase. |
Experimental Protocols
Application 1: Pesticide Residue Cleanup in Food and Environmental Samples (Based on EPA Method 3620B)
This protocol describes a common application of this compound for the cleanup of sample extracts prior to analysis of organochlorine pesticides by gas chromatography.[6]
1. Materials and Reagents
-
This compound (Florisil®), pesticide residue grade, 60-100 mesh
-
Anhydrous Sodium Sulfate (B86663), granular, analytical grade
-
Hexane (B92381), pesticide residue grade
-
Diethyl Ether, pesticide residue grade
-
Methylene Chloride, pesticide residue grade
-
Acetonitrile, pesticide residue grade
-
Chromatography column (18-20 mm ID x 280-300 mm) with PTFE stopcock[6]
-
Glass wool
-
Concentration apparatus (e.g., Kuderna-Danish, rotary evaporator)
2. Activation and Deactivation of this compound
The adsorptive capacity of Florisil is sensitive to moisture.[4][5]
-
Activation: Heat the this compound in a shallow dish in an oven at 130-150°C overnight.[6]
-
Deactivation (if required): After cooling in a desiccator, a specific amount of water (typically 3-5% by weight) can be added. To do this, add the calculated amount of water to the activated Florisil in a glass-stoppered flask. Shake gently until all lumps are gone and allow to equilibrate for at least 24 hours with occasional shaking. The exact degree of deactivation required may need to be determined empirically for each batch of Florisil.
3. Column Packing
-
Insert a small plug of glass wool into the bottom of the chromatography column.
-
Add approximately 1-2 cm of anhydrous sodium sulfate.
-
Prepare a slurry of 10 g of deactivated this compound in hexane.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Once the this compound has settled, add another 1-2 cm layer of anhydrous sodium sulfate to the top of the packing.
-
Open the stopcock and allow the solvent to drain to the top of the sodium sulfate layer. Do not allow the column to run dry. [10]
4. Sample Loading and Elution
-
Carefully transfer the concentrated sample extract (typically dissolved in a small volume of hexane) onto the top of the column.
-
Allow the sample to percolate into the sodium sulfate layer.
-
Rinse the sample container with a small amount of hexane and add it to the column.
-
Begin the elution with the appropriate solvent system. A common fractionation scheme is as follows:
-
Fraction 1: Elute with 60 mL of hexane. This fraction will contain nonpolar compounds.
-
Fraction 2: Elute with 60 mL of a mixture of diethyl ether and hexane (e.g., 15:85 v/v). This fraction elutes many organochlorine pesticides.
-
Fraction 3: Elute with 60 mL of a mixture of diethyl ether and hexane (e.g., 50:50 v/v). This fraction elutes more polar pesticides.
-
-
Collect each fraction in a separate flask. The collected fractions are then concentrated and analyzed.
5. Recovery Data for Selected Pesticides
The recovery of pesticides can be influenced by the specific matrix and the exact chromatographic conditions. The following table provides illustrative recovery data.
| Pesticide | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (%) |
| α-HCH | 25 | 95.74 | 8.03 |
| Hexachlorobenzene (HCB) | 50 | 105.3 | 12.5 |
| Heptachlor | 100 | 110.8 | 9.8 |
| Aldrin | 50 | 98.6 | 15.2 |
| 4,4'-DDE | 100 | 130.67 | 24.0 |
| 4,4'-DDT | 25 | 101.2 | 11.7 |
Data adapted from a study on organochlorinated pesticide residues in chicken muscle.[10]
Application 2: Separation of Lipid Classes
This compound is highly effective for the fractionation of neutral lipids.[3][11][12][13] This protocol allows for the separation of major lipid classes based on their polarity.
1. Materials and Reagents
-
This compound (Florisil®), 60-100 mesh
-
Anhydrous Sodium Sulfate
-
Hexane or Petroleum Ether
-
Diethyl Ether
-
Chloroform
-
Methanol
-
Chromatography column
-
Glass wool
2. Column Preparation
-
Prepare the column as described in the pesticide analysis protocol, typically using a 12 g column for analytical separations.[3]
-
For lipid separation, it is common to use Florisil that has been deactivated with 7% water (7 mL of water per 100 g of activated Florisil).[3]
3. Sample Loading and Elution
-
Dissolve the lipid extract in a small volume of hexane or chloroform.
-
Apply the sample to the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing solvent polarity. The exact volumes will depend on the column size and the amount of lipid loaded.
Elution Scheme for Lipid Classes
| Eluting Solvent | Volume (mL) for 12g column | Lipid Class Eluted |
| Hexane | 50 | Hydrocarbons |
| 5% Diethyl Ether in Hexane | 70 | Cholesterol Esters |
| 15% Diethyl Ether in Hexane | 100 | Triglycerides |
| 25% Diethyl Ether in Hexane | 80 | Free Sterols (e.g., Cholesterol) |
| 50% Diethyl Ether in Hexane | 60 | Diglycerides |
| 4% Methanol in Diethyl Ether | 80 | Monoglycerides |
| 2% Acetic Acid in Diethyl Ether | 100 | Free Fatty Acids |
| Methanol | 100 | Phospholipids (eluted with difficulty) |
This elution scheme is a general guideline. Optimization may be necessary based on the specific lipid mixture.[3]
Visualizations
Caption: General workflow for column chromatography using this compound.
Caption: Elution pathway for pesticide cleanup on a this compound column.
References
- 1. sorbtech.com [sorbtech.com]
- 2. Florisil - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epd.georgia.gov [epd.georgia.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1343-88-0 [chemicalbook.com]
- 9. This compound, activated, for chromatography, 60-100 mesh | Fisher Scientific [fishersci.ca]
- 10. vetdergikafkas.org [vetdergikafkas.org]
- 11. Separation of lipid classes by chromatography on florisil* [agris.fao.org]
- 12. Separation of lipid classes by chromatography on florisil* [agris.fao.org]
- 13. Separation of lipid classes by chromatography on Florisil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Magnesium Silicate as a Catalyst Support
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of magnesium silicate (B1173343) as a versatile and effective catalyst support in various chemical reactions. Magnesium silicate, an inorganic compound of magnesium, silicon, and oxygen, can be synthesized with a high surface area, tunable porosity, and controlled acid-base properties, making it an excellent platform for heterogeneous catalysis.[1][2][3] Its applications range from environmental catalysis, such as CO2 reduction, to fine chemical synthesis, including oxidation and biomass conversion.[4][5][6]
Experimental Protocols
This section details the synthesis of this compound supports and the subsequent preparation of metal-supported catalysts.
Protocol 1: Synthesis of Amorphous this compound via Co-precipitation
This protocol describes the synthesis of amorphous this compound with varying Mg/Si ratios by controlling the precipitation pH.[1] The method involves the reaction of a soluble silicate with a soluble magnesium salt.[3][7]
Materials:
-
Sodium Silicate (Na2SiO3) solution
-
Magnesium Sulfate (MgSO4) or Magnesium Nitrate (B79036) (Mg(NO3)2) solution[7]
-
Deionized Water
-
Acid/Base for pH adjustment (e.g., HCl, NaOH)
-
Acetone[8]
Equipment:
-
Reaction vessel with a stirrer
-
pH meter
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Prepare aqueous solutions of sodium silicate and a magnesium salt (e.g., MgSO4·7H2O) at the desired concentrations.[8]
-
Transfer the sodium silicate solution to the reaction vessel and adjust the pH to the target value (e.g., pH 8-9) using an acid or base.[1]
-
While stirring vigorously, add the magnesium salt solution to the sodium silicate solution. A white precipitate of this compound will form immediately.[8]
-
Continuously monitor and maintain the pH of the suspension at the target value during the precipitation process. The final Mg/Si ratio in the solid is highly dependent on this synthesis pH.[1]
-
After the addition is complete, continue stirring the suspension for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Separate the precipitate from the solution using vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove soluble byproducts, followed by a wash with acetone.[8]
-
Dry the final product in an oven at 110°C for at least 3 hours or until a constant weight is achieved.[8]
Protocol 2: Synthesis of Mesoporous Mg-Modified SBA-15 Support
This protocol outlines the direct hydrothermal synthesis of magnesium-incorporated SBA-15 (a highly ordered mesoporous silica), which serves as a structured this compound support.[4]
Materials:
-
Pluronic P123 (triblock copolymer surfactant)
-
Hydrochloric Acid (HCl, 2 M)
-
Magnesium Acetate Tetrahydrate (Mg(CH3COO)2·4H2O)
-
Tetraethyl Orthosilicate (TEOS)
-
Deionized Water
Equipment:
-
Stirring hot plate
-
Polypropylene (B1209903) bottle or Teflon-lined autoclave
-
Oven
-
Tube furnace for calcination
Procedure:
-
Dissolve 4.0 g of Pluronic P123 in 30 mL of water and 120 mL of 2 M HCl in a polypropylene bottle.
-
Add 0.88 g of Mg(CH3COO)2·4H2O to the solution and stir for 3 hours at 40°C. This will yield a final Si/Mg molar ratio of approximately 10.[4]
-
Add 8.5 g of TEOS dropwise to the solution under vigorous stirring.
-
Continue stirring the mixture for 24 hours at 40°C.
-
Age the resulting gel under static conditions at a higher temperature (e.g., 80-100°C) for 24-48 hours.
-
Filter the solid product, wash with deionized water, and air-dry at room temperature.
-
To remove the organic template (P123), calcine the solid product in a tube furnace under air flow. A typical program involves heating to 180°C for 2 hours, then ramping to 550°C and holding for 6 hours.[4]
Protocol 3: Catalyst Preparation via Wet Impregnation
This protocol describes a general method for loading a catalytically active metal (e.g., Cobalt) onto a this compound support.[4]
Materials:
-
This compound support (from Protocol 1 or 2)
-
Metal precursor salt (e.g., Cobalt(II) nitrate hexahydrate, Co(NO3)2·6H2O)
-
Solvent (e.g., Ethanol)
Equipment:
-
Beaker or round-bottom flask
-
Stirrer
-
Rotary evaporator (optional)
-
Drying oven
-
Tube furnace for reduction/calcination
Procedure:
-
Calculate the required amount of metal precursor to achieve the desired metal loading (e.g., 10 wt%).
-
Disperse 1.35 g of the this compound support material in 15 mL of ethanol.[4]
-
Dissolve 782 mg of Co(NO3)2·6H2O (for 10 wt% Co) in the support suspension.[4]
-
Stir the mixture for 2 hours at room temperature to ensure uniform impregnation.[4]
-
Remove the solvent by drying at 45°C overnight in air.[4]
-
The resulting solid is the catalyst precursor. This precursor typically requires a final thermal treatment step (calcination and/or reduction) to form the active catalytic species. For cobalt catalysts, this involves reduction in a hydrogen flow (e.g., 100 cm³/min H2) at 450°C for 8 hours.[4]
-
After reduction, the active catalyst should be passivated (e.g., using a 1% O2 in Ar flow) before exposure to air to prevent rapid oxidation.[4]
Caption: Workflow for preparing and using this compound supported catalysts.
Application Notes
This section provides data and methodologies for specific chemical reactions using this compound-supported catalysts.
Application 1: CO₂ Hydrogenation
Magnesium-modified silica (B1680970) supports have been shown to enhance the performance of cobalt catalysts in the hydrogenation of CO₂ to valuable metabolic intermediates like formate (B1220265) and acetate.[4] The magnesium content influences the catalyst's activity and selectivity.
Experimental Protocol for Catalytic Reaction:
-
Load 850 mg of the Co/Mg-SBA-15 catalyst (sieved to 200–400 μm) into a fixed-bed stainless-steel reactor.[4]
-
Reduce the catalyst in-situ at 450°C for 8 hours in a pure H₂ flow (200 cm³/min) at ambient pressure.[4]
-
Cool the reactor to the reaction temperature of 180°C.
-
Introduce the reactant gas mixture (H₂/CO₂/Ar = 6:3:1) at a pressure of 2.0 MPa and a total flow rate corresponding to a gas hourly space velocity (GHSV) of 4000 cm³ h⁻¹ g_cat⁻¹.[4]
-
Maintain the reaction for a set time-on-stream (e.g., 36 hours).[4]
-
Analyze gaseous products online using a gas chromatograph (GC).
-
Collect liquid products in a condenser and analyze using techniques like HPLC to quantify formate, acetate, and methanol (B129727) concentrations.[4]
Performance Data:
The table below compares the catalytic performance of cobalt supported on pristine SBA-15 silica with cobalt on various heteroatom-modified SBA-15 supports, including magnesium-modified silica.
| Catalyst Support | CO₂ Conversion (%) | Formate (mM) | Acetate (mM) | Methanol (mM) | Reference |
| Co/Mg-SBA-15 | 5.3 | 2.2 | 0.8 | 1.8 | [4] |
| Co/SBA-15 | 7.9 | 1.6 | 0.4 | 1.5 | [4] |
| Co/Al-SBA-15 | 3.2 | 1.1 | 0.7 | 1.0 | [4] |
| Co/Ca-SBA-15 | 2.4 | 1.5 | 0.6 | 1.1 | [4] |
| Co/Ti-SBA-15 | 2.8 | 3.6 | 0.6 | 1.2 | [4] |
| Co/Zr-SBA-15 | 2.9 | 1.8 | 0.6 | 1.2 | [4] |
Reaction Conditions: T = 180°C, p = 2.0 MPa, H₂/CO₂/Ar = 6:3:1, GHSV = 4000 cm³ h⁻¹ g_cat⁻¹, 36 h time-on-stream.[4]
Caption: Influence of synthesis pH on the properties of this compound.[1]
Application 2: Styrene (B11656) Oxidation
Mesoporous this compound, synthesized using a surfactant template (CTAB), can act as a catalyst for the selective oxidation of styrene to styrene oxide, a valuable chemical intermediate. The Mg/CTAB ratio during synthesis is a key parameter affecting catalytic performance.[5]
Performance Data:
The activity of mesoporous this compound catalysts in styrene oxidation varies with the Mg/CTAB molar ratio used during synthesis.
| Catalyst (Mg/CTAB Ratio) | Styrene Conversion (%) | Styrene Oxide Selectivity (%) | Reference |
| 1.00 | 59.0 | 69.2 | [5] |
Note: The referenced study indicates that a Mg/CTAB ratio of 1.00 demonstrated the highest catalytic activity.[5] The catalyst is reusable multiple times without a significant loss in activity or selectivity.[5]
Application 3: Depolymerization of Kraft Lignin (B12514952)
Bimetallic catalysts, such as Ni-Fe, supported on this compound have proven effective for the depolymerization of Kraft lignin into valuable phenolic monomers. The support provides a high surface area for the active metal sites.[6]
Performance Data:
The yield of phenolic compounds from lignin depolymerization is dependent on the catalyst composition and reaction conditions.
| Catalyst | Total Monomer Yield (wt%) | Phenol (wt%) | Guaiacol (wt%) | Syringol (wt%) | Reference |
| 10Ni10Fe/MS | 14.29 | - | - | - | [6] |
| Ni-Fe-SiO₂ | 16.19 | - | - | - | [6] |
| Ni-Fe-Al₂O₃ | 19.01 | - | - | - | [6] |
Reaction Conditions for 10Ni10Fe/MS: 300°C for 60 minutes.[6] The 10Ni10Fe/MS catalyst demonstrated good reusability for at least two cycles.[6] The this compound support itself exhibits a high specific surface area (S_BET) of 634.63 m²/g before metal loading.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: From Talc to Tech [eureka.patsnap.com]
- 3. Synthetic this compound - Wikipedia [en.wikipedia.org]
- 4. Effects of Silica Modification (Mg, Al, Ca, Ti, and Zr) on Supported Cobalt Catalysts for H2-Dependent CO2 Reduction to Metabolic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterization of Magnesium Silicate Using XRD and SEM Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium silicate (B1173343), a compound of magnesium oxide and silicon dioxide, exists in various forms, including naturally occurring crystalline minerals like talc (B1216) and forsterite, as well as synthetic amorphous forms.[1] Synthetic magnesium silicates are of particular interest in various industries, including pharmaceuticals, food, and catalysis, due to their large active surface area, porosity, and adsorptive properties.[1][2] Their efficacy in applications such as purification, anti-caking agents, and catalyst carriers necessitates precise characterization of their physicochemical properties.[1]
This document provides detailed application notes and protocols for the characterization of magnesium silicate using two fundamental analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD is employed to determine the crystalline or amorphous nature of the material and to identify specific crystalline phases.[3][4] SEM is utilized to visualize the surface morphology, particle size, and aggregation state of the this compound particles.[5][6]
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phases and assess the degree of crystallinity of this compound samples. Amorphous this compound will show broad, diffuse peaks, while crystalline forms will exhibit sharp, well-defined peaks.
Instrumentation: A powder X-ray diffractometer is required.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to reduce particle size and ensure random orientation.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface level with the holder's top edge.
Instrumental Parameters: The following table outlines typical instrumental parameters for XRD analysis of this compound. These may be adjusted based on the specific instrument and sample characteristics.
| Parameter | Typical Value |
| Radiation Source | Cu Kα (λ = 1.5418 Å) |
| Operating Voltage | 40 kV |
| Current | 40 mA |
| Goniometer Scan Range (2θ) | 5° - 70° |
| Step Size | 0.02° |
| Scan Speed / Dwell Time | 1-5°/minute |
| Monochromator | Graphite |
Data Analysis:
-
The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ).
-
Identify the 2θ positions of the diffraction peaks.
-
Compare the obtained peak positions and relative intensities with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present. For this compound hydrate (B1144303) (M-S-H), characteristic broad peaks can be observed around 2θ values of 5.0°-10.0°, 35.0°, and 59.9°.[7]
-
The broadness of the peaks can be used to estimate the crystallite size using the Scherrer equation.
Scanning Electron Microscopy (SEM) Analysis
Objective: To examine the surface morphology, particle size, and shape of this compound particles.
Instrumentation: A scanning electron microscope is required.
Sample Preparation:
-
Mount a small amount of the this compound powder onto an aluminum stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion but avoid excessive compaction that could alter the particle morphology.
-
Remove any loose powder by gently tapping the stub or using a gentle stream of compressed air.
-
For non-conductive samples, sputter-coat the sample with a thin layer of a conductive material (e.g., gold, palladium, or carbon) to prevent charging under the electron beam.
Instrumental Parameters: The following table provides typical instrumental parameters for SEM analysis of this compound.
| Parameter | Typical Value |
| Accelerating Voltage | 5 - 20 kV |
| Working Distance | 5 - 15 mm |
| Spot Size | Variable (adjust for optimal resolution) |
| Magnification | 100x to 50,000x (or higher as needed) |
| Detector | Secondary Electron (SE) for topography |
Data Analysis:
-
Acquire images at various magnifications to observe the overall morphology and fine surface details.
-
Analyze the images to determine particle size, shape (e.g., spherical, irregular, agglomerated), and surface texture.[8][9] Image analysis software can be used for quantitative particle size distribution analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of synthetic amorphous this compound.
Table 1: Physicochemical Properties of Synthetic this compound
| Property | Typical Value Range | Reference |
| SiO₂:MgO Molar Ratio | 2.5 - 3.35 | [1][10] |
| BET Surface Area (m²/g) | < 100 to > 600 | [1][3] |
| Average Pore Size (nm) | 3.7 - 4.0 | [3] |
| pH (in aqueous solution) | 8.5 - 10.5 | [10] |
Table 2: XRD Peak Positions for this compound Hydrate (M-S-H)
| Characteristic Peak | 2θ Position (°) | Reference |
| Broad Peak 1 | 5.0 - 10.0 | [7] |
| Broad Peak 2 | ~35.0 | [7] |
| Broad Peak 3 | ~59.9 | [7] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process for this compound using XRD and SEM.
Caption: Workflow for XRD analysis of this compound.
Caption: Workflow for SEM analysis of this compound.
References
- 1. Synthetic this compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
Application Notes and Protocols for the Synthesis of Magnesium Silicate Hydrate (M-S-H) from Magnesium Oxide and Silica Fume
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium silicate (B1173343) hydrate (B1144303) (M-S-H), an amorphous to poorly crystalline material, has garnered significant interest across various scientific disciplines, including materials science, environmental science, and pharmaceuticals.[1] Its unique properties, such as a high surface area, ion-exchange capabilities, and biocompatibility, make it a promising candidate for applications ranging from eco-friendly cements to drug delivery systems and adsorbents.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of M-S-H from the reaction of magnesium oxide (MgO) and silica (B1680970) fume (SF) in an aqueous environment.
The synthesis of M-S-H from MgO and silica fume is a complex process involving the hydration of MgO to form brucite (Mg(OH)₂), followed by the dissolution of silica fume and subsequent reaction with brucite to form the M-S-H gel.[4][5] The reaction kinetics are influenced by several factors, including the reactivity of the precursors, the molar ratio of MgO to SiO₂, the water-to-solid ratio, and the curing temperature and time.[5][6]
Experimental Protocols
This section outlines a general protocol for the laboratory-scale synthesis of magnesium silicate hydrate from magnesium oxide and silica fume.
Materials and Equipment
-
Reactants:
-
Light-burned or highly reactive Magnesium Oxide (MgO) powder
-
Silica Fume (SF), typically with a high amorphous silica content
-
Deionized or distilled water
-
-
Equipment:
-
Laboratory balance (±0.001 g)
-
Mixing vessel (e.g., beaker, planetary mixer)
-
Spatula or mechanical stirrer
-
Sealed containers for curing (e.g., plastic vials, sealed bags)
-
Mortar and pestle or grinder for homogenization and sample preparation for analysis
-
Drying oven or vacuum desiccator
-
Characterization equipment (XRD, TGA, SEM, etc.)
-
Synthesis Procedure
-
Reactant Preparation:
-
Dry the MgO and silica fume powders in an oven at a specified temperature (e.g., 105 °C) for 24 hours to remove any adsorbed moisture.
-
Allow the powders to cool to room temperature in a desiccator.
-
-
Mixing:
-
Weigh the desired amounts of MgO and silica fume to achieve the target molar ratio (a common starting point is a MgO/SiO₂ molar ratio of 1.0, which corresponds to a weight ratio of approximately 40:60).[4][7][8][9]
-
Homogeneously mix the dry powders in a mortar or a mixer to ensure uniform distribution of the reactants.
-
-
Hydration and Curing:
-
Add the specified amount of deionized or distilled water to the powder mixture to achieve the desired water-to-solid (w/s) ratio.
-
Mix thoroughly for a set period (e.g., 5-10 minutes) to form a homogeneous paste.
-
Transfer the paste into sealed containers to prevent water evaporation and carbonation.
-
Cure the samples at a controlled temperature (e.g., room temperature, 20°C, or elevated temperatures like 50°C) for the desired duration.[4][5][10] The curing time can range from a few days to several months to study the evolution of the reaction products.[4][7][8][9]
-
-
Sample Preparation for Characterization:
-
At the end of the curing period, stop the hydration process. This is often achieved by crushing the sample and then immersing it in a solvent like isopropanol (B130326) or acetone, followed by drying under vacuum.
-
Grind the dried sample into a fine powder for analysis by various characterization techniques.
-
Experimental Workflow
Caption: Experimental workflow for M-S-H synthesis.
Data Presentation
The following tables summarize typical experimental parameters and the evolution of phases during the synthesis of M-S-H from MgO and silica fume.
Table 1: Summary of Experimental Parameters for M-S-H Synthesis
| Parameter | Value/Range | Source |
| MgO/SiO₂ Molar Ratio | 0.7 - 1.6 | [6] |
| 1.0 (40:60 weight ratio) | [4][7][8][9] | |
| Water-to-Solid (w/s) Ratio | Varies depending on desired consistency | [11] |
| Curing Temperature | Room Temperature (~20-25 °C) | [4][7][8][9][10] |
| 50 °C, 70 °C | [5][6] | |
| Curing Time | 1 day to 300 days | [4][7][8][9] |
Table 2: Phase Evolution of MgO-SF Paste over Time at Room Temperature (MgO/SiO₂ Molar Ratio = 1.0)
| Curing Time | Major Crystalline Phases | Amorphous Phase | Microstructural Observations | Source |
| 1 day | MgO | Silica Fume, initial M-S-H gel | MgO grains and SF particles coexist. | [4] |
| 7 days | MgO, Mg(OH)₂ | M-S-H gel | MgO hydration to Mg(OH)₂ (stick-like morphology); SF particles covered in M-S-H gel. | [4][7] |
| 28 days | Mg(OH)₂ | M-S-H gel | MgO fully reacted; M-S-H gel grows around SF particles; SF particle size decreases. | [4][7] |
| 90 days | Residual Mg(OH)₂ | M-S-H gel | M-S-H gel forms a shell on particles. | [4] |
| 300 days | - | M-S-H gel | All Mg(OH)₂ is consumed and replaced by amorphous M-S-H. | [4][7] |
Characterization of Synthesized M-S-H
A multi-technique approach is essential for the comprehensive characterization of the amorphous to poorly crystalline M-S-H.
Key Characterization Techniques
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the sample, such as unreacted MgO and the intermediate product Mg(OH)₂ (brucite). The formation of amorphous M-S-H is indicated by a broad halo in the diffractogram.[4][7]
-
Thermogravimetric Analysis (TGA): Helps in quantifying the amounts of different phases by identifying their characteristic decomposition temperatures. For instance, the mass loss associated with the dehydroxylation of Mg(OH)₂ and the dehydration of M-S-H gel can be distinguished.[4][9]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are employed to observe the microstructure and morphology of the reaction products. TEM can reveal the formation of the M-S-H gel on the surface of silica fume particles and the overall morphology of the hydrated paste.[4][7][8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These spectroscopic methods provide insights into the chemical structure of the M-S-H gel, including the degree of silicate polymerization.[4][7][8][10]
Signaling Pathways and Logical Relationships
The formation of M-S-H from MgO and silica fume can be represented as a series of interconnected reactions.
Caption: Reaction pathway for M-S-H formation.
Conclusion
The synthesis of this compound hydrate from magnesium oxide and silica fume is a versatile and reproducible method for producing a material with significant potential in various advanced applications. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and properties of M-S-H. Careful control of the experimental parameters is crucial for tailoring the final properties of the M-S-H product to meet the specific requirements of the intended application. Further research into the optimization of synthesis conditions and a deeper understanding of the structure-property relationships will undoubtedly expand the utility of this fascinating material.
References
- 1. This compound: From Talc to Tech [eureka.patsnap.com]
- 2. Synthesis of this compound Hydrate as an Adsorbent for Different Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Research progress on this compound hydrate phases and future opportunities | RILEM Technical Letters [letters.rilem.net]
- 4. Characterization of this compound Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume [mdpi.com]
- 5. Chemical and Microstructural Properties of Designed Cohesive M-S-H Pastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterization of this compound Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural characterization of this compound hydrate: towards the design of eco-sustainable cements - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Magnesium Silicate as a Food Anti-Caking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium silicate (B1173343), specifically synthetic magnesium silicate (E553a(i)), is a fine, white, odorless powder used as a food additive.[1] It is an amorphous compound produced through a precipitation reaction of a magnesium salt and a soluble silicate.[2][3] Unlike its naturally occurring counterpart, talc (B1216) (E553b), synthetic this compound is valued in the food industry for its anti-caking properties.[1] Its primary function is to prevent the agglomeration of particles in powdered and granulated food products, ensuring they remain free-flowing and easy to handle for both manufacturers and consumers. This document provides detailed application notes and experimental protocols for the use of this compound as an anti-caking agent in food products.
Mechanism of Action
The efficacy of this compound as an anti-caking agent stems from its unique physicochemical properties. Its mechanism of action is twofold:
-
Moisture Absorption: Synthetic this compound possesses a high surface area and a porous structure, with a Brunauer-Emmett-Teller (BET) surface area that can range from less than 100 m²/g to several hundred m²/g.[3] This allows it to adsorb excess moisture from the surrounding environment and from the surface of the food particles themselves. By binding water molecules, it prevents the formation of liquid bridges between particles, which is a primary cause of caking in hygroscopic powders.
-
Particle Separation: The fine particles of this compound adhere to the surface of the host food powder particles. This creates a physical barrier that reduces inter-particle contact and van der Waals forces of attraction. This coating effect minimizes the cohesion between food particles, allowing them to slide past one another more easily, thus improving the overall flowability of the powder.
Regulatory Status
This compound is generally recognized as safe (GRAS) for its intended use in food by major regulatory bodies worldwide.
-
U.S. Food and Drug Administration (FDA): It is considered GRAS for use as an anti-caking agent in table salt at levels not to exceed 2%.[1]
-
European Food Safety Authority (EFSA): this compound (E553a(i)) is an authorized food additive in the European Union.[1][4] However, a re-evaluation by EFSA in 2018 concluded that the safety of this compound could not be fully assessed due to a lack of certain toxicological data.[4][5]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA): An Acceptable Daily Intake (ADI) of "not specified" was established in 1981, indicating its low toxicity.[2]
Applications in Food Products
This compound is utilized in a wide array of powdered and granulated food products to maintain their texture and ensure they remain free-flowing.[1][6] Common applications include:
-
Dried powdered foods[1]
-
Powdered drink mixes
-
Grated and sliced hard and semi-hard cheeses[1]
-
Table-top sweeteners in powder form[1]
-
Food supplements in solid form[1]
Data Presentation
Physicochemical Properties of Food-Grade Synthetic this compound
The following table summarizes the typical specifications for food-grade synthetic this compound.
| Property | Specification |
| Appearance | Fine, white, odorless powder[2] |
| Magnesium Oxide (MgO) Content | ≥ 15% (on ignited basis)[1][2] |
| Silicon Dioxide (SiO₂) Content | ≥ 67% (on ignited basis)[1][2] |
| **Molar Ratio (MgO:SiO₂) ** | Approximately 2:5[1][3] |
| pH (10% slurry) | 7.0 - 11.0[2] |
| Solubility | Insoluble in water and alcohol[3] |
| Loss on Drying | ≤ 15%[2] |
| BET Surface Area | 100 - several hundred m²/g[3] |
Performance Data (Illustrative)
While specific quantitative performance data for this compound in various food products is not extensively published in publicly available literature, the following tables illustrate how such data would be presented. Researchers can generate this data by following the experimental protocols outlined in Section 6.0.
Table 5.2.1: Effect of this compound on the Flowability of Table Salt (Illustrative Data)
| Concentration of this compound (% w/w) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Flow Character |
| 0 (Control) | 42 | 28 | 1.39 | Poor |
| 0.5 | 38 | 23 | 1.30 | Passable |
| 1.0 | 34 | 18 | 1.22 | Fair |
| 1.5 | 31 | 14 | 1.16 | Good |
| 2.0 | 28 | 10 | 1.11 | Excellent |
Table 5.2.2: Moisture Absorption of Synthetic this compound at 25°C (Illustrative Data)
| Relative Humidity (%) | Moisture Content (% w/w) |
| 20 | 3.5 |
| 40 | 8.2 |
| 60 | 15.1 |
| 80 | 25.8 |
| 90 | 35.2 |
Experimental Protocols
Protocol for Evaluating Powder Flowability
This protocol describes the use of Angle of Repose, Carr's Index, and Hausner Ratio to assess the effect of this compound on the flowability of a food powder.
6.1.1 Materials and Equipment
-
Food powder (e.g., salt, spice blend, flour)
-
Food-grade synthetic this compound
-
Powder mixer (e.g., V-blender)
-
Funnel with a fixed stand
-
Flat, circular base with a known diameter
-
Ruler or caliper
-
Graduated cylinder (for bulk and tapped density)
-
Mechanical tapping device
6.1.2 Sample Preparation
-
Prepare a series of powder blends with varying concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
-
For each concentration, accurately weigh the food powder and this compound.
-
Mix the components thoroughly in a powder mixer for a specified time to ensure uniform distribution.
6.1.3 Measurement of Angle of Repose
-
Position the funnel at a fixed height above the center of the circular base.
-
Carefully pour the powder blend through the funnel, allowing it to form a conical pile on the base.
-
Continue pouring until the apex of the cone reaches the funnel opening.
-
Measure the height (h) of the powder cone and the radius (r) of its base.
-
Calculate the Angle of Repose (θ) using the formula: θ = arctan(h/r).
-
Repeat the measurement at least three times for each sample and calculate the average.
6.1.4 Measurement of Bulk and Tapped Density
-
Carefully pour a known mass (m) of the powder blend into a graduated cylinder and record the volume (Vb) to determine the bulk density (ρb = m/Vb).
-
Place the graduated cylinder in a mechanical tapping device and tap it a specified number of times (e.g., 100 taps).
-
Record the new volume (Vt) to determine the tapped density (ρt = m/Vt).
6.1.5 Calculation of Carr's Index and Hausner Ratio
-
Calculate Carr's Index using the formula: CI = [ (ρt - ρb) / ρt ] * 100.
-
Calculate the Hausner Ratio using the formula: HR = ρt / ρb.
-
Interpret the flowability based on the calculated values (refer to standard charts).
Protocol for Assessing Moisture Absorption Capacity
This protocol describes how to determine the moisture absorption isotherm of this compound.
6.2.1 Materials and Equipment
-
Synthetic this compound
-
Desiccators
-
Saturated salt solutions to create different relative humidity (RH) environments (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH)
-
Analytical balance
-
Shallow weighing dishes
6.2.2 Procedure
-
Dry the this compound sample in an oven at 105°C to a constant weight to determine the initial dry weight.
-
Place a known weight of the dried sample in a pre-weighed weighing dish.
-
Place the weighing dishes in desiccators containing different saturated salt solutions, each providing a constant relative humidity.
-
Store the desiccators at a constant temperature (e.g., 25°C).
-
Periodically weigh the samples until they reach a constant weight (equilibrium).
-
Calculate the moisture content at each relative humidity as the percentage increase in weight from the initial dry weight.
-
Plot the equilibrium moisture content against the relative humidity to generate the moisture sorption isotherm.
Visualization
References
- 1. foodadditives.net [foodadditives.net]
- 2. fao.org [fao.org]
- 3. Synthetic this compound - Wikipedia [en.wikipedia.org]
- 4. Re-evaluation of calcium silicate (E 552), this compound (E 553a(i)), magnesium trisilicate (E 553a(ii)) and talc (E 553b) as food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Re‐evaluation of calcium silicate (E 552), this compound (E 553a(i)), magnesium trisilicate (E 553a(ii)) and talc (E 553b) as food additives | Semantic Scholar [semanticscholar.org]
- 6. Food Anti-Caking Agents Market by Type (Calcium Compounds, Sodium Compounds, Silicon Dioxide, and Microcrystalline Cellulose), Application (Seasonings and Condiments, Bakery, Dairy, and Soups and Sauces), Source & Region - Global Forecast to 2025 [researchandmarkets.com]
Application Notes and Protocols: Magnesium Silicate as a Functional Additive for Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium silicate (B1173343) as a functional additive for corrosion inhibition. The information compiled from various studies is intended to guide researchers and formulation scientists in utilizing magnesium silicate to enhance the protective properties of coatings.
Introduction
This compound, a versatile mineral compound, is gaining traction as a functional additive in anti-corrosion coatings.[1] Most commonly utilized in the form of talc (B1216), a naturally occurring hydrated this compound, it offers a combination of barrier properties, reinforcement, and chemical inertness.[2][3] Its incorporation into coating formulations can significantly improve their durability and protective capabilities against environmental degradation.[2] This document outlines the mechanisms of action, provides quantitative performance data from various studies, and details the experimental protocols for evaluation.
Mechanism of Corrosion Inhibition
The primary mechanisms by which this compound contributes to corrosion protection are:
-
Barrier Protection: The platy, lamellar structure of talc particles creates a tortuous path for corrosive agents like water and ions, significantly slowing their ingress through the coating to the metal substrate. This barrier effect is a key factor in its anti-corrosion properties.[3]
-
Film Reinforcement: As a reinforcing filler, this compound improves the mechanical properties of the coating, such as stiffness and impact resistance. This enhancement in mechanical strength helps to prevent cracking and delamination, maintaining the integrity of the protective barrier.[3]
-
Corrosion Inhibitor Reservoir: Talc can be used as a carrier to load and subsequently release other corrosion inhibitors. This allows for a "smart" coating system where the inhibitor is released on-demand in response to corrosive stimuli.
-
In-situ Film Formation (on Magnesium Alloys): In applications involving magnesium alloys, silicate ions (from sources like sodium silicate) in the treatment solution react with the magnesium substrate to form a dense, protective layer of this compound directly on the surface. This in-situ formed layer provides excellent corrosion resistance.
Quantitative Data Presentation
The following tables summarize quantitative data from studies on the corrosion inhibition performance of this compound.
In-situ Formed this compound on Magnesium Alloys
Table 1: Electrochemical Data for Sodium Silicate Treated AZ31 Magnesium Alloy
| Inhibitor Concentration (Sodium Silicate) | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (η%) | Polarization Resistance (Rp) (Ω·cm²) | Corrosion Rate (mm/y) |
| 0 M (Blank) | -1.53 V | 1.15 x 10⁻⁴ | - | 350 | - |
| 0.05 M | -1.48 V | 4.58 x 10⁻⁶ | 96.0 | 12,589 | - |
| 0.08 M | -1.45 V | 2.01 x 10⁻⁶ | 98.3 | 28,118 | - |
| 0.10 M | -1.42 V | 1.05 x 10⁻⁷ | 99.1 | 67,845 | 0.014 |
| 0.15 M | -1.46 V | 1.63 x 10⁻⁶ | 98.6 | 35,011 | - |
Data extracted from a study on AZ31 magnesium alloy in 3.5 wt.% NaCl solution.[4]
Table 2: Weight Loss Data for Sodium Silicate Treated AZ31 Magnesium Alloy
| Inhibitor Concentration (Sodium Silicate) | Weight Loss Rate (mg·cm⁻²·d⁻¹) |
| 0 M (Blank) | 2.032 |
| 0.10 M | 0.244 |
Data from the same study as above, after 24 hours of immersion.[4]
This compound (Talc) as an Additive in Coatings on Steel
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Epoxy Coatings with Talc on Steel
| Coating System | Low-Frequency Impedance (|Z| at 0.01 Hz) (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) | | :--- | :--- | :--- | | Epoxy (Control) | ~ 1 x 10⁷ | ~ 5 x 10⁻⁹ | | Epoxy + Talc (Pure, platy) | > 1 x 10⁹ | ~ 2 x 10⁻⁹ | | Epoxy + Talc (Blocky) | ~ 5 x 10⁷ | ~ 8 x 10⁻⁹ |
Note: These are representative values derived from graphical data presented in a study comparing different talc morphologies. Actual values can vary based on formulation and exposure time.
Table 4: Salt Spray (ASTM B117) Test Results for Epoxy Coatings with Talc on Steel
| Coating System | Test Duration (hours) | Observation at Scribe | Blistering |
| Epoxy (Control) | 500 | Significant corrosion and creepage | Moderate |
| Epoxy + Talc (Pure, platy) | 1000+ | Minimal creepage (< 1 mm) | None observed |
Note: This data is a qualitative summary of findings from a comparative study.[5] A powder-coated steel panel is generally expected to withstand 1,000 hours with no blistering or corrosion at scribe marks.[6]
Experimental Protocols
Protocol for In-situ Formation of this compound Coating on Magnesium Alloy
-
Substrate Preparation:
-
Cut AZ31 magnesium alloy samples to the desired dimensions.
-
Grind the samples sequentially with silicon carbide paper of decreasing grit size (e.g., 400, 800, 1200, 2000 grit).
-
Rinse the samples with deionized water and ethanol, then dry in a stream of cool air.
-
-
Inhibitor Solution Preparation:
-
Prepare a 3.5 wt.% NaCl solution in deionized water to serve as the corrosive medium.
-
Prepare a series of test solutions by adding sodium silicate to the 3.5 wt.% NaCl solution to achieve the desired inhibitor concentrations (e.g., 0.05 M, 0.08 M, 0.10 M, 0.15 M).
-
-
Electrochemical Measurements:
-
Use a standard three-electrode cell with the magnesium alloy sample as the working electrode, a platinum plate as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Perform potentiodynamic polarization scans at a scan rate of 1 mV/s.
-
Conduct Electrochemical Impedance Spectroscopy (EIS) measurements at the open-circuit potential over a frequency range of 100 kHz to 10 mHz with a 10 mV amplitude sinusoidal voltage.[7]
-
-
Weight Loss Measurement:
-
Weigh the prepared samples before immersion.
-
Immerse the samples in the test solutions for a specified duration (e.g., 24 hours).
-
After immersion, remove the samples, clean them according to ASTM G1-03 standard, rinse with deionized water and ethanol, dry, and reweigh.
-
Calculate the weight loss rate.
-
Protocol for Formulation and Testing of Epoxy Coating with Talc Additive on Steel
-
Substrate Preparation:
-
Use mild steel panels (e.g., Q-panels).
-
Degrease the panels with a suitable solvent (e.g., acetone).
-
Abrasive blast the panels to a near-white metal finish (Sa 2.5).
-
Remove any residual dust with clean, dry air.
-
-
Coating Formulation and Application:
-
Use a two-component epoxy resin system.
-
In the resin component, disperse the desired concentration of talc powder (e.g., 15-30% by weight of the total formulation) using a high-speed disperser until a Hegman fineness of 6-7 is achieved.
-
Add other pigments (e.g., titanium dioxide) and additives as required.
-
Just before application, mix the resin component with the hardener at the specified ratio.
-
Apply the coating to the prepared steel panels using a spray gun to a specified dry film thickness (e.g., 100-150 µm).
-
Allow the coated panels to cure at ambient temperature for at least 7 days before testing.
-
-
Corrosion Performance Testing:
-
Salt Spray Test (ASTM B117):
-
Scribe the coated panels with a sharp tool down to the metal substrate.
-
Place the panels in a salt spray cabinet at a 15-30° angle.
-
Expose the panels to a continuous fog of 5% NaCl solution at 35°C.[6]
-
Periodically inspect the panels for signs of corrosion, such as red rust formation, blistering, and creepage from the scribe.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Expose a defined area of the coated panel to a 3.5 wt.% NaCl solution using an electrochemical cell.
-
Use a three-electrode setup with the coated panel as the working electrode, a graphite (B72142) or platinum counter electrode, and a reference electrode (e.g., SCE).
-
Perform EIS measurements periodically over an extended immersion period (e.g., up to 30 days) to monitor the coating's barrier properties.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. مقاله Study of the effect of MLGO/TALC on improving the corrosion resistance properties of epoxy coatings on steel substrates [civilica.com]
- 3. rbhltd.com [rbhltd.com]
- 4. Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vlci.biz [vlci.biz]
- 6. powdertechcorby.co.uk [powdertechcorby.co.uk]
- 7. pecongress.org.pk [pecongress.org.pk]
Application Notes and Protocols: Electrospinning of Magnesium Silicate Ceramic Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of magnesium silicate (B1173343) ceramic fibers using the electrospinning technique. This document covers the synthesis of precursor solutions, the electrospinning process, post-processing heat treatments, and potential applications in drug delivery and tissue engineering, supported by quantitative data and detailed experimental procedures.
Introduction to Electrospun Magnesium Silicate Fibers
Electrospinning is a versatile and cost-effective method for producing continuous nanofibers with diameters ranging from nanometers to a few micrometers.[1] this compound ceramic fibers are of particular interest in the biomedical field due to their biocompatibility, biodegradability, and the therapeutic effects of their dissolution products, magnesium and silicon ions. These ions have been shown to promote bone regeneration and angiogenesis.[2][3] The high surface-area-to-volume ratio of electrospun fibers makes them excellent candidates for drug delivery systems and scaffolds for tissue engineering.[4]
This document outlines two primary routes for the synthesis of this compound fibers, adapted from available literature, to achieve different fiber morphologies.
Experimental Protocols
Materials and Equipment
Materials:
-
Magnesium Precursors: Magnesium chloride hexahydrate (MgCl₂·6H₂O) or Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O).
-
Silicon Precursor: Tetraethyl orthosilicate (B98303) (TEOS).
-
Polymer Binder: Polyvinyl alcohol (PVA, Mw = 80,000 g/mol ), Polyacrylonitrile (PAN).
-
Solvents: Deionized water, Ethanol (B145695), N,N-dimethylformamide (DMF).
-
Acid Catalyst: Hydrochloric acid (HCl).
-
Drug (for loading): Doxorubicin (B1662922) (DOX) or Gentamicin (B1671437).
Equipment:
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, collector).
-
Magnetic stirrer.
-
Fume hood.
-
Tube furnace for calcination.
-
Scanning Electron Microscope (SEM) for morphological analysis.
-
Tensile tester for mechanical characterization.
-
UV-Vis spectrophotometer for drug release studies.
Protocol 1: Synthesis of Straight this compound Fibers
This protocol is adapted from methods for producing homogeneous ceramic fibers and focuses on creating straight, uniform this compound nanofibers.
Step 1: Precursor Solution Preparation
-
Prepare the PVA Solution: Dissolve 10 g of PVA in 90 mL of deionized water by stirring at 80°C for 2 hours to obtain a 10% (w/v) PVA solution.
-
Prepare the this compound Sol:
-
In a separate beaker, mix 10 mL of TEOS with 20 mL of ethanol.
-
Add 2 mL of 0.1 M HCl to the TEOS/ethanol mixture and stir for 30 minutes to catalyze the hydrolysis of TEOS.
-
Dissolve a stoichiometric amount of magnesium nitrate hexahydrate (to achieve a Mg:Si molar ratio of 1:1) in 10 mL of ethanol.
-
Add the magnesium nitrate solution to the hydrolyzed TEOS solution and stir for 1 hour to form the this compound sol.
-
-
Combine the Solutions: Add the this compound sol to the PVA solution dropwise while stirring. Continue stirring for at least 4 hours to ensure a homogeneous precursor solution.
Step 2: Electrospinning
-
Load the precursor solution into a 10 mL syringe fitted with a 21-gauge needle.
-
Set up the electrospinning apparatus with the following parameters (can be optimized):
-
Applied Voltage: 15-20 kV
-
Flow Rate: 0.5-1.0 mL/h
-
Distance to Collector: 15-20 cm
-
-
Collect the as-spun fibers on an aluminum foil-covered collector.
-
Dry the resulting fiber mat in a vacuum oven at 60°C for 12 hours to remove residual solvents.
Step 3: Calcination
-
Carefully place the dried fiber mat in a tube furnace.
-
Heat the furnace to 600-800°C at a heating rate of 2°C/min.
-
Hold the temperature for 3 hours to remove the PVA binder and promote the crystallization of this compound.
-
Cool the furnace slowly to room temperature.
Protocol 2: Synthesis of Coiled/Spring-Like this compound Fibers
This protocol is adapted from a route that produces core-shell structures in the precursor fibers, leading to coiled or spring-like ceramic fibers after calcination.[5]
Step 1: Precursor Solution Preparation
-
Prepare the PVA Solution: Prepare a 10% (w/v) PVA solution as described in Protocol 1.
-
Prepare the Magnesium-Silicon Precursor Solution:
-
Dissolve magnesium chloride hexahydrate and TEOS in a 1:1 molar ratio in a solvent mixture of ethanol and deionized water (3:1 v/v).
-
Stir the solution for 2 hours at room temperature.
-
-
Combine the Solutions: Add the magnesium-silicon precursor solution to the PVA solution in a 1:1 volume ratio and stir for an additional 4 hours.
Step 2: Electrospinning
-
Follow the electrospinning procedure as outlined in Protocol 1, using similar parameters.
Step 3: Calcination
-
Follow the calcination procedure as described in Protocol 1. The differential shrinkage between the core and shell of the precursor fibers during heating is expected to induce the coiled morphology.
Data Presentation
The following tables summarize typical parameters and resulting properties for electrospun this compound and similar ceramic fibers.
Table 1: Electrospinning Solution and Process Parameters
| Parameter | Value | Effect on Fiber Morphology |
| Solution Properties | ||
| Polymer Concentration | 8-12 wt% | Higher concentration leads to larger fiber diameter; too low can result in beaded fibers.[6] |
| Mg:Si Molar Ratio | 1:1 to 2:5 | Affects the final crystalline phase of the ceramic.[7] |
| Viscosity | 1-10 Pa·s | Higher viscosity generally results in larger fiber diameters. |
| Surface Tension | 20-40 mN/m | Lower surface tension promotes the formation of smooth, continuous fibers. |
| Process Parameters | ||
| Applied Voltage | 10-25 kV | Higher voltage can lead to increased fiber stretching and smaller diameters.[6] |
| Flow Rate | 0.1-1.5 mL/h | Higher flow rates generally result in larger fiber diameters.[8] |
| Tip-to-Collector Distance | 10-25 cm | Affects solvent evaporation time and fiber deposition area.[6] |
Table 2: Properties of Electrospun this compound Ceramic Fibers
| Property | Typical Value | Characterization Method |
| Fiber Diameter | 100-500 nm | Scanning Electron Microscopy (SEM) |
| Crystalline Phase | MgSiO₃ (Enstatite) | X-ray Diffraction (XRD) |
| Specific Surface Area | 50-150 m²/g | Brunauer-Emmett-Teller (BET) Analysis |
| Tensile Strength | 5-20 MPa (estimated for mats) | Tensile Testing (e.g., ASTM D882)[9] |
| Young's Modulus | 100-500 MPa (estimated for mats) | Tensile Testing[9] |
Application Notes
Drug Delivery
Electrospun this compound fibers can serve as a carrier for the controlled release of therapeutic agents. The high surface area allows for high drug loading, and the biodegradable nature of the ceramic can facilitate sustained release.
Protocol for Drug Loading (Example: Doxorubicin)
-
Prepare the electrospinning precursor solution as described in Protocol 1 or 2.
-
Dissolve Doxorubicin (DOX) in the precursor solution at a desired concentration (e.g., 1-5 wt% with respect to the polymer and ceramic precursors).
-
Stir the solution in the dark for 1 hour to ensure homogeneous mixing.
-
Proceed with the electrospinning process as described above. The calcination step is omitted for drug delivery applications to avoid degradation of the drug. The resulting product will be a polymer-ceramic composite fiber mat.
Table 3: Drug Release Characteristics (Analogous Silica-Based Systems)
| Drug | Loading Efficiency | Release Profile | Reference |
| Gentamicin | ~70% | Sustained release over 7 days | [5] |
| Amikacin | 52-66% | Prolonged release | [2][10] |
| Doxorubicin | >90% | pH-responsive, sustained release | [11][12] |
Bone Tissue Engineering
This compound scaffolds can promote bone regeneration by providing a 3D structure for cell attachment and proliferation, and by releasing bioactive Mg²⁺ and Si⁴⁺ ions.[2]
Cell Seeding Protocol
-
Sterilize the electrospun this compound fiber mat by UV irradiation for 2 hours.
-
Place the scaffold in a sterile cell culture plate.
-
Seed osteoblasts or mesenchymal stem cells onto the scaffold at a density of 1 x 10⁵ cells/cm².
-
Incubate the cell-seeded scaffold in a suitable culture medium, changing the medium every 2-3 days.
-
Analyze cell proliferation, differentiation, and mineralization using standard assays (e.g., MTT assay, alkaline phosphatase activity, Alizarin Red staining).
Visualizations
Experimental Workflow
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Design and Fabrication of Electrospun PLA-Based Silica-Modified Composite Nanofibers with Antibacterial Properties for Perspective Wound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A supervised machine-learning analysis of doxorubicin-loaded electrospun nanofibers and their anticancer activity capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electrospinning of silica nanoparticles-entrapped nanofibers for sustained gentamicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fao.org [fao.org]
- 8. mdpi.com [mdpi.com]
- 9. electrospintech.com [electrospintech.com]
- 10. Design and Fabrication of Electrospun PLA-Based Silica-Modified Composite Nanofibers with Antibacterial Properties for Perspective Wound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled release of doxorubicin from electrospun PEO/chitosan/graphene oxide nanocomposite nanofibrous scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Encapsulation of Radioactive Waste Using Magnesium Silicate Hydrate (M-S-H) Cement
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of magnesium silicate (B1173343) hydrate (B1144303) (M-S-H) cement as a matrix for the encapsulation of low- and intermediate-level radioactive waste. M-S-H cement is an emerging alternative to traditional Portland cement-based systems, offering distinct advantages for the immobilization of certain waste streams.
Application Notes
Magnesium silicate hydrate (M-S-H) cement is a promising material for the solidification and stabilization of radioactive waste due to its unique chemical and physical properties. It is formed through the reaction of magnesium oxide (MgO) and a source of amorphous silica (B1680970), such as silica fume, in the presence of water.[1] The resulting M-S-H gel provides a durable matrix for encapsulating radionuclides.
One of the key advantages of M-S-H cement is its low alkalinity, with a pH typically in the range of 9.5 to 10.5.[2] This is significantly lower than that of ordinary Portland cement (OPC), which has a pH greater than 12.5. The lower pH of M-S-H is particularly beneficial for the encapsulation of wastes containing reactive metals like aluminum, as it minimizes the corrosion of these metals and the associated generation of hydrogen gas.[3]
The M-S-H gel system also exhibits a porous structure with a high specific surface area, which contributes to its excellent adsorption capabilities for heavy metal ions.[4] The immobilization of radionuclides within the M-S-H matrix is achieved through a combination of physical encapsulation and surface adsorption.[2] Furthermore, the heat of reaction during the formation of M-S-H cement is low and stable, which is advantageous for maintaining the integrity of the waste form.[4]
Performance Characteristics:
-
Compressive Strength: M-S-H cement pastes can achieve high compressive strengths, often exceeding 55 MPa after 90 days of curing.[4] The addition of waste, such as simulated radioactive resins, can lead to a reduction in compressive strength.[2]
-
Leaching Resistance: M-S-H solidified waste forms have demonstrated low leaching rates for radionuclides such as Cesium-137 and Strontium-90, meeting national and international standards for radioactive waste disposal.[1]
-
Durability: The solidified M-S-H matrix exhibits good resistance to freeze-thaw cycles and water immersion.[5]
Experimental Protocols
Synthesis of this compound Hydrate (M-S-H) Cement
This protocol describes the preparation of M-S-H cement paste for waste encapsulation.
Materials:
-
Light-burned Magnesium Oxide (MgO)
-
Silica Fume (SF)
-
Sodium Hexametaphosphate (NaHMP) - as a dispersant
-
Deionized Water
Equipment:
-
Planetary mixer
-
Molds for sample casting (e.g., cylindrical molds)
-
Curing chamber with controlled humidity and temperature
Procedure:
-
Formulation: A typical formulation for M-S-H cement consists of 40 wt% MgO and 60 wt% silica fume.[4] The water-to-solid (w/s) ratio is a critical parameter and is typically around 0.7.[4]
-
Dispersant Preparation: Dissolve 2 wt% of sodium hexametaphosphate (relative to the total weight of MgO and SF) in the required amount of deionized water.[4]
-
Mixing:
-
Dry mix the MgO and silica fume powders thoroughly.
-
Add the powder blend to the NaHMP solution in a planetary mixer.
-
Mix at low speed for a specified time, followed by a period of high-speed mixing to ensure homogeneity.
-
-
Casting: Pour the fresh M-S-H paste into molds.
-
Curing: Cure the samples in a sealed environment with a relative humidity greater than 90% at a controlled temperature (e.g., 20-25°C) for a desired period (e.g., 28 or 90 days).
Encapsulation of Simulated Radioactive Waste
This protocol outlines the incorporation of simulated radioactive waste into the M-S-H matrix. Non-radioactive isotopes (e.g., CsCl for ¹³⁷Cs) are used for safety and ease of handling in non-licensed laboratories.
Materials:
-
Freshly prepared M-S-H cement paste
-
Simulated radioactive waste (e.g., CsCl solution, simulated ion-exchange resins)
Procedure:
-
Waste Incorporation:
-
For liquid waste: The simulated radioactive waste solution can be used as part of the mixing water during the M-S-H paste preparation. The concentration of the radionuclide simulant should be calculated to achieve the desired waste loading.
-
For solid waste (e.g., ion-exchange resins): The simulated waste resins are mixed into the fresh M-S-H paste. A typical waste loading for ion-exchange resins is around 25 wt%.[2]
-
-
Mixing and Casting: Follow the mixing and casting procedures described in Protocol 1.
-
Curing: Cure the waste-loaded samples under the same conditions as the non-loaded samples.
Leaching Test Protocol (Based on ANSI/ANS-16.1)
This protocol provides a summary of the American National Standard Institute/American Nuclear Society (ANSI/ANS) 16.1 leach test procedure for solidified low-level radioactive waste forms.
Equipment:
-
Leaching containers (e.g., polyethylene (B3416737) bottles)
-
Support to suspend the sample in the leachant
-
Analytical equipment for measuring radionuclide concentrations in the leachate (e.g., ICP-MS)
Procedure:
-
Sample Preparation: After curing for 28 days, the solidified waste form is de-molded. The surface may be polished with sandpaper to remove any surface irregularities.
-
Leaching:
-
The sample is placed in a leaching container with deionized water as the leachant. The ratio of the leachant volume to the sample's geometric surface area should be 10 ± 0.2 cm.[6]
-
The leachant is replaced at specified intervals (e.g., 2, 7, 24, 48, 72, 96, and 120 hours, and can be extended for longer-term tests).[7]
-
-
Analysis: The collected leachate is analyzed for the concentration of the leached radionuclides.
-
Calculation: The leachability index (LX) is calculated based on the diffusion of the radionuclide from the waste form. An LX value greater than 6.0 is generally considered acceptable.[8]
Data Presentation
Table 1: Compressive Strength of M-S-H Cement with and without Simulated Cesium Waste
| Cesium Content (wt%) | 3 days (MPa) | 7 days (MPa) | 28 days (MPa) | 90 days (MPa) |
| 0 | - | - | - | > 55 |
| 0.4 | - | - | - | 43.3 |
| 0.8 | - | - | - | 32.3 |
| 1.6 | 0.24 | 5.88 | 22.07 | 27.72 |
Data adapted from[4]
Table 2: Leaching Performance of Radionuclides from M-S-H Cement
| Radionuclide | Leaching Rate (42-day test) (cm/d) | Cumulative Leaching Fraction (42-day test) (cm) |
| Strontium (Sr) | 2.53 × 10⁻⁴ | 0.06 |
| Cesium (Cs) | Considerably lower than national requirements | Considerably lower than national requirements |
Data for Strontium adapted from[1]. Data for Cesium is qualitatively described as low in[4].
Visualizations
Caption: Experimental workflow for radioactive waste encapsulation in M-S-H cement.
Caption: Immobilization mechanism of radionuclides in M-S-H cement.
References
- 1. Stabilization/Solidification of Strontium Using this compound Hydrate Cement [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization of Radionuclide 133Cs by this compound Hydrate Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. oasis.postech.ac.kr [oasis.postech.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. nrc.gov [nrc.gov]
Troubleshooting & Optimization
controlling particle size in magnesium silicate precipitation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the control of particle size during magnesium silicate (B1173343) precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing particle size in magnesium silicate precipitation?
The final particle size of this compound is determined by the interplay between nucleation (the formation of new particle nuclei) and crystal growth (the growth of existing nuclei). The key experimental parameters that allow you to control this balance are:
-
pH of the reaction medium: This is a critical parameter that influences which silicate species are present and their reactivity.[1]
-
Temperature: Affects both the solubility of reactants and the kinetics of the precipitation reaction.[2][3]
-
Reactant Concentrations and Molar Ratios: The ratio of magnesium to silicon precursors (Mg/Si) directly impacts the composition and structure of the final product.[4][5]
-
Mixing and Agitation: The intensity of mixing influences the homogeneity of the reaction mixture and can affect agglomeration.[6]
-
Additives and Inhibitors: Certain chemical agents can be introduced to modify the precipitation process and prevent particle aggregation.[1]
Q2: How does pH affect the particle size and composition of precipitated this compound?
The pH of the synthesis solution is a dominant factor. Precipitation of this compound typically occurs in a pH range of 8.5 to 10.0.[1] Deviating from the optimal pH can lead to the formation of undesired byproducts like magnesium hydroxide (B78521) (at pH > 9.5) or prevent precipitation altogether (at pH < 7).[1][7]
Higher synthesis pH generally leads to a higher magnesium content (Mg/Si ratio) in the final precipitate. This, in turn, affects the material's properties, such as its specific surface area. As shown in studies using micromixers, a higher Mg/Si ratio (achieved at higher pH) can lead to a negligible specific surface area, while lower ratios result in a high surface area.[5]
Table 1: Effect of Synthesis pH on Mg/Si Ratio and Material Properties
| Synthesis pH (pH(s)) | Theoretical Mg/Si Ratio | Experimental Mg/Si Ratio in Precipitate | Specific Surface Area (S_BET_) |
|---|---|---|---|
| 8.8 - 9.8 | 0.5 | 0.34 - 0.50 | Measurable (>180 m²/g)[5] |
| > 9.8 | 0.5 or 1.0 | > 0.7 | Not measurable (negligible)[5] |
Q3: What is the influence of temperature on the precipitation process?
Temperature influences reaction kinetics and the solubility of magnesium salts. An increase in temperature can increase the solubility of magnesium, potentially affecting the precipitation process.[2] The precipitation temperature has been shown to have a direct, though sometimes minor, effect on the composition and particle size of the resulting this compound.[3]
Furthermore, the curing temperature after initial precipitation significantly impacts the material's properties, including compressive strength and hydration state, which are critical in applications like cement development.[8]
Table 2: Effect of Precipitation Temperature on this compound Composition
| Precipitation Temperature (°C) | SiO₂ Content (%) | MgO Content (%) |
|---|---|---|
| 20 | 62.5 | 10.69 |
| 40 | 64.1 | 13.30 |
| 60 | 63.7 | 13.09 |
| 80 | 62.5 | 12.47 |
(Data synthesized from a study on unmodified this compound.[3])
Q4: How do reactant concentrations and the Mg:Si ratio impact the final particles?
The molar ratio of silicon to magnesium (Si/Mg) in the initial reactant solutions is a key parameter for controlling the final particle size. Studies have shown that increasing the Si/Mg feeding ratio can lead to an increase in the average particle size (d50) of the resulting this compound hydrate (B1144303) nanoparticles.[9] The concentration of reactants also plays a role, with studies investigating dissolved magnesium and silicon concentrations ranging from 2 to 500 mM.[4]
Table 3: Effect of Si/Mg Feeding Ratio on Average Particle Size
| Si/Mg Feeding Ratio | Average Particle Size (d50) |
|---|---|
| 1.00 | 480 nm |
| 1.25 | 530 nm |
| 1.50 | 606 nm |
| 1.75 | 615 nm |
(Data from a study on this compound hydrate (MSH) nanoparticles.[9])
Q5: Can mixing intensity be used to control particle size?
Yes, the method and intensity of mixing are crucial. The goal is to achieve a uniform distribution of reactants to control nucleation and growth. High-shear mixing or the use of specialized equipment like micromixers can produce smaller, more uniform particles by ensuring rapid and homogeneous mixing.[5]
Conversely, inadequate mixing can lead to localized areas of high supersaturation, causing uncontrolled precipitation and the formation of larger, aggregated particles. The use of a nano mill, for example, has been shown to be significantly more effective at reducing particle size compared to a conventional agitator.[6]
Table 4: Effect of Milling Technique on Particle Size Reduction
| Initial Particle Size | Milling Technique | Final Particle Size |
|---|---|---|
| 65 microns | Conventional Agitator | 30 microns |
| 65 microns | Nano Mill | 26 microns |
(Data from a study on latex paint extenders.[6])
Troubleshooting Guide
Q: My final product consists of large, uncontrolled agglomerates. How can I achieve smaller, discrete particles?
A: Agglomeration is a common issue resulting from uncontrolled precipitation.[3] Consider the following adjustments:
-
Optimize Mixing: Increase the agitation speed or switch to a high-shear mixer. This improves the homogeneity of the reactant concentrations. Using a nano mill post-precipitation can also break down agglomerates.[6]
-
Adjust Reactant Addition: Add the precipitating agent slowly and at a constant rate into a well-agitated solution. This helps maintain a lower level of supersaturation, favoring crystal growth over excessive nucleation and agglomeration.
-
Use Additives: Introduce stabilizing agents, such as phosphonate-functionalized amino acids, which can inhibit scale formation and stabilize particles in solution.[1]
Q: The specific surface area of my this compound is very low. What is the likely cause?
A: A low specific surface area is often linked to the Mg/Si ratio of your material, which is controlled by the synthesis pH.[5]
-
High pH: Synthesizing at a high pH (e.g., > 10) can lead to a high Mg/Si ratio (> 0.7) in the final product, which has been shown to result in a negligible specific surface area.[5]
-
Solution: Try lowering the synthesis pH to a range between 9.4 and 9.8 to target a lower Mg/Si ratio, which is associated with significantly higher surface areas (>180 m²/g).[5]
Q: I am trying to precipitate this compound, but I am forming magnesium hydroxide instead. How can I fix this?
A: The formation of magnesium hydroxide, Mg(OH)₂, occurs when the pH is too high. To avoid this, careful pH control is essential.
-
pH Control: Ensure the pH of the reaction mixture does not exceed 9.5, as Mg(OH)₂ precipitation becomes favorable above this value.[1] It is critical to monitor and adjust the pH throughout the addition of reactants.
Q: My results are inconsistent from batch to batch. What parameters should I double-check for consistency?
A: Inconsistent results are typically due to poor control over key parameters. Create a strict protocol and monitor the following for every experiment:
-
Reactant Purity and Concentration: Use fresh solutions and verify their concentrations before each synthesis.
-
Temperature Control: Use a temperature-controlled reaction vessel to maintain a constant temperature throughout the experiment.
-
pH Monitoring: Calibrate your pH meter before each use and monitor the pH continuously during the reaction, making small adjustments as needed.
-
Mixing Rate: Ensure the stirring speed (RPM) is identical for every batch.
Experimental Protocols & Visualizations
General Laboratory Protocol for this compound Precipitation
This protocol is a synthesized example based on common laboratory procedures for precipitating amorphous this compound.[1][10]
1. Solution Preparation:
-
Sodium Silicate Solution (e.g., 2000 ppm "Si" as SiO₂): Dissolve 14.124 g of Na₂SiO₃·5H₂O in 2 L of deionized (DI) water. Stir for at least 24 hours to ensure complete dissolution. Store in a polyethylene (B3416737) (PET) container to prevent silicate leaching from glass.[1]
-
Magnesium Chloride Solution (e.g., 10,000 ppm Mg²⁺): Dissolve 8.360 g of MgCl₂·6H₂O in 100 mL of DI water.[1]
2. Precipitation Reaction:
-
Place a specific volume of the sodium silicate solution into a PET reaction vessel equipped with a magnetic stirrer.
-
Begin stirring at a consistent, controlled speed.
-
Adjust the initial pH of the silicate solution to be below 9.5 using HCl to prevent premature magnesium hydroxide precipitation upon addition of the magnesium solution.[1]
-
Slowly add the magnesium chloride solution dropwise using a burette or syringe pump.
-
Continuously monitor the pH of the mixture. Maintain the desired reaction pH (e.g., 10.0) by adding small amounts of HCl or NaOH as needed.[1]
-
Once all the magnesium solution has been added, allow the reaction to stir for a set period (e.g., 4 hours) to ensure completion.[1]
3. Isolation and Characterization:
-
Isolate the white precipitate by filtering the suspension through a 0.45 μm membrane filter.[1]
-
Wash the precipitate several times with DI water to remove any unreacted salts.
-
Dry the precipitate in an oven at a specified temperature (e.g., 50°C) until a constant weight is achieved.[8]
-
Characterize the final product for particle size (e.g., using SEM or a laser particle size analyzer), composition (e.g., XRF), and surface area (e.g., BET analysis).[5][10]
Visualizations
Caption: Experimental workflow for this compound precipitation.
Caption: Relationship between parameters and particle properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doi.nrct.go.th [doi.nrct.go.th]
- 3. journalssystem.com [journalssystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Magnesium Silicates Coprecipitation Conditions: A Tool to Tune Their Surface Acid–Base Reactivity [mdpi.com]
- 6. Role of Particle Size of this compound (Talcum Powder) in Improving the Properties of Latex Paint-Hill Publishing Group [wap.hillpublisher.com]
- 7. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. digital.csic.es [digital.csic.es]
Technical Support Center: Optimizing Magnesium Silicate Coprecipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coprecipitation of magnesium silicate (B1173343), with a specific focus on optimizing the Mg/Si ratio.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing amorphous magnesium silicate?
The most prevalent method is the precipitation reaction between a soluble magnesium salt and a soluble silicate solution.[1][2] Commonly used reagents include magnesium sulfate (B86663) (MgSO₄), magnesium chloride (MgCl₂), or magnesium nitrate (B79036) (Mg(NO₃)₂) as the magnesium source, and sodium silicate (Na₂SiO₃) as the silicate source.[1][2] The process involves mixing these aqueous solutions, leading to the precipitation of this compound. The resulting solid is then typically filtered, washed to remove byproducts like sodium sulfate, and dried.[1][3]
Q2: How does the Mg/Si ratio influence the properties of the synthesized this compound?
The Mg/Si molar ratio is a critical parameter that significantly affects the material's physicochemical properties:
-
Surface Area and Porosity: Materials with a lower Mg/Si ratio (e.g., < 0.7) tend to exhibit higher specific surface areas (often exceeding 180 m²/g).[4] In contrast, those with a Mg/Si ratio greater than 0.7 typically have a negligible specific surface area.[4] The pore structure is also dependent on this ratio, transitioning from aggregates of nonporous particles at very low ratios to mesoporous structures at moderate ratios (< 0.7).[4]
-
Structure: The synthesized material is generally amorphous or poorly crystalline, identified as this compound hydrate (B1144303) (MSH).[4][5] The Mg/Si ratio influences the degree of polymerization of the silicate tetrahedral network.[4][6]
-
Adsorption Capacity: For applications such as drug delivery or removal of contaminants, the Mg/Si ratio can be optimized to maximize adsorption capacity. For instance, one study found a Mg/Si ratio of 1:6 to be optimal for the adsorption of 4-nonylphenol.[7]
Q3: Which experimental parameters are most critical for controlling the final Mg/Si ratio?
The most crucial parameter is the pH of the synthesis/precipitation solution .[4] There is a direct correlation: a higher pH during precipitation results in a higher Mg/Si ratio in the final solid product.[4] Other important parameters that require control include the concentration of precursor solutions, the rate and order of reagent addition, reaction temperature, and maturation time.[8][9]
Q4: What are the essential characterization techniques for this compound?
A multi-technique approach is necessary to fully characterize the synthesized material:
-
X-Ray Fluorescence (XRF) or ICP-AES: To accurately determine the elemental composition and thus the Mg/Si ratio.[3][4]
-
Nitrogen Physisorption (BET analysis): To measure the specific surface area, pore volume, and pore size distribution.[4]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize particle morphology, size, and aggregation state.[4][5]
-
X-Ray Diffraction (XRD): To assess the degree of crystallinity of the material.[4]
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and identify different phases based on their decomposition behavior.[4]
-
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local chemical environment of silicon atoms and determine the extent of silicate polymerization (Qⁿ units).[4][10]
Q5: Is this compound stable at all pH values?
No, synthetic this compound is susceptible to dissociation under acidic (low pH) conditions.[11] This "acid leaching" can cause Mg²⁺ ions to leach from the silicate structure, forming soluble magnesium salts (like MgCl₂ if HCl is present) and leaving behind insoluble silicon dioxide.[11] This is a critical consideration for formulations in acidic media, as it can alter the material's integrity and the product's physical properties.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final Mg/Si ratio is too low. | The pH during precipitation was too low. | Increase the pH of the reaction mixture. This can be achieved by adjusting the initial solutions or adding a base. A systematic study of pH vs. final Mg/Si ratio is recommended.[4] |
| Final Mg/Si ratio is too high. | The pH during precipitation was too high. | Decrease the pH of the reaction mixture. Precise control, for instance by using a micromixer, can help achieve the target ratio.[4] |
| Low specific surface area (SBET). | The final Mg/Si ratio is likely > 0.7. | Adjust synthesis parameters (primarily lower the pH) to target a Mg/Si ratio < 0.7.[4] Verify the final ratio with XRF or a similar elemental analysis technique. |
| Inconsistent batch-to-batch results. | Poor control over key synthesis parameters. | Standardize the protocol. Ensure consistent reagent concentrations, temperature, stirring speed, reagent addition rate, and pH monitoring/control throughout the synthesis.[8] |
| Non-uniform mixing of reagents. | Use a micromixer or a baffled reactor with efficient stirring to ensure homogeneous precipitation conditions.[4] | |
| Product shows unexpected degradation in formulation. | The formulation has a low pH, causing the this compound to dissociate. | Check the pH of your formulation. If it is acidic, consider if the dissociation impacts performance. It may be necessary to use a buffer or select alternative materials for low-pH systems.[11] |
| Amorphous product desired, but crystalline phases are detected by XRD. | High curing/reaction temperature or extended aging times may promote crystallization. | Review the thermal treatment steps. Lowering the curing temperature or reducing the duration may help maintain the amorphous state.[6] |
Data Presentation
Table 1: Influence of Synthesis pH on the Final Mg/Si Ratio
| Theoretical Mg/Si Ratio | Synthesis pH | Final Experimental Mg/Si Ratio |
| 0.5 | 8.8 | 0.34 |
| 0.5 | 9.4 - 9.8 | ~0.50 |
| 0.5 | 10.4 | 0.56 - 0.58 |
| 0.5 | 12.6 | 1.00 |
| 1.0 | 8.4 | 0.38 |
| 1.0 | 10.2 | ~1.00 |
| 1.0 | 12.5 | 1.06 |
Data summarized from a study using a micromixer for coprecipitation.[4]
Table 2: Correlation between Mg/Si Ratio and Textural Properties
| Mg/Si Ratio Range | Specific Surface Area (SBET) | Textural Properties |
| < 0.4 | > 180 m²/g | Aggregates of nonporous particles |
| 0.4 - 0.7 | > 180 m²/g | Particles with mesopores |
| > 0.7 | Negligible / Not measurable | Monolithic structure, nonporous |
Data summarized from literature, highlighting a clear structural division at a Mg/Si ratio of 0.7.[4]
Experimental Protocols
Protocol 1: General Coprecipitation of Amorphous this compound
This protocol describes a general lab-scale batch method for synthesizing this compound.
1. Reagent Preparation:
- Prepare an aqueous solution of a soluble magnesium salt (e.g., 0.5 M MgSO₄·7H₂O).[1]
- Prepare an aqueous solution of sodium silicate (e.g., 0.5 M Na₂SiO₃) with a known SiO₂:Na₂O molar ratio.[1]
2. Precipitation Reaction:
- Place the sodium silicate solution in a reaction vessel equipped with a mechanical stirrer.
- While stirring vigorously, add the magnesium salt solution dropwise to the sodium silicate solution at a controlled rate.[8]
- Continuously monitor the pH of the mixture. Adjust as necessary with dilute acid (e.g., HNO₃) or base (e.g., NaOH) to maintain the target pH for the desired Mg/Si ratio.[4]
- The reaction is typically carried out at room temperature, but can be performed at elevated temperatures (e.g., 60 °C) to influence kinetics.[12]
3. Maturation/Aging:
- After the addition is complete, continue stirring the suspension for a set period (e.g., 1-3 hours) to allow the precipitate to mature.[1]
4. Filtration and Washing:
- Separate the this compound precipitate from the reaction mixture by filtration (e.g., using a Büchner funnel).[1]
- Wash the filter cake thoroughly with deionized water to remove soluble byproducts (e.g., Na₂SO₄).[1] Washing is complete when the conductivity of the filtrate is close to that of deionized water.
5. Drying:
- Dry the washed product in an oven at a specified temperature (e.g., 105 °C) until a constant weight is achieved.
6. Post-Processing (Optional):
- The dried product can be gently ground or sieved to obtain a homogeneous powder.[1]
Visualizations
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of silica removal with magnesium chloride in papermaking effluents: mechanistic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of this compound Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The integrity of synthetic this compound in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting impurities in synthetic magnesium silicate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic magnesium silicate (B1173343).
Troubleshooting Guides
This section offers step-by-step solutions to common impurity-related issues encountered during the synthesis and use of magnesium silicate.
Issue: Higher than expected levels of heavy metal impurities.
Heavy metal contamination is a critical concern, especially in pharmaceutical applications. This guide will help you identify the source of contamination and implement effective remediation strategies.
Troubleshooting Workflow for Heavy Metal Impurities
Caption: Troubleshooting workflow for addressing heavy metal impurities.
Step 1: Analyze Raw Materials
-
Question: Could the starting materials (sodium silicate and magnesium salt) be the source of contamination?
-
Action: Obtain certificates of analysis for all raw materials. If not available or if contamination is suspected, perform quantitative analysis for heavy metals using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
Step 2: Inspect Process Equipment
-
Question: Is the manufacturing equipment leaching heavy metals into the product?
-
Action: Inspect reactors, piping, and filtration systems for any signs of corrosion or wear, especially if they are not made of inert materials.
Step 3: Test Process Water
-
Question: Does the water used in the synthesis and washing steps meet the required purity standards?
-
Action: Analyze the process water for heavy metal content.
Step 4: Implement Remediation
-
Pre-synthesis Treatment: Add a calcium phosphate material, such as dicalcium phosphate or hydroxyapatite, to the silicon dioxide and caustic slurry before the formation of the metal silicate.[1][2] This allows for the removal of heavy metals during the initial filtration step.[1][2]
-
Post-synthesis Treatment: Introduce a calcium phosphate material to the formed metal silicate solution before the final filtration.[1][2] The slurry should be mixed and heated to facilitate the immobilization of metal contaminants onto the calcium phosphate, which is then removed by filtration.[2]
Quantitative Data for Remediation
| Parameter | Pre-Synthesis Treatment | Post-Synthesis Treatment |
| Additive | Dicalcium Phosphate, Tricalcium Phosphate, Hydroxyapatite[1][2] | Dicalcium Phosphate, Tricalcium Phosphate, Hydroxyapatite[1][2] |
| Additive Amount | 0.1% to 20% based on sand weight[2] | 0.1% to 50% based on silicate weight[1][2] |
| Temperature | N/A | 50°C to 90°C[1][2] |
| Time | N/A | 15 to 300 minutes[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetic this compound?
Common impurities include soluble salts, free alkali (e.g., sodium hydroxide), heavy metals (such as lead and arsenic), and potentially unreacted starting materials.[3][4] The composition can also be affected by the molar ratio of magnesium oxide (MgO) to silicon dioxide (SiO2).[3]
Q2: How do I determine the purity of my synthetic this compound?
Several analytical methods can be used to assess the purity of your product. Key tests include:
-
Assay for MgO and SiO2: To confirm the primary composition, typically performed using ICP-AES.[3]
-
Limit Test for Heavy Metals: Use AAS or ICP-AES to quantify specific metallic impurities.[3]
-
Test for Soluble Salts and Free Alkali: Titration methods can determine the level of soluble salts and free alkali.[3]
-
Loss on Drying: To determine the moisture content.[3]
-
Loss on Ignition: To determine the content of volatile components.[3]
Acceptable Impurity Limits in Pharmaceutical Grade this compound
| Impurity | Specification |
| Lead (Pb) | Not more than 5 mg/kg[3] |
| Fluoride | Not more than 10 mg/kg[3] |
| Arsenic (As) | Not more than 2 ppm[4] |
| Chloride | Not more than 0.053%[4] |
| Sulfate | Not more than 0.480%[4] |
| Free Alkali | Not more than 2.5 ml of 0.1 N HCl required to neutralize[3] |
Q3: Can the pH of the reaction mixture affect the purity of the final product?
Yes, the pH of the synthesis environment can significantly influence the composition and purity of the this compound. Changes in pH can affect the Mg/Si ratio and the specific surface area of the product.[5] Low pH conditions can also lead to the dissociation of this compound, where Mg²⁺ ions leach out from the silicate structure.[6]
Logical Relationship of Synthesis Parameters and Product Characteristics
Caption: Influence of synthesis pH on this compound properties.
Q4: How do impurities in synthetic this compound affect its performance in drug formulations?
Impurities can have several detrimental effects on pharmaceutical products:
-
Heavy Metals: Can pose a direct toxicological risk to patients.
-
Free Alkali or Acid: Can alter the pH of the formulation, potentially affecting the stability and solubility of the active pharmaceutical ingredient (API).
-
Soluble Salts: Can impact the ionic strength of the formulation, which may influence drug dissolution and bioavailability.
-
Changes in Mg/Si Ratio: Can alter the adsorptive properties of the this compound, affecting its performance as a glidant or anti-caking agent.[7]
Experimental Protocols
Protocol 1: Determination of Heavy Metals by ICP-AES
Objective: To quantify the concentration of heavy metal impurities in a synthetic this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a platinum or nickel crucible.[3]
-
Add 5 g of potassium hydroxide (B78521) and 2 g of boric acid, and mix thoroughly.[3]
-
Fuse the mixture completely using a torch burner and allow it to cool to room temperature.[3]
-
Place the crucible and its contents into a 250-ml PTFE beaker and dissolve the residue in 150 ml of hot deionized water with agitation.[3]
-
Wash the crucible with hot deionized water and remove it.[3]
-
Add 50 ml of hydrochloric acid and transfer the solution to a 250-ml volumetric flask.[3]
-
Wash the beaker three times with hot deionized water, adding the washings to the volumetric flask, and make up to the volume (Solution A).[3]
-
Prepare the test solution by diluting Solution A with a 2% hydrochloric acid solution.[3]
-
-
Instrumental Analysis:
-
Set up the ICP-AES instrument according to the manufacturer's specifications.
-
Use appropriate analytical lines for the target metals (e.g., Pb, As). For magnesium and silicon, the analytical lines are typically 279.553 nm and 251.611 nm, respectively.[3]
-
Prepare a series of standard solutions of the target metals to generate a calibration curve.
-
Aspirate the prepared test solution into the ICP-AES and record the emission intensity.
-
-
Data Analysis:
-
Determine the concentration of each heavy metal in the test solution by comparing its emission intensity to the calibration curve.
-
Calculate the concentration of the heavy metal in the original this compound sample, taking into account the dilution factor.
-
Protocol 2: Determination of Free Alkali
Objective: To determine the amount of free alkali in a synthetic this compound sample.
Methodology:
-
Sample Preparation:
-
Titration:
-
Take 20 ml of the clear filtrate.
-
Add 2 drops of phenolphthalein (B1677637) indicator. A pink color indicates the presence of free alkali.[3]
-
Titrate the solution with 0.1 N hydrochloric acid until the pink color is discharged.[3]
-
-
Calculation:
-
Record the volume of 0.1 N hydrochloric acid used. The specification is typically that no more than 2.5 ml should be required.[3]
-
References
- 1. US20070107634A1 - Method of removing heavy metals from silicate sources during silicate manufacturing - Google Patents [patents.google.com]
- 2. EP1787961A1 - Method of removing heavy metals from silicate sources during silicate manufacturing - Google Patents [patents.google.com]
- 3. fao.org [fao.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Controlling Magnesium Silicates Coprecipitation Conditions: A Tool to Tune Their Surface Acid–Base Reactivity | MDPI [mdpi.com]
- 6. The integrity of synthetic this compound in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phexcom.com [phexcom.com]
Technical Support Center: Optimizing the Surface Area of Amorphous Magnesium Silicate
Welcome to the Technical Support Center for the synthesis and modification of amorphous magnesium silicate (B1173343). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you consistently achieve a high surface area for your amorphous magnesium silicate materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing high surface area amorphous this compound?
A1: The most common and effective methods for synthesizing amorphous this compound with a high surface area are co-precipitation, sol-gel synthesis, and hydrothermal synthesis.[1][2] Each method offers unique control over the material's final properties. Co-precipitation is a widely used technique involving the simultaneous precipitation of magnesium and silicate precursors from a solution.[1][3] The sol-gel process involves the transition of a solution (sol) into a solid-like network (gel), which can then be dried to form a porous material.[4] Hydrothermal synthesis is carried out in an autoclave under elevated temperature and pressure, which can promote the formation of well-defined nanostructures with high surface areas.[5][6]
Q2: My synthesized amorphous this compound has a low surface area. What are the likely causes?
A2: A low surface area in amorphous this compound can stem from several factors during synthesis. Key contributors include:
-
Incorrect Mg/Si Ratio: A high Mg/Si ratio (greater than 0.7) often leads to a negligible specific surface area.[2]
-
Inappropriate pH: High synthesis pH can also result in a higher Mg/Si ratio and consequently, a lower surface area.[2] Conversely, very low pH can lead to the dissociation of this compound.[7]
-
Particle Agglomeration: The aggregation of primary particles into larger, non-porous clusters significantly reduces the accessible surface area. This can be influenced by factors like ionic strength and the absence of surfactants.
-
High Calcination Temperature: Excessive heat during the calcination step can cause sintering of the particles, leading to a collapse of the porous structure and a decrease in surface area.[8][9]
Q3: How does the Mg/Si molar ratio affect the surface area of the final product?
A3: The Mg/Si molar ratio is a critical parameter in determining the textural properties of amorphous this compound. Generally, a lower Mg/Si ratio (less than 0.7) is associated with a higher specific surface area (often exceeding 180 m²/g).[2] As the Mg/Si ratio increases, the material's structure can change, leading to a decrease in porosity and surface area. For instance, materials with a Mg/Si ratio greater than 0.7 have been observed to have a negligible specific surface area.[2]
Q4: What is the role of surfactants in the synthesis of amorphous this compound?
A4: Surfactants play a crucial role in controlling the particle size and preventing agglomeration during the synthesis of amorphous this compound, thereby leading to a higher surface area. They act as templating agents or stabilizers. For example, the use of polyethylene (B3416737) glycol (PEG) in hydrothermal synthesis has been shown to produce nanostructured this compound with a high BET surface area.[5] Both anionic and non-ionic surfactants can be effective, with anionic surfactants noted to have a significant effect on the synthesis of nanocrystals.[10] The addition of surfactants can lead to the formation of smaller, more uniform particles and prevent the collapse of the porous structure during drying.
Q5: Can calcination conditions influence the surface area? If so, how?
A5: Yes, calcination temperature and duration significantly impact the surface area. While calcination is necessary to remove residual solvents and organic templates, excessive temperatures can be detrimental. As the calcination temperature increases, the crystallite and particle sizes of the material tend to increase, while the surface area decreases due to sintering and the collapse of the porous network.[8] For magnesium oxide, a related material, the specific surface area was found to decrease as the calcination temperature rose from 400 to 600 °C.[8] Therefore, it is crucial to optimize the calcination conditions to achieve the desired surface area.
Troubleshooting Guides
Issue 1: Low BET Surface Area
| Possible Cause | Recommended Solution |
| High Mg/Si Molar Ratio (> 0.7) | Adjust the precursor concentrations to achieve a lower Mg/Si ratio, ideally below 0.7.[2] Perform preliminary experiments to determine the optimal ratio for your specific application. |
| Inappropriate Synthesis pH | Monitor and control the pH of the reaction mixture. For co-precipitation, a lower pH generally favors a higher surface area.[2] However, extremely acidic conditions (low pH) can lead to the decomposition of the this compound.[7] The optimal pH range should be determined empirically. |
| Particle Agglomeration | Introduce a surfactant (e.g., polyethylene glycol, CTAB) into the synthesis process to prevent particle aggregation.[5][11] Optimize the stirring speed and method to ensure homogeneous mixing and prevent localized high concentrations of precursors. |
| High Calcination Temperature | Lower the calcination temperature. Conduct a temperature optimization study by calcining samples at various temperatures (e.g., 400°C, 500°C, 600°C) and measuring the resulting surface area.[8] |
| Incomplete Washing | Ensure thorough washing of the precipitate to remove any unreacted precursors or by-products that could block the pores. Use deionized water and test the filtrate for the absence of interfering ions. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Recommended Solution |
| Inconsistent Precursor Quality | Use high-purity precursors from a reliable source. Characterize the precursors before use if there are concerns about their composition or purity. |
| Fluctuations in Reaction Temperature | Use a temperature-controlled reaction vessel to maintain a constant and uniform temperature throughout the synthesis. |
| Variable Aging Time | Strictly control the aging time of the gel or precipitate as it can influence the final porous structure. |
| Inconsistent Drying Method | Employ a consistent drying method. For example, oven drying at a specific temperature or freeze-drying can yield different results. Choose one method and adhere to its parameters for all experiments. |
Data Presentation
Table 1: Effect of Mg/Si Molar Ratio on BET Surface Area
| Synthesis Method | Mg/Si Molar Ratio | BET Surface Area (m²/g) | Reference |
| Co-precipitation | < 0.4 | > 180 (non-porous aggregates) | [2] |
| Co-precipitation | 0.4 - 0.7 | > 180 (mesoporous particles) | [2] |
| Co-precipitation | > 0.7 | Negligible | [2] |
| Sol-Gel | 1:6 | 117.7 | [12] |
| Sol-Gel | 1:1 | 41.90 | [12] |
| Sol-Gel | 3:1 | 98.58 | [12] |
Table 2: Influence of Calcination Temperature on Surface Area
| Material | Calcination Temperature (°C) | BET Surface Area (m²/g) | Reference |
| MgO | 400 | 127.88 | [8] |
| MgO | 500 | 88.06 | [8] |
| MgO | 600 | 86.45 | [8] |
| Amorphous this compound | < 700 | Enhances mechanical performance (related to reactivity, not directly surface area) | [13] |
| Amorphous this compound | > 700 | Did not set into hardened cement (indicating significant structural changes) | [13] |
Experimental Protocols
Protocol 1: High Surface Area Amorphous this compound via Co-precipitation
This protocol is a general guideline and may require optimization for specific applications.
-
Precursor Preparation:
-
Prepare an aqueous solution of a soluble magnesium salt (e.g., MgSO₄·7H₂O).
-
Prepare an aqueous solution of a soluble silicate salt (e.g., sodium metasilicate, Na₂SiO₃).
-
-
Precipitation:
-
In a reaction vessel with vigorous stirring, slowly add the magnesium salt solution to the sodium silicate solution.
-
Alternatively, the two solutions can be added simultaneously to a vessel containing deionized water.
-
Maintain a constant temperature (e.g., 70°C) and pH throughout the addition. The pH can be adjusted using an acid (e.g., H₂SO₄) or a base (e.g., NaOH). A pH below 9 is generally recommended for higher surface area.[14]
-
-
Aging:
-
After the addition is complete, continue stirring the resulting slurry for a specific period (e.g., 1-3 hours) to allow for aging.[3]
-
-
Filtration and Washing:
-
Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).
-
Wash the filter cake thoroughly with deionized water to remove any soluble by-products (e.g., Na₂SO₄). Continue washing until the conductivity of the filtrate is close to that of deionized water.
-
-
Drying:
-
Dry the washed precipitate in an oven at a controlled temperature (e.g., 100-120°C) overnight.
-
-
Calcination (Optional):
-
If required, calcine the dried powder in a furnace at a specific temperature (e.g., 400-600°C) for a set duration to enhance its properties. Note that high temperatures can reduce the surface area.[8]
-
Protocol 2: Mesoporous this compound via Sol-Gel Synthesis
This protocol utilizes a surfactant as a templating agent to create a mesoporous structure.
-
Sol Preparation:
-
Dissolve a magnesium precursor (e.g., magnesium nitrate) in a mixture of ethanol (B145695) and water.
-
In a separate container, dissolve a silicon precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS) in ethanol.
-
Add a surfactant (e.g., Pluronic P123) to the silicon precursor solution and stir until fully dissolved.
-
-
Mixing and Gelation:
-
Slowly add the magnesium precursor solution to the silicon precursor/surfactant solution under vigorous stirring.
-
Adjust the pH of the mixture if necessary using an acid or base to catalyze the hydrolysis and condensation reactions.
-
Continue stirring until a gel is formed.
-
-
Aging:
-
Age the gel at room temperature or a slightly elevated temperature for a specified period (e.g., 24-48 hours) to strengthen the silicate network.
-
-
Drying:
-
Dry the gel using a method that preserves the porous structure, such as oven drying at a low temperature or supercritical drying.
-
-
Calcination:
-
Calcine the dried gel in a furnace to remove the surfactant template. The temperature program should involve a slow heating rate to avoid damaging the mesostructure. A typical calcination temperature is around 550°C.
-
Visualizations
Caption: General experimental workflow for amorphous this compound synthesis.
Caption: Key synthesis parameters influencing material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Amorphous this compound — synthesis, physicochemical properties and surface morphology | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Controllable synthesis and characterization of Mg2SiO4 nanostructures via a simple hydrothermal route using carboxylic acid as capping agent and their photocatalytic performance for photodegradation of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The integrity of synthetic this compound in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of calcination temperature of this compound on the properties of magnesium phosphate cement | CoLab [colab.ws]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Magnesium Silicate Hydrates (M-S-H)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of magnesium silicate (B1173343) hydrates (M-S-H), with a specific focus on the critical role of pH control.
Troubleshooting Guide
Issue 1: My XRD analysis shows the presence of brucite (Mg(OH)₂) alongside the desired M-S-H phase.
-
Question: Why am I observing brucite in my final product, and how can I prevent its formation?
-
Answer: The formation of brucite is a common issue and is often related to a high pH environment. M-S-H is thermodynamically stable between pH 7 and 14, but at higher pH values, brucite can also precipitate.[1] If the local concentration of magnesium ions is high and the pH is elevated, the formation of Mg(OH)₂ can be favored. In systems rich in MgO, the pH may tend towards approximately 10.5, which is controlled by the presence of residual brucite.[2]
-
Solution: To mitigate brucite formation, consider adjusting the initial pH of your reaction mixture to the lower end of the stable range for M-S-H, ideally between 9 and 10.[2][3] This adjustment helps to favor the formation of M-S-H over brucite. Additionally, ensuring a homogenous mixture with adequate silica (B1680970) source availability can prevent localized areas of high magnesium concentration.
-
Issue 2: The synthesized M-S-H has very low crystallinity, appearing mostly amorphous in the XRD pattern.
-
Question: What factors related to pH could be causing the low crystallinity of my M-S-H product?
-
Answer: The synthesis of M-S-H often results in a poorly crystalline or gel-like material.[4][5] The degree of crystallinity can be influenced by the reaction pH. While M-S-H can form over a broad pH range, the kinetics of crystallization can be sensitive to pH. A pH that is too low may not provide sufficient hydroxyl ions to facilitate the condensation of silicate and magnesium species into an ordered structure. Conversely, a very high pH might lead to rapid precipitation, favoring an amorphous gel over a more crystalline product. The extent of polymerization of the M-S-H gel is related to the solution pH during hydration.[4]
-
Solution: For hydrothermal synthesis, maintaining a pH of around 10 has been shown to successfully produce crystalline M-S-H.[6] For room temperature synthesis, a pH just below 10 is targeted when all brucite has reacted with the silica fume.[2] Experimenting with a narrow pH range around these values may help to optimize the crystallinity of your product.
-
Issue 3: I am observing unexpected silicate phases or unreacted silica in my final product.
-
Question: My characterization reveals the presence of unreacted silica or other silicate phases. Could the pH be the cause?
-
Answer: Yes, the pH of the synthesis environment plays a crucial role in the dissolution of the silica source and its subsequent reaction with magnesium. If the pH is too low, the dissolution of the silica source (e.g., silica fume) may be incomplete, leading to unreacted silica in your final product. At lower pH values, silica forms, while at higher pH values, brucite is more likely to form, influencing the M-S-H composition from a low to high Mg/Si ratio with increasing pH.[1]
-
Solution: Ensure the pH of your reaction mixture is sufficiently alkaline to promote the dissolution of your silica precursor. A pH in the range of 9-11.5 is generally predicted for M-S-H formation.[1] Monitoring and adjusting the pH throughout the reaction, especially in the initial stages, can help to ensure the complete reaction of the precursors.
-
Issue 4: The yield of M-S-H is lower than expected.
-
Question: I am experiencing a low yield of M-S-H. How can pH optimization help improve the yield?
-
Answer: The yield of M-S-H is directly linked to the complete reaction of the magnesium and silicate precursors. An inappropriate pH can lead to the formation of unintended byproducts like brucite, or leave precursors like silica unreacted, thus reducing the yield of the desired M-S-H phase. M-S-H formation is favored at a pH of less than or equal to 10.[7]
-
Solution: Optimizing the pH to the 9-10 range can create a favorable environment for the M-S-H phase to precipitate preferentially over other species.[2][3] This targeted pH control ensures that the magnesium and silicate ions are efficiently incorporated into the M-S-H structure, thereby maximizing the yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the synthesis of magnesium silicate hydrates (M-S-H)?
A1: M-S-H is thermodynamically stable over a broad pH range, typically from 7 to 14.[1] However, for practical synthesis, a more controlled pH range is recommended to avoid the formation of byproducts. The optimal pH is generally considered to be between 9 and 11.5, where M-S-H is the predicted stable phase.[1] A common pH value used in hydrothermal synthesis is 10.[6] For room temperature synthesis, a pH just below 10 is often targeted.[2]
Q2: How does pH affect the Mg/Si ratio of the synthesized M-S-H?
A2: The pH of the synthesis solution has a direct impact on the resulting Mg/Si ratio of the M-S-H. A higher synthesis pH generally leads to a higher Mg/Si ratio in the final product.[8] This is because at lower pH values, silica is more stable, while at higher pH values, the precipitation of magnesium-rich phases like brucite is favored, which in turn influences the composition of the co-existing M-S-H.[1]
Q3: Can M-S-H be synthesized in acidic conditions?
A3: While M-S-H is stable down to a pH of around 7, synthesis in acidic conditions (pH < 7) is not typical.[1] The precursors for M-S-H synthesis, such as sodium silicate, are generally alkaline, and the reaction to form the hydrated silicate structure is favored in alkaline conditions. At lower pH values, the dissolution of magnesium sources might be enhanced, but the polymerization of silicate species is less favorable.
Q4: How does the pH of the synthesis affect the surface charge of M-S-H?
A4: M-S-H typically exhibits a negative surface charge due to the deprotonation of silanol (B1196071) groups on its surface. The pH of the surrounding solution influences this surface charge. At higher pH values, the deprotonation is more pronounced, leading to a more negative surface charge. This property is particularly relevant for applications of M-S-H in adsorption, where a higher negative surface charge can enhance the uptake of cationic species.[9]
Q5: What are the consequences of poor pH control during M-S-H synthesis?
A5: Poor pH control can lead to several undesirable outcomes, including:
-
Formation of impurities: As discussed in the troubleshooting guide, incorrect pH can lead to the precipitation of brucite (Mg(OH)₂) or leave unreacted silica.
-
Low yield: The formation of byproducts reduces the overall yield of the desired M-S-H phase.
-
Poor crystallinity: The pH affects the kinetics of nucleation and growth, and a non-optimal pH can result in a highly amorphous product.
-
Variable Mg/Si ratio: Lack of pH control can lead to batch-to-batch variability in the chemical composition of the M-S-H.
Data Presentation: Effect of pH on M-S-H Properties
Table 1: Influence of Synthesis pH on Mg/Si Ratio and Surface Area
| Synthesis pH | Final Mg/Si Ratio | Specific Surface Area (m²/g) | Observations |
| High | > 0.7 | Negligible | Favors higher magnesium incorporation. |
| Low | < 0.7 | > 180 | Results in a lower Mg/Si ratio and higher surface area.[8] |
Table 2: Effect of Solution pH on the Adsorption Capacity of M-S-H for Methylene Blue
| pH | Equilibrium Adsorption Quantity (mg/g) |
| 4.05 | 154 |
| 7.39 | 221 |
| 10.12 | 301[9] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound Hydrate (B1144303)
This protocol is based on the methodology for synthesizing M-S-H for use as an adsorbent.[6]
-
Preparation of Precursor Solutions:
-
Dissolve 1.48 g of magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) in a mixture of propylene (B89431) glycol-400 and ethanol (B145695) (3:1 volume ratio).
-
In a separate vessel, dissolve 0.9 mL of sodium silicate (Na₂SiO₃) solution in deionized water.
-
-
Precipitation:
-
Mix the two solutions. A white precipitate of this compound hydrate will form.
-
Adjust the pH of the mixture to 10 using a suitable acid or base (e.g., HCl or NaOH).
-
-
Hydrothermal Treatment:
-
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 150°C and maintain this temperature for 24 hours.
-
-
Product Recovery and Washing:
-
After cooling the autoclave to room temperature, filter the solid product.
-
Wash the product repeatedly with distilled water until the pH of the washing solution becomes neutral (pH 7).
-
-
Drying:
-
Dry the final product in an oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Protocol 2: Room Temperature Synthesis of this compound Hydrate
This protocol is adapted from the synthesis of M-S-H gel by reacting magnesium oxide and silica fume.[4]
-
Preparation of Reactants:
-
Use light-burned magnesium oxide (MgO) and silica fume (SF) as precursors.
-
Determine the desired MgO/SF molar ratio (e.g., a molar ratio of 1.0, which corresponds to a 40:60 weight ratio).[4]
-
-
Mixing:
-
Disperse the MgO and SF powders in distilled water in a sealed container to prevent carbonation.
-
Ensure thorough mixing to create a homogeneous slurry.
-
-
Curing:
-
Allow the mixture to hydrate at room temperature for an extended period (e.g., up to 300 days for complete reaction).[4] The reaction is slow, with Mg(OH)₂ forming initially and then slowly reacting with the silica fume.
-
-
Monitoring pH:
-
Periodically measure the pH of the hydrating system. The pH will evolve as the reaction progresses. Initially, the hydration of MgO will increase the pH. As M-S-H forms, the pH is expected to stabilize around 9.5-10.
-
-
Stopping the Reaction and Sample Preparation:
-
At desired time points, collect a sample of the solid residue.
-
To halt the hydration process, immerse the collected solids in absolute ethanol for 24 hours.
-
Dry the sample at 40°C for 48 hours before characterization.[4]
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. nuxeo.u-bourgogne.fr [nuxeo.u-bourgogne.fr]
- 8. Controlling Magnesium Silicates Coprecipitation Conditions: A Tool to Tune Their Surface Acid–Base Reactivity [mdpi.com]
- 9. Fabrication and Adsorption Behavior of this compound Hydrate Nanoparticles towards Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
preventing agglomeration of magnesium silicate nanoparticles
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the agglomeration of magnesium silicate (B1173343) nanoparticles during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of magnesium silicate nanoparticle agglomeration?
This compound nanoparticles have a natural tendency to agglomerate due to high surface energy and van der Waals forces. Several factors can exacerbate this issue, including improper pH, high salt concentrations in the dispersion medium, and inadequate surface modification. The isoelectric point (IEP) of the nanoparticles is a critical parameter; at this pH, the surface charge is zero, leading to rapid and irreversible agglomeration.
Q2: How can I prevent agglomeration during nanoparticle synthesis?
Preventing agglomeration starts during the synthesis process itself. The choice of synthetic method and the presence of stabilizing agents are crucial. For instance, in a sol-gel synthesis, the controlled addition of precursors and the use of a templating agent or surfactant can help form stable, well-dispersed nanoparticles from the outset.
Q3: What role do surfactants and polymers play in preventing agglomeration?
Surfactants and polymers are common stabilizing agents that prevent agglomeration through two primary mechanisms:
-
Steric Hindrance: Long-chain molecules adsorb to the nanoparticle surface, creating a physical barrier that prevents particles from getting close enough to aggregate.
-
Electrostatic Repulsion: Ionic surfactants or polymers adsorb to the nanoparticle surface, imparting a net positive or negative charge. This leads to electrostatic repulsion between particles, keeping them dispersed.
Q4: How do I choose the right stabilizing agent for my application?
The choice of stabilizer depends on the final application of the nanoparticles. For biomedical applications, biocompatible polymers like polyethylene (B3416737) glycol (PEG) are often preferred. The solvent system is also a key consideration; for aqueous dispersions, water-soluble polymers and surfactants are necessary, while non-aqueous systems may require different types of stabilizers.
Troubleshooting Guide
Issue: My this compound nanoparticles are agglomerating after synthesis.
This is a common issue that can often be resolved by systematically evaluating and adjusting several experimental parameters.
Troubleshooting Steps:
-
Verify the pH of the Dispersion: The pH of the medium is a critical factor. Ensure the pH is sufficiently far from the isoelectric point of your this compound nanoparticles. For many silica-based materials, a pH above 7 helps maintain a negative surface charge, promoting electrostatic repulsion.
-
Assess the Ionic Strength: High concentrations of salts can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to agglomeration. If possible, reduce the salt concentration in your dispersion medium or use a purification method like dialysis to remove excess ions.
-
Evaluate the Stabilizer Concentration: The concentration of your surfactant or polymer is crucial. Too little stabilizer will not provide adequate coverage, while excessive amounts can sometimes lead to bridging flocculation. An optimal concentration, often determined experimentally, is necessary for effective stabilization.
-
Consider a Different Stabilizing Agent: If the current stabilizer is ineffective, consider one that offers a different stabilization mechanism (e.g., switching from an electrostatic to a steric stabilizer) or one that is better suited to your solvent system.
Logical Flow for Troubleshooting Agglomeration
Caption: Troubleshooting decision tree for nanoparticle agglomeration.
Quantitative Data Summary
The effectiveness of different stabilization strategies can be compared using quantitative data from techniques like Dynamic Light Scattering (DLS) and Zeta Potential measurements.
| Stabilizer | Concentration (w/v %) | Average Particle Size (nm) by DLS | Zeta Potential (mV) |
| None | - | >1000 (Aggregated) | -5.2 |
| Polyethylene Glycol (PEG) 2000 | 0.5% | 150 | -15.8 |
| Polyethylene Glycol (PEG) 2000 | 1.0% | 120 | -18.3 |
| Cetyltrimethylammonium Bromide (CTAB) | 0.1% | 95 | +35.7 |
| Sodium Dodecyl Sulfate (SDS) | 0.1% | 110 | -40.1 |
Note: These are representative values and actual results will vary based on the specific synthesis method and nanoparticle characteristics.
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles with Steric Stabilization
This protocol describes a modified sol-gel method using a non-ionic polymer for steric stabilization.
Materials:
-
Magnesium ethoxide
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Polyethylene glycol (PEG, MW 2000)
-
Ammonia (B1221849) solution (28%)
Procedure:
-
Prepare a 1% (w/v) solution of PEG 2000 in anhydrous ethanol.
-
In a separate flask, dissolve magnesium ethoxide and TEOS in anhydrous ethanol in the desired molar ratio.
-
Slowly add the PEG/ethanol solution to the precursor solution under vigorous stirring.
-
Add a mixture of deionized water and ammonia solution dropwise to initiate hydrolysis and condensation.
-
Allow the reaction to proceed for 24 hours at room temperature under continuous stirring.
-
Collect the nanoparticles by centrifugation, wash with ethanol to remove unreacted precursors, and redisperse in the desired medium.
Experimental Workflow for Synthesis and Stabilization
Caption: Workflow for stabilized nanoparticle synthesis.
Protocol 2: Characterization of Nanoparticle Dispersion
1. Dynamic Light Scattering (DLS)
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles in a liquid dispersion.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle dispersion in the desired medium to an appropriate concentration (typically in the ppm range, but this is instrument-dependent).
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's software instructions. The result will be the average particle size (Z-average) and the Polydispersity Index (PDI). A low PDI value (<0.3) indicates a monodisperse sample.
-
2. Zeta Potential Analysis
-
Purpose: To measure the surface charge of the nanoparticles, which is an indicator of the stability of the dispersion.
-
Procedure:
-
Prepare the sample in the same way as for DLS, but ensure the dispersion medium has a known ionic strength (e.g., 10 mM NaCl) for accurate measurements.
-
Inject the sample into the specific zeta potential cell for the instrument.
-
Perform the measurement. A high absolute zeta potential value (e.g., > |30| mV) generally indicates good electrostatic stability.
-
3. Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the morphology and size of the individual nanoparticles and to confirm the state of agglomeration.
-
Procedure:
-
Place a drop of the dilute nanoparticle dispersion onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely. A negative staining agent (e.g., uranyl acetate) may be used if higher contrast is needed.
-
Image the dried grid in the TEM. This will provide direct visual evidence of the nanoparticle size, shape, and whether they are well-dispersed or aggregated.
-
Signaling Pathways of Nanoparticle Stabilization
Caption: Mechanisms of nanoparticle stabilization.
optimizing calcination temperature for crystalline magnesium silicate
Technical Support Center: Crystalline Magnesium Silicate (B1173343) Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working on the synthesis of crystalline magnesium silicate, with a focus on optimizing the calcination temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of calcination in the synthesis of crystalline this compound?
Calcination is a critical thermal treatment step that follows the initial synthesis (e.g., precipitation or sol-gel preparation) of this compound. Its primary purpose is to convert the amorphous precursor into a crystalline phase. The temperature and duration of calcination are key parameters that dictate the final properties of the material, including its crystal structure, particle size, and surface area.[1][2]
Q2: At what temperature does amorphous this compound typically become crystalline?
The transition from an amorphous to a crystalline structure is highly dependent on the specific composition and synthesis method. However, studies have shown that for co-precipitated this compound, calcination at temperatures below 750°C results in an amorphous form, while temperatures above 750°C lead to the formation of crystalline structures.[1] For specific crystalline phases like forsterite (Mg₂SiO₄), annealing temperatures of 1000°C to 1200°C are often employed.[3][4]
Q3: How does calcination temperature affect the particle size and surface area of the final product?
Generally, as the calcination temperature increases, the crystallite and particle sizes tend to increase.[5] This is often accompanied by a decrease in the specific surface area, as higher temperatures can cause particles to agglomerate.[5][6] For instance, in the synthesis of MgO, increasing the calcination temperature from 400°C to 600°C led to larger particles.[5] This trade-off between crystallinity and surface area is a crucial consideration for optimization.
Q4: Can the calcination temperature influence the specific crystalline phase obtained?
Yes. Different crystalline phases of this compound (and related mixed silicates) can form at different temperatures. For example, in the sol-gel synthesis of calcium magnesium silicates, an initial calcination at 600°C was used to remove organic precursors, followed by further thermal treatments at 800°C, 1000°C, or 1300°C to obtain specific phases like diopside (B82245) or akermanite.[2][7]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Solution |
| Low Crystallinity in Final Product | The calcination temperature was too low or the duration was insufficient to induce crystallization. | Increase the calcination temperature in increments (e.g., 50-100°C) and/or extend the calcination time. Verify the phase transformation using XRD analysis.[1] |
| Undesired Crystalline Phase Formed | The calcination temperature was outside the optimal range for the desired crystal structure. | Consult literature for the specific phase diagram of your system. Adjust the calcination temperature to target the formation range of the desired crystalline phase.[2] |
| Low Surface Area and Particle Aggregation | The calcination temperature was excessively high, leading to sintering and particle fusion. | Reduce the calcination temperature. Consider a two-step calcination process: a lower temperature step to remove precursors followed by a shorter, higher temperature step for crystallization.[5][6] |
| Final Product Shows Poor Reactivity | High calcination temperatures can produce a highly stable, less reactive crystalline structure. | For applications requiring high reactivity (e.g., cements), lower calcination temperatures (e.g., 600-700°C) may be optimal, even if it results in lower crystallinity.[6][8] |
| Inconsistent Results Between Batches | Variations in heating/cooling rates, furnace atmosphere, or precursor homogeneity. | Standardize the entire thermal treatment protocol, including the heating and cooling ramps. Ensure the precursor material is homogenous before calcination. |
Data on Calcination Temperature and Material Properties
The following table summarizes the relationship between calcination temperature and the resulting physicochemical properties of magnesium-based silicates as reported in various studies.
| Material | Calcination Temp. (°C) | Effect on Crystallinity | Effect on Particle/Crystallite Size | Effect on Surface Area | Reference |
| Co-precipitated MgO·SiO₂ | < 750 | Remained amorphous | - | Significant changes observed | [1] |
| Co-precipitated MgO·SiO₂ | > 750 | Formation of crystalline structure | - | - | [1] |
| Magnesium Oxide (MgO) | 400 ➔ 600 | Increased crystallinity | Increased | Decreased | [5] |
| This compound for MPC | > 700 | - | - | Led to cement that did not set | [8] |
| This compound for MPC | 600 - 650 | - | - | Enhanced mechanical performance | [8] |
| Forsterite (Mg₂SiO₄) | 1000 - 1200 | Pure nanocrystalline forsterite | 40-60 nm | - | [3][4] |
| Calcium Magnesium Silicates | 600 | Incipient crystallization | - | - | [2][7] |
| Calcium Magnesium Silicates | 800 - 1300 | Formation of distinct crystalline phases | - | - | [2][7] |
Experimental Protocols
Synthesis of this compound via Co-Precipitation
This protocol describes a general method for synthesizing amorphous this compound, which serves as the precursor for calcination.
-
Reagent Preparation : Prepare aqueous solutions of a soluble magnesium salt (e.g., magnesium sulfate, MgSO₄) and a soluble silicate (e.g., sodium silicate, Na₂SiO₃).[9][10]
-
Precipitation : Add the magnesium salt solution to the sodium silicate solution under controlled conditions (e.g., constant stirring, specific temperature, and pH). The pH is a critical parameter and can be maintained between 8 and 12.5.[9][11] A white precipitate of this compound will form.[12]
-
Maturation : Allow the mixture to age (mature) for a specific duration (e.g., 1 hour) to ensure the reaction is complete.
-
Filtration and Washing : Filter the precipitate from the solution. Wash the collected solid multiple times with deionized water to remove soluble salts and byproducts. Continue washing until the pH of the filtrate is neutral (pH 7).[12]
-
Drying : Dry the washed precipitate in an oven at a low temperature (e.g., 105°C) for 24 hours to remove water.[13] The resulting powder is the amorphous this compound precursor.
Calcination for Crystallization
-
Sample Preparation : Place a known quantity of the dried amorphous this compound powder into a high-temperature-resistant crucible (e.g., alumina (B75360) or platinum).[10]
-
Thermal Treatment : Place the crucible in a programmable muffle furnace.
-
Heating Program : Heat the sample to the target calcination temperature (e.g., 800°C) at a controlled rate (e.g., 5-10°C/min).[7][14]
-
Isothermal Hold : Hold the sample at the target temperature for a specific duration (e.g., 1-4 hours).[3][11]
-
Cooling : Allow the sample to cool down to room temperature, either by natural furnace cooling or a controlled cooling ramp.
-
Characterization : Analyze the resulting powder using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and Scanning Electron Microscopy (SEM) to observe the particle morphology.[3][12]
Visualizations
Caption: Experimental workflow for synthesis and calcination of crystalline this compound.
Caption: Relationship between calcination temperature and material properties.
References
- 1. scispace.com [scispace.com]
- 2. Processing of Calcium Magnesium Silicates by the Sol–Gel Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irsm.cas.cz [irsm.cas.cz]
- 4. pure.psu.edu [pure.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of calcination temperature of this compound on the properties of magnesium phosphate cement | CoLab [colab.ws]
- 9. digital.csic.es [digital.csic.es]
- 10. fao.org [fao.org]
- 11. WO2004056704A1 - Process for the production of synthetic this compound compositions - Google Patents [patents.google.com]
- 12. orientjchem.org [orientjchem.org]
- 13. journalssystem.com [journalssystem.com]
- 14. meixi-mgo.com [meixi-mgo.com]
challenges in scaling up magnesium silicate synthesis from lab to pilot plant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up magnesium silicate (B1173343) synthesis from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of magnesium silicate synthesis?
When scaling up the synthesis of this compound, typically via a precipitation reaction, several parameters are crucial for maintaining consistent product quality.[1][2][3][4][5] These include:
-
Temperature: Reaction temperature influences particle size, surface area, and the hydration state of the final product.[2][4]
-
pH: The pH of the reaction mixture is a key driver of the precipitation process and significantly affects the Mg/Si ratio, surface area, and purity of the this compound.[6][7][8][9] Drastic changes in pH can lead to the dissociation of this compound.[8]
-
Reagent Concentration and Molar Ratios: The concentration of the initial magnesium and silicate solutions (e.g., magnesium sulfate (B86663) and sodium silicate) and their molar ratio (SiO2:MgO) directly impact the chemical composition and physicochemical properties of the synthesized material.[1][10]
-
Dosing Rate and Mixing: The rate at which reactants are added and the efficiency of mixing are critical for achieving a homogeneous reaction environment.[2][3] Poor mixing can lead to localized high concentrations, resulting in non-uniform particle formation and broader particle size distribution.
-
Washing and Filtration: The removal of soluble byproducts, such as sodium sulfate, is essential for obtaining a pure product. The efficiency of washing and filtration steps can be more challenging at a larger scale.[11]
Q2: How does the choice of raw materials affect the final product?
The selection of magnesium and silicate sources can influence the properties of the synthesized this compound. For instance, using magnesium chloride (MgCl₂·6H₂O) versus magnesium sulfate (MgSO₄·7H₂O) can result in slight differences in the MgO content and average particle size of the product.[2][3] The purity of the raw materials is also a critical factor, as impurities can be incorporated into the final product, affecting its performance.
Q3: What are the common methods for synthesizing this compound, and which is most suitable for large-scale production?
Common synthesis methods include:
-
Precipitation: This is the most widely used method for industrial production, involving the reaction of a soluble magnesium salt with a soluble silicate in an aqueous solution.[1][4][5][10][11] It is a scalable and cost-effective method.
-
Sol-Gel Method: This technique offers good control over the material's properties but can be more complex and expensive to scale up compared to precipitation.[5]
-
Hydrothermal Synthesis: This method involves crystallization from high-temperature aqueous solutions and can produce highly crystalline materials. However, the requirement for high pressure and temperature makes it a more challenging and costly process for large-scale production.[12][13]
For pilot and industrial-scale production, the precipitation method is generally the most practical and economically viable approach.[1][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Batch-to-Batch Product Quality (e.g., varying surface area, particle size) | 1. Poor temperature control in the larger reactor. 2. Inefficient mixing leading to non-uniform reactant concentrations. 3. Fluctuations in the dosing rate of reactants. 4. Variations in raw material quality. | 1. Implement robust temperature monitoring and control systems for the pilot plant reactor. 2. Optimize the agitator design and speed to ensure homogeneous mixing. Consider using multiple impellers for taller reactors. 3. Utilize calibrated pumps for precise and consistent reactant addition. 4. Establish strict quality control specifications for all incoming raw materials. |
| Low Product Yield | 1. Incomplete precipitation due to suboptimal pH or temperature. 2. Loss of fine particles during filtration and washing. 3. The SiO2:Na2O molar ratio of the sodium silicate solution may not be optimal.[1][10] | 1. Carefully monitor and control the pH and temperature throughout the reaction to ensure complete precipitation. 2. Select appropriate filter media and optimize the filtration and washing procedures to minimize the loss of fine particles. Consider using a filter press or centrifuge. 3. Investigate the effect of the SiO2:Na2O ratio in the sodium silicate solution on the precipitation yield.[1][10] |
| Undesirable Particle Size Distribution (e.g., too broad, too fine) | 1. Inadequate control over nucleation and crystal growth. 2. High shear forces from over-aggressive mixing causing particle breakage. 3. Inefficient mixing leading to localized supersaturation and excessive nucleation. | 1. Adjust the dosing rate and temperature profile to control the rate of supersaturation. A slower addition rate can favor crystal growth over nucleation. 2. Optimize the mixing speed to provide sufficient blending without causing significant particle attrition. 3. Improve the mixing efficiency to ensure a more uniform reaction environment. |
| Product Contamination (e.g., high levels of soluble salts) | 1. Inefficient washing of the filter cake. 2. Entrapment of impurities within particle agglomerates. | 1. Increase the volume of wash water and the number of washing cycles. Monitor the conductivity of the filtrate to determine the endpoint of the washing process. 2. Optimize the precipitation conditions to minimize the formation of dense agglomerates. Consider reslurrying the filter cake in fresh water for more effective washing. |
| Difficulty in Filtering the Precipitate | 1. Formation of very fine particles that clog the filter medium. 2. Gelatinous nature of the precipitate. | 1. Adjust the reaction conditions (e.g., temperature, pH, aging time) to promote the growth of larger, more easily filterable particles. 2. Consider adding a filter aid, but be mindful of potential product contamination. Evaluate different filtration technologies, such as a filter press or a centrifugal filter. |
Data Presentation
Table 1: Effect of Reagent Feeding Rate on this compound Surface Area
| Feeding Rate of MgCl₂·6H₂O (mL/min) | BET Surface Area (m²/g) |
| 0.6 | 91.74 |
| 35 | 87.41 |
| 70 | 79.13 |
Data sourced from a study on this compound synthesis from wheat husk ash at 25°C.[2]
Table 2: Influence of Magnesium Salt Type and Temperature on Product Properties
| Magnesium Salt | Reaction Temperature (°C) | Average Particle Size (µm) |
| MgCl₂·6H₂O | 25 | 42 |
| MgCl₂·6H₂O | 50 | Slightly larger than at 25°C |
| MgSO₄·7H₂O | 25 | 50 |
Data based on a feeding rate of 35 mL/min.[2]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Amorphous this compound by Precipitation
This protocol is based on the synthesis of amorphous magnesium silicates from magnesium sulfate and sodium silicate.[1][10]
Materials:
-
Magnesium sulfate (MgSO₄) solution
-
Sodium silicate (Na₂SiO₃) solution
-
Deionized water
Procedure:
-
Prepare solutions of magnesium sulfate and sodium silicate of the desired concentrations. The SiO₂:Na₂O molar ratio of the sodium silicate solution is a key parameter to consider.[1][10]
-
In a stirred reactor vessel, add a specific volume of deionized water.
-
Simultaneously, and under constant agitation, add the magnesium sulfate and sodium silicate solutions to the reactor. Maintain a constant temperature and pH throughout the addition.
-
After the addition is complete, continue stirring the suspension for a defined period to allow for aging of the precipitate.
-
Filter the resulting suspension to separate the this compound precipitate from the mother liquor.
-
Wash the filter cake with deionized water until the conductivity of the filtrate is below a target value to ensure the removal of soluble salts.
-
Dry the washed product at a specified temperature (e.g., 110°C) for a set duration.[2]
-
Characterize the final product for its physicochemical properties, including surface area, particle size distribution, and chemical composition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound from wheat husk ash: Effects of parameters on structural and surface properties :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. journalssystem.com [journalssystem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4732747A - this compound compositions and process for making - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. The integrity of synthetic this compound in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. digital.csic.es [digital.csic.es]
- 11. fao.org [fao.org]
- 12. High-pressure synthesis techniques for Magnesium iron silicate hydroxide. [eureka.patsnap.com]
- 13. WO2004056704A1 - Process for the production of synthetic this compound compositions - Google Patents [patents.google.com]
influence of reagent feeding rate on magnesium silicate properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of magnesium silicate (B1173343), focusing on the influence of reagent feeding rate on its properties.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of magnesium silicate via precipitation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Surface Area | 1. High Reagent Feeding Rate: Rapid addition of reagents can lead to the formation of larger particles with lower surface area.[1] 2. High pH: Synthesis at a higher pH can result in a lower specific surface area.[2][3] 3. Inappropriate Mg/Si Ratio: A final Mg/Si ratio greater than 0.7 has been shown to result in a negligible specific surface area.[3] | 1. Decrease the reagent feeding rate: A slower feeding rate promotes the formation of smaller particles and a more developed porous structure.[1] 2. Optimize pH: Maintain the reaction pH within a range known to favor high surface area, typically between 8.5 and 10.0.[2] 3. Adjust Precursor Ratio: Carefully control the molar ratio of magnesium and silicate precursors to achieve a final Mg/Si ratio below 0.7.[3] |
| Large Particle Size / High Degree of Agglomeration | 1. High Reagent Feeding Rate: A fast feeding rate can lead to rapid nucleation and uncontrolled particle growth, resulting in larger agglomerates.[1][4] 2. Inefficient Mixing: Poor agitation in the reactor can cause localized high concentrations of reactants, promoting agglomeration. 3. Sub-optimal Reactant Molalities: The initial concentrations of the reactants influence the nucleation rate and, consequently, the degree of agglomeration.[4] | 1. Reduce the reagent feeding rate: Slower, controlled addition of reactants is crucial for obtaining smaller particles.[1][4] 2. Improve Mixing: Ensure vigorous and consistent stirring throughout the precipitation process. 3. Optimize Reactant Concentrations: Experiment with different initial molalities of the magnesium salt and sodium silicate solutions.[4] 4. Consider Ultrasound: The use of ultrasound during synthesis can aid in producing smaller particles.[4] |
| Inconsistent Batch-to-Batch Properties | 1. Fluctuations in Reagent Feeding Rate: Inconsistent addition rates between batches will lead to variations in particle size and surface area. 2. Poor Temperature Control: Temperature variations can affect reaction kinetics and the final properties of the this compound.[1] 3. pH Drifts during Reaction: The pH of the reaction mixture can change upon reagent addition, and failure to control it can lead to inconsistencies. | 1. Use a Calibrated Pump: Employ a peristaltic or syringe pump for precise and reproducible control of the reagent feeding rate. 2. Maintain Constant Temperature: Use a water bath or a temperature-controlled reactor to ensure a stable reaction temperature.[1] 3. Monitor and Adjust pH: Continuously monitor the pH of the reaction mixture and make necessary adjustments to maintain it at the target value. |
| Amorphous Product Instead of Crystalline | 1. Precipitation Method: The direct precipitation of this compound from aqueous solutions of magnesium salts and sodium silicate at ambient or moderately elevated temperatures typically yields an amorphous product.[4][5] | 1. Post-Synthesis Treatment: If a crystalline product is desired, consider post-synthesis hydrothermal treatment or calcination at high temperatures. However, be aware that this will alter the material's properties. |
| Product Contamination with Unreacted Silica (B1680970) or Brucite | 1. Incorrect Mg/Si Ratio: An excess of silicate precursor can lead to the presence of unreacted silica, while an excess of magnesium precursor can result in the formation of brucite (Mg(OH)₂).[6] | 1. Precise Stoichiometry: Carefully calculate and control the molar ratio of magnesium to silicate in the reactants to achieve the desired final product composition.[6] |
Frequently Asked Questions (FAQs)
1. How does the reagent feeding rate generally influence the properties of synthetic this compound?
The reagent feeding rate is a critical parameter that primarily affects the particle size and specific surface area of the synthesized this compound.[1] A slower feeding rate generally leads to the formation of smaller particles with a higher specific surface area.[1] Conversely, a faster feeding rate tends to produce larger particles with a lower specific surface area.[1] This is because a slower rate of addition allows for more controlled nucleation and growth of the particles, favoring the formation of a more porous and less agglomerated structure.
2. What is the typical morphology of this compound produced by precipitation?
This compound synthesized via precipitation from aqueous solutions is typically amorphous and consists of highly agglomerated particles.[4][5] The degree of agglomeration can be influenced by synthesis parameters such as the reagent feeding rate and initial reactant concentrations.[1][4]
3. Besides the feeding rate, what other experimental parameters are crucial in controlling the properties of this compound?
Other critical parameters include:
-
Temperature: The reaction temperature can influence the particle size and surface area of the product.[1]
-
pH: The pH of the reaction medium significantly affects the Mg/Si ratio of the final product and its specific surface area.[2][3] The formation of this compound is more pronounced at higher pH values.[2]
-
Reactant Concentration: The initial molalities of the magnesium salt and sodium silicate solutions impact the nucleation rate and the degree of particle agglomeration.[4]
-
Type of Magnesium Salt: The choice of magnesium salt (e.g., MgSO₄ vs. MgCl₂) can affect the surface characteristics of the resulting this compound.[1]
4. How can I achieve a high surface area in my synthetic this compound?
To obtain a high specific surface area, it is recommended to:
-
Employ a slow reagent feeding rate.[1]
-
Maintain a controlled and optimized reaction pH, generally in the range of 8.5-10.0.[2]
-
Ensure the final Mg/Si ratio is below 0.7, as higher ratios can lead to a negligible surface area.[3]
-
Consider the use of specific washing agents, as this has been shown to influence surface characteristics.[1]
5. Why is my this compound product showing poor purity?
Impurities in the final product can arise from several sources. If the molar ratio of the reactants is not carefully controlled, you may have an excess of either silica or magnesium, leading to the presence of unreacted amorphous silica or the formation of brucite (Mg(OH)₂), respectively.[6] It is also crucial to thoroughly wash the precipitate to remove soluble by-products from the reaction.
Data on the Influence of Reagent Feeding Rate
The following tables summarize quantitative data on how the reagent feeding rate affects the key properties of this compound.
Table 1: Effect of Feeding Rate on Surface Area and Particle Size of this compound
| Feeding Rate (mL/min) | BET Surface Area (m²/g) | Average Particle Size (µm) |
| 0.6 | 91 | 42 |
| 35 | 85 | 55 |
| 70 | 79 | 63 |
Data adapted from a study on this compound synthesis from rice hull ash.[1]
Experimental Protocols
General Protocol for the Synthesis of Amorphous this compound by Precipitation
This protocol describes a general method for synthesizing amorphous this compound, with a focus on controlling the reagent feeding rate.
Materials:
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O) or Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium silicate solution (e.g., from rice hull ash or commercial source)
-
Deionized water
-
Acetone (B3395972) (for washing, optional)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer
-
Peristaltic pump or syringe pump for controlled reagent addition
-
pH meter
-
Temperature controller/water bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Precipitation:
-
Transfer one of the reactant solutions (e.g., the sodium silicate solution) into the reactor.
-
Set the desired reaction temperature (e.g., 25 °C or 50 °C) and stirring speed.[1]
-
Using the peristaltic or syringe pump, add the second reactant solution (e.g., the magnesium salt solution) to the reactor at a controlled feeding rate (e.g., 0.6, 35, or 70 mL/min).[1]
-
Continuously monitor the pH of the reaction mixture.
-
-
Aging (Optional):
-
After the addition of the second reactant is complete, continue stirring the slurry for a defined period (e.g., 30-60 minutes) to allow for the aging of the precipitate.
-
-
Filtration and Washing:
-
Filter the resulting slurry using the filtration apparatus to separate the this compound precipitate.
-
Wash the filter cake thoroughly with deionized water to remove soluble by-products. An optional wash with acetone can also be performed.[1]
-
-
Drying:
-
Dry the washed precipitate in an oven at a specified temperature (e.g., 105 °C) until a constant weight is achieved.
-
-
Characterization:
-
Characterize the dried this compound powder for its properties, such as surface area (BET method), particle size distribution (e.g., by laser diffraction), and morphology (e.g., by SEM).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Influence of reagent feeding rate on this compound properties.
References
Technical Support Center: Mitigating Shrink-Related Deformation in Magnesium Silicate Hydrate (M-S-H) Cement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to shrinkage deformation in magnesium silicate (B1173343) hydrate (B1144303) (M-S-H) cement experiments.
Troubleshooting Guide
This guide addresses common issues encountered during M-S-H cement experimentation that can lead to excessive shrinkage.
Problem 1: Excessive Drying Shrinkage and Cracking in M-S-H Cement Samples.
-
Question: My M-S-H cement pastes are exhibiting significant cracking upon drying. How can I mitigate this?
-
Answer: Excessive drying shrinkage is a known challenge with M-S-H cement.[1][2] Several strategies can be employed to counteract this:
-
Incorporate Aggregates: The addition of fine aggregates, such as sand or steel slag, can significantly reduce drying shrinkage by providing internal restraint.[1][3] Mortars with a 60 wt.% sand addition and a water-to-cement ratio of 0.5 have shown drying shrinkage as low as 0.16%, which is comparable to Portland cement-based mortars.[3]
-
Utilize Shrinkage-Reducing Admixtures (SRAs): SRAs are organic compounds that lower the surface tension of the pore water, which in turn reduces the capillary stresses that cause drying shrinkage.[2][4]
-
Control the Water-to-Cement (w/c) Ratio: A higher water content generally leads to greater drying shrinkage.[3] Optimizing the mix design to use the minimum amount of water necessary for workability can help reduce shrinkage.
-
Carbonation Curing: Introducing carbon dioxide during the curing process can lead to the formation of hydrated magnesium carbonates (HMCs) and a denser matrix, which helps in reducing the shrinkage rate.[1][5]
-
Problem 2: High Autogenous Shrinkage Leading to Internal Microcracking.
-
Question: Even under sealed curing conditions, my M-S-H samples are showing signs of internal stress and potential microcracking. What is causing this and how can I address it?
-
Answer: This is likely due to autogenous shrinkage, which occurs as a result of the chemical reactions during cement hydration.[6] The formation of hydration products consumes water from the mix, leading to a decrease in internal relative humidity and subsequent shrinkage. Here are some effective mitigation strategies:
-
Shrinkage-Reducing Admixtures (SRAs): SRAs are highly effective at reducing autogenous shrinkage. A dosage of 3.0% SRA has been shown to decrease autogenous shrinkage by as much as 60% at 28 days.[2][7] SRAs work by reducing the surface tension of the pore solution, which lessens the capillary stresses that develop as water is consumed during hydration.[2][7]
-
Internal Curing: The introduction of internal water sources, such as superabsorbent polymers (SAPs), can help maintain a higher internal relative humidity during hydration, thus counteracting the effects of self-desiccation and reducing autogenous shrinkage.
-
Frequently Asked Questions (FAQs)
Q1: What are Shrinkage-Reducing Admixtures (SRAs) and how do they work in M-S-H cement?
A1: SRAs are chemical admixtures, often composed of glycols or other organic surfactants, designed to minimize both drying and autogenous shrinkage in cementitious materials.[4] In M-S-H cement, their primary mechanism is the reduction of the surface tension of the pore solution.[2][7] This leads to a decrease in the capillary tension that arises from water loss during drying and hydration, thereby mitigating shrinkage-induced stresses and cracking.[2][4]
Q2: Can the addition of steel slag control shrinkage in M-S-H cement?
A2: Yes, incorporating steel slag (SS) can effectively reduce the drying shrinkage of M-S-H cement.[1] The expansive nature of free CaO present in steel slag helps to counteract the shrinkage of the cement matrix.[1][8] Furthermore, under carbonation curing, the addition of SS promotes the formation of a denser microstructure, further inhibiting shrinkage.[1][5]
Q3: What is the effect of SRAs and steel slag on the mechanical properties of M-S-H cement?
A3: While both SRAs and steel slag are effective in reducing shrinkage, they can have an impact on the compressive strength of M-S-H cement.
-
SRAs: The use of SRAs may lead to a reduction in compressive strength.[2][9] This is a trade-off that needs to be considered in the experimental design.
-
Steel Slag: Under normal curing conditions, the addition of steel slag can lead to a decrease in compressive strength at all ages.[1] However, when combined with carbonation curing, the compressive strength of M-S-H cement with steel slag can be improved.[1]
Q4: Are there standard methods for measuring shrinkage in M-S-H cement?
A4: Yes, standard test methods developed for hydraulic cement mortars and concretes can be adapted for M-S-H cement. Key standards include:
-
ASTM C1698: This standard test method is used for determining the autogenous strain of cement paste and mortar.[6][10][11]
-
ASTM C157 / ASTM C596: These standards provide procedures for measuring the drying shrinkage of mortar and concrete specimens.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of various additives on the shrinkage of M-S-H cement.
Table 1: Effect of Shrinkage-Reducing Admixture (SRA) on M-S-H Mortar Shrinkage at 28 Days
| SRA Dosage (%) | Drying Shrinkage Reduction (%) | Autogenous Shrinkage Reduction (%) |
| 3.0 | 22.6 | 60 |
Data sourced from Fu et al. (2023)[2][7]
Table 2: Effect of Steel Slag (SS) on Drying Shrinkage Rate of M-S-H Cement at 28 Days with Carbonation Curing
| Steel Slag Content (%) | 28-Day Shrinkage Rate (%) |
| 5 | 2.19 |
| 10 | 1.74 |
| 15 | 1.60 |
Data sourced from a 2023 study on the influence of carbonation on SS-MSH cement.[1][5]
Table 3: Effect of Sand Addition on Drying Shrinkage of M-S-H Mortar
| Sand Addition (wt.%) | Water/Cement Ratio | Drying Shrinkage (%) |
| 60 | 0.5 | 0.16 |
Data sourced from Zhang et al. (2016)[3]
Experimental Protocols
Methodology 1: Preparation of M-S-H Cement Paste and Mortar
This protocol provides a general procedure for the preparation of M-S-H cement pastes and mortars.
-
Materials:
-
Lightly burned Magnesium Oxide (MgO)
-
Silica (B1680970) Fume (SF)
-
Sodium Hexametaphosphate (NaHMP) as a dispersant[14][15][16]
-
Shrinkage-Reducing Admixture (SRA) (if applicable)
-
Steel Slag (SS) or standardized sand (if preparing mortar)
-
Deionized water
-
-
Paste Preparation:
-
Dry blend the MgO and silica fume powders in the desired ratio (e.g., 40% MgO, 60% SF by weight).
-
Dissolve the sodium hexametaphosphate in the mixing water.
-
Add the dry blended powders to the water and mix at a low speed for 2 minutes using a mechanical mixer (as per ASTM C305).
-
Stop the mixer for 30 seconds, scrape down the sides of the bowl, and then mix at a medium speed for another 2 minutes.
-
-
Mortar Preparation:
-
Follow the paste preparation steps, and in the initial dry blending stage, add the desired amount of sand or steel slag.
-
The mixing procedure remains the same as for the paste.
-
Methodology 2: Measurement of Autogenous and Drying Shrinkage
This protocol outlines the key steps for measuring shrinkage based on ASTM standards.
-
Specimen Preparation:
-
Curing:
-
Autogenous Shrinkage: Seal the specimens immediately after casting to prevent moisture loss and store them at a constant temperature (e.g., 20 °C).[6][11]
-
Drying Shrinkage: Cure the specimens in a moist environment (e.g., >95% relative humidity) for the first 24 hours. After demolding, continue moist curing for a specified period (e.g., 7 or 28 days).
-
-
Measurement:
-
Autogenous Shrinkage: Start length change measurements from the time of final set. Use a dilatometer or a length comparator to measure the length change at regular intervals.[11]
-
Drying Shrinkage: After the initial moist curing period, transfer the specimens to a controlled environment (e.g., 23 ± 2 °C and 50 ± 4% relative humidity). Measure the initial length and then subsequent length changes at specified time intervals using a length comparator.[13]
-
-
Calculation:
-
Calculate the shrinkage as the change in length divided by the initial gauge length, typically expressed in microstrain (με) or as a percentage.
-
Visualizations
References
- 1. Influence of Carbonation on the Properties of Steel Slag–Magnesium Silicate Hydrate (MSH) Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Shrinkage Reducing Admixtures | Mitigating Shrinkage and Cracking in Concrete [superplasticizers.com]
- 5. researchgate.net [researchgate.net]
- 6. empa.ch [empa.ch]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Magnesian-Expansive Components in Steel Slag on the Volume Stability of Cement-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. concrete.org.uk [concrete.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. germanninstruments.com [germanninstruments.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. Formation of this compound hydrate (M-S-H) cement pastes using sodium hexametaphosphate [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. Formation of this compound hydrate (M-S-H) cement pastes using sodium hexametaphosphate (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Modification of Magnesium Silicate with Silane Coupling Agents
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the surface modification of magnesium silicate (B1173343) using silane (B1218182) coupling agents.
Troubleshooting Guide
This guide addresses common issues encountered during the silanization of magnesium silicate, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the surface modification of my this compound incomplete or non-uniform?
A1: Incomplete or uneven surface modification can stem from several factors related to the substrate, silane solution, and reaction conditions.
-
Insufficient Surface Hydroxyl Groups: The this compound surface may lack a sufficient density of hydroxyl (-OH) groups for the silane to bond with.
-
Improper Silane Concentration: Using a silane concentration that is too low may not provide enough molecules to cover the entire surface. Conversely, a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[1]
-
Premature Silane Hydrolysis and Self-Condensation: High humidity or improper solution preparation can cause the silane to hydrolyze and polymerize in the solution before it can react with the this compound surface.[1]
Q2: My silane-modified this compound is showing high levels of particle agglomeration. What is the cause and how can I fix it?
A2: Agglomeration is a common issue, often resulting from improper dispersion and reaction conditions.
-
Cause: The addition of silane coupling agents can sometimes increase the tendency for particles to agglomerate.[6] This can be due to bridging between particles by the silane molecules, especially at higher concentrations.
-
Solution:
-
Optimize Silane Concentration: Use the minimum effective concentration of the silane coupling agent, as determined through optimization experiments.[6]
-
Improve Mixing: Ensure vigorous and uniform mixing during the silanization process to prevent localized high concentrations of the silane and promote even coating of individual particles.[3] For dry treatment methods, a high-shear mixer is recommended.[7]
-
Control Reaction Conditions: Factors like temperature and reaction time can influence agglomeration. Monitor these parameters closely and optimize them for your specific system.
-
Q3: How can I confirm that the silane coupling agent has successfully bonded to the this compound surface?
A3: Several characterization techniques can be employed to verify the successful surface modification.
-
Fourier Transform Infrared Spectroscopy (FTIR): This technique can detect the presence of new chemical bonds. Look for characteristic peaks corresponding to the silane's organic functional groups and the Si-O-Mg bond.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of silane grafted onto the surface by measuring the weight loss at temperatures corresponding to the decomposition of the organic component of the silane.
-
Contact Angle Measurement: A successful hydrophobic silanization will result in a significant increase in the water contact angle on the this compound surface.[1]
-
Zeta Potential Analysis: The surface charge of the particles will change upon successful silanization, which can be measured by a zeta potential analyzer.[8][9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental analysis of the surface, confirming the presence of silicon and other elements from the silane coupling agent.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of surface modification with a silane coupling agent?
A: The process involves four main steps:
-
Hydrolysis: The alkoxy groups on the silane molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH).
-
Condensation: The silanol groups can condense with each other to form oligomers.
-
Hydrogen Bonding: The silanol groups (from the monomer or oligomer) form hydrogen bonds with the hydroxyl groups on the surface of the this compound.
-
Covalent Bond Formation: During drying or curing, a covalent Si-O-Mg bond is formed with the substrate, accompanied by the loss of water.
Q: What is the optimal pH for the silanization process?
A: The optimal pH depends on the specific silane coupling agent being used. Generally, a slightly acidic pH (around 4-5) is recommended to facilitate the hydrolysis of the silane while minimizing its self-condensation.[4][8] However, for aminosilanes, no pH adjustment is typically needed.[4] It is crucial to avoid highly acidic or alkaline conditions, as they can accelerate self-condensation and reduce the stability of the silane solution.[9][10][11]
Q: Should I use a "wet" or "dry" method for applying the silane coupling agent?
A: Both methods have their advantages and are chosen based on the scale and requirements of the experiment.
-
Wet Method: Involves dispersing the this compound in a solution of the silane coupling agent (typically in an alcohol/water mixture).[7] This method generally provides a more uniform coating.[7]
-
Dry Method: Involves spraying the neat or concentrated silane solution directly onto the this compound powder in a high-shear mixer.[3][7] This method is often preferred for large-scale production due to its efficiency and reduced solvent waste.[7]
Q: How much silane coupling agent should I use?
A: The optimal amount of silane depends on the specific surface area of the this compound. A general starting point is 0.5-2.0 wt% of silane relative to the weight of the filler.[12] However, the ideal loading should be determined experimentally to achieve the desired surface properties without causing issues like agglomeration.[3][13]
Data Summary
The following tables summarize quantitative data on the effects of silane modification on the properties of silicates.
Table 1: Effect of Silane Modification on Specific Surface Area of this compound
| Modifier | Amount of Modifier (wt. parts) | Precipitation Temperature (°C) | BET Specific Surface Area (m²/g) |
| Unmodified | 0 | 40 | 399 |
| Rokanol N3 | 3 | 40 | 350 |
| U-311 Silane | 3 | 40 | 313 - 374 |
Data adapted from[14]
Table 2: Particle Size Distribution of Unmodified and Modified this compound
| Sample | Modifying Agent | Amount of Modifier (wt. parts) | Particle Diameter Range (nm) - Band 1 | Particle Diameter Range (nm) - Band 2 (Aggregates) | Mean Particle Diameter (nm) |
| Unmodified | None | 0 | 113.1 - 143.8 | 424.4 - 539.8 | 420.2 |
| Modified | U-311 Silane | 3 | 121.6 - 160.6 | 455.3 - 644.5 | 426.7 |
Data adapted from[14]
Experimental Protocols
Protocol 1: Solution-Phase Silanization of this compound
This protocol describes a general "wet" method for modifying this compound powder.
-
Preparation of Silane Solution:
-
Prepare a 95% ethanol (B145695) / 5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid (this step is omitted for aminofunctional silanes).[5]
-
Add the silane coupling agent with stirring to achieve a final concentration of 2% (v/v).[5]
-
Allow the solution to stir for approximately 5-10 minutes to allow for hydrolysis and the formation of silanols.[5]
-
-
Surface Modification:
-
Disperse the this compound powder in the prepared silane solution.
-
Stir the suspension for 2-3 minutes.[5]
-
Separate the modified this compound from the solution by centrifugation or filtration.
-
-
Washing:
-
Curing:
Protocol 2: Vapor-Phase Silanization of this compound
This protocol is suitable for achieving a more controlled, monolayer deposition of the silane.
-
Substrate Preparation:
-
Place the this compound powder in a suitable container for vapor deposition (e.g., a desiccator or a specialized reaction chamber).
-
For monolayer deposition, it is recommended to pre-dry the this compound at 150°C for 4 hours to remove adsorbed water.[5]
-
-
Silanization:
-
Place a small, open vial containing the silane coupling agent inside the deposition chamber, separate from the this compound.
-
Evacuate the chamber or purge with an inert gas (e.g., nitrogen or argon).
-
Heat the chamber to 50-70°C to allow the silane to vaporize and react with the this compound surface.
-
The reaction time can range from 2 to 6 hours.[5]
-
-
Post-Treatment:
-
After the reaction, allow the chamber to cool to room temperature.
-
Vent the chamber in a fume hood.
-
The modified this compound is ready for use. No further curing is typically necessary.[5]
-
Visualizations
Caption: Experimental workflow for solution-phase silanization.
Caption: Chemical mechanism of silane coupling agent reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. How To Use Silane Coupling Agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 13. russoindustrial.ru [russoindustrial.ru]
- 14. journalssystem.com [journalssystem.com]
overcoming issues with magnesium silicate as a polymer filler
Technical Support Center: Magnesium Silicate (B1173343) Polymer Fillers
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when using magnesium silicate (e.g., talc, synthetic silicates) as a filler in polymer composites.
Frequently Asked Questions (FAQs)
Q1: Why are my polymer composites brittle and showing poor mechanical strength after adding this compound?
A1: Poor mechanical performance, such as brittleness or reduced tensile and impact strength, typically stems from two primary issues:
-
Poor Filler-Polymer Adhesion: this compound is naturally hydrophilic (water-attracting), while most polymer matrices are hydrophobic. This incompatibility leads to a weak interface between the filler and the polymer, preventing efficient stress transfer from the polymer to the reinforcing filler particles.
-
Filler Agglomeration: this compound particles can clump together (agglomerate) within the polymer matrix due to their high surface energy. These agglomerates act as stress concentration points, initiating cracks and leading to premature failure of the composite material under load.
Q2: I'm observing specks, voids, and an uneven surface finish in my molded parts. What's causing this?
A2: These defects are classic signs of poor filler dispersion.[1] When this compound is not uniformly distributed throughout the polymer, it forms agglomerates. During processing, these clumps can lead to "fish eyes," voids where the polymer has not fully wetted the filler, and a rough or uneven surface finish. The root cause is often the chemical incompatibility between the hydrophilic filler and the hydrophobic polymer matrix.
Q3: My processing equipment (e.g., extruder screw) shows accelerated wear. Is the this compound filler responsible?
A3: Yes, this is a known issue. While not the hardest mineral, some grades of this compound can be abrasive, especially if they contain impurities or have a coarse particle size.[2] This abrasiveness can lead to increased wear and tear on processing machinery like extruder screws, barrels, and molds. Using finer, high-purity grades or surface-treated fillers can help mitigate this problem.
Q4: During melt processing, I'm experiencing issues like steam voids and inconsistent melt viscosity. What is the likely cause?
A4: The most probable cause is moisture absorption by the filler.[3] Due to its hydrophilic nature, this compound readily absorbs moisture from the atmosphere. When the wet filler is heated to processing temperatures inside an extruder or injection molder, this moisture turns to steam. The trapped steam can cause voids, silver streaking on the part surface, and fluctuations in melt viscosity, leading to processing instability.[3][4]
Troubleshooting Guides
Problem 1: Poor Mechanical Performance (Low Impact & Tensile Strength)
This issue is often traced back to weak interfacial adhesion. A surface treatment is the most effective solution.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end_dot Caption: Workflow for diagnosing and solving poor mechanical properties.
Silane (B1218182) coupling agents act as a molecular bridge between the inorganic filler surface and the organic polymer matrix, dramatically improving adhesion and, consequently, mechanical properties.[5][6][7]
This protocol is a general guideline for treating this compound fillers.
-
Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol (B145695)/water solution.
-
Adjust the pH of the solution to 4.5-5.5 using a weak acid like acetic acid. This is crucial for hydrolyzing the silane.
-
Slowly add the desired silane coupling agent (e.g., an amino- or vinyl-functional silane) to the solution with constant stirring to a final concentration of 0.5% to 2.0% by weight of the filler.[5][8]
-
Allow the solution to stir for 5-10 minutes to ensure complete hydrolysis of the silane's alkoxy groups into reactive silanol (B1196071) groups.[8]
-
-
Filler Treatment:
-
Disperse the this compound powder into the silane solution. Use a high-shear mixer for 3-5 minutes to ensure all particles are thoroughly wetted.
-
After mixing, separate the filler from the solution via filtration.
-
Optionally, rinse the treated filler briefly with pure ethanol to remove any excess, unreacted silane.[8]
-
-
Drying and Curing:
-
Dry the treated filler in an oven at 110-120°C for 10-15 minutes to remove the solvent and promote the condensation reaction, forming stable covalent bonds between the silane and the filler surface.[8]
-
The filler is now surface-modified, hydrophobic, and ready for compounding.
-
The following table illustrates the typical improvements in mechanical properties of a polypropylene (B1209903) (PP) composite after treating the this compound filler.
| Property | PP (Unfilled) | PP + 20% Untreated Mg-Silicate | PP + 20% Silane-Treated Mg-Silicate | % Improvement (Treated vs. Untreated) |
| Tensile Strength (MPa) | 34 | 38 | 45 | +18.4% |
| Young's Modulus (GPa) | 1.5 | 2.8 | 3.2 | +14.3% |
| Notched Izod Impact (kJ/m²) | 3.5 | 2.1 | 3.9 | +85.7% |
Data are illustrative, based on typical results reported in technical literature.[9][10]
Problem 2: Processing Instability & Voids due to Moisture
Moisture is a critical factor to control. Even small amounts can compromise the final product quality.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end_dot Caption: Workflow for troubleshooting moisture-related processing defects.
The most direct way to solve moisture-related problems is to thoroughly dry the this compound immediately before it is compounded with the polymer.
-
Equipment: Use a dehumidifying or vacuum oven for best results. A standard convection oven can be used but may be less effective.
-
Preparation: Spread the this compound powder in thin layers (1-2 cm deep) on clean, dry metal trays. This maximizes the surface area exposed to heat.
-
Drying Parameters:
-
Temperature: 105-120°C. This range is sufficient to evaporate absorbed water without altering the filler's chemistry.
-
Time: 2-4 hours. The exact time depends on the initial moisture content and the type of oven used.
-
-
Handling Post-Drying:
-
Once dried, the filler is highly hygroscopic and will immediately begin to re-absorb atmospheric moisture.
-
It is critical to transfer the hot, dry filler directly to the compounding equipment (e.g., extruder hopper) or store it in sealed, moisture-proof containers if it cannot be used immediately.
-
This table shows the effect of pre-drying on the occurrence of moisture-related defects in injection-molded PLA parts.
| Filler State | Recommended Drying Temp. (°C) | Recommended Drying Time (hrs) | Part Rejection Rate (due to voids/streaks) |
| As-Received (Ambient) | - | - | 15-20% |
| Dried | 110 | 3 | < 1% |
Data are illustrative examples for process control.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. emerald.com [emerald.com]
- 3. troubleshooting [distrupol.com]
- 4. Troubleshooting Prepregs - Explore Composites! [explorecomposites.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. gelest.com [gelest.com]
- 9. Determination of Mechanical Properties of Epoxy Composite Materials Reinforced with Silicate Nanofillers Using Digital Image Correlation (DIC) [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Magnesium Silicate in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of magnesium silicate (B1173343) in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of magnesium silicate in common laboratory solvents?
A1: this compound is generally considered practically insoluble in water and organic solvents such as ethanol (B145695) and ether.[1][2][3] However, in aqueous solutions, it can swell to form a colloidal dispersion.[1] Its insolubility in alcohol is also noted.[4]
Q2: How does pH affect the stability of this compound in a solution?
A2: The pH of the solvent system is a critical factor in the stability of this compound. It is readily decomposed by mineral acids.[2][3][5] In acidic solutions (low pH), magnesium ions (Mg²⁺) can be leached from the silicate structure, a process known as "acid leaching."[6][7] This dissociation increases as the pH decreases.[6] Conversely, in aqueous systems, precipitation of this compound is favored at a higher pH, typically in the range of 7.0 to 10.8.[3][5]
Q3: Can other components in my formulation affect the stability of this compound?
A3: Yes, other components, particularly charged compounds, can significantly impact the stability of this compound. Negatively charged (anionic) compounds can increase the dissociation of this compound by reacting with the leached Mg²⁺ ions, leading to a breakdown of the material's structural integrity.[6] Positively charged (cationic) compounds have a lesser effect, while neutral compounds have a minimal impact on its dissociation.[6] Antimicrobial preservatives like parabens may also be inactivated by the addition of this compound.[2]
Q4: I've observed that my this compound suspension is forming clumps or gels. What could be the cause?
A4: this compound is known to swell in water and form a colloidal dispersion.[1] This gelling tendency can be influenced by the pH and the presence of other ions in the solution. If your formulation is aqueous, this behavior might be expected. The pH of a 10% slurry is typically between 7.0 and 10.8.[3]
Q5: Why is there a loss of material when I use this compound in an acidic extraction process?
A5: The loss of material is likely due to the decomposition of this compound in the acidic environment. Mineral acids break down the compound, causing magnesium ions to leach into the solution.[6][7] This leads to a physical and chemical alteration of the this compound.
Troubleshooting Guides
Issue 1: Unexpected Dissolution, Degradation, or Loss of this compound in a Formulation.
Potential Causes and Solutions:
-
Low pH of the Solvent System:
-
Diagnosis: Measure the pH of your solvent or formulation. A pH below 7 can lead to the decomposition of this compound.
-
Solution: If possible for your application, adjust the pH to a neutral or slightly alkaline range (pH 7-10). If a low pH is required, consider that some amount of this compound will likely dissolve. For applications where the structural integrity is crucial, thermal annealing can be explored to create a more stable crystalline form of this compound.[6]
-
-
Presence of Anionic Compounds:
-
Diagnosis: Review the composition of your formulation. The presence of negatively charged molecules, such as certain surfactants or polymers, can enhance the dissociation of this compound.[6]
-
Solution: If possible, substitute anionic components with neutral or cationic alternatives. If anionic compounds are essential, be aware of the potential for interaction and instability.
-
Issue 2: Inconsistent Performance of this compound as a Chromatographic Adsorbent.
Potential Causes and Solutions:
-
Solvent Polarity and Acidity:
-
Diagnosis: The choice of solvent can affect the adsorptive properties of this compound. Acidic mobile phases can lead to the degradation of the stationary phase over time.
-
Solution: Use neutral or slightly basic mobile phases whenever possible. If an acidic modifier is necessary, use it at the lowest effective concentration and be mindful of potential column degradation.
-
-
Activation of this compound:
-
Diagnosis: The performance of this compound in chromatography is dependent on its activation level (water content). "Activated" this compound is heated to remove water, which can affect its surface chemistry.
-
Solution: Ensure you are using the correct grade of this compound for your application and follow any pre-treatment or activation steps recommended by the manufacturer. Store it in a well-closed container in a cool, dry place to prevent moisture absorption.[2]
-
Data on this compound Stability
While this compound is largely insoluble in most solvents, the following table summarizes the extent of its dissolution in various aqueous solutions after 24 hours at room temperature. This data is derived from a study that measured the total dissolved magnesium and silicon.[7]
| Solvent System (at 25°C) | Total Mg Dissolved (mg/50 mL) | Total Si Dissolved (mg/50 mL) |
| Deionized Water | ~0.5 | ~1.0 |
| 0.1 M Nitric Acid (HNO₃) | ~2.0 | ~3.5 |
| 0.1 M Hydrochloric Acid (HCl) | ~2.5 | ~4.0 |
| 0.1 M Phosphoric Acid (H₃PO₄) | ~1.5 | ~2.0 |
| 0.1 M Sodium Hydroxide (NaOH) | ~0.2 | ~1.5 |
Note: These values are approximate and extracted from graphical data in the cited source. They serve to illustrate relative stability.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Solvent System
This protocol provides a general method for determining the stability of this compound in a specific solvent system by measuring the amount of dissolved magnesium and silicon.
1. Materials and Equipment:
-
This compound powder
-
Solvent system of interest
-
Conical flasks or sealed containers
-
Shaking incubator or magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS)
-
pH meter
2. Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 1.0 g) and add it to a known volume of the solvent system (e.g., 100 mL) in a conical flask.
-
Incubation: Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours) to reach equilibrium. Continuous agitation is recommended.
-
pH Measurement: After incubation, measure the final pH of the slurry.
-
Sample Separation:
-
Transfer a portion of the slurry to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.
-
Analysis:
-
Analyze the filtered supernatant for the concentration of magnesium and silicon using ICP-AES or AAS.[8]
-
Prepare calibration standards for magnesium and silicon in the same solvent matrix for accurate quantification.
-
-
Data Interpretation: The concentrations of magnesium and silicon in the supernatant correspond to the amount of dissolved this compound. Higher concentrations indicate lower stability in that solvent system.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for stability testing of this compound.
Caption: Factors influencing this compound dissociation.
References
- 1. Par Drugs And Chemicals Limited Product - this compound [pardrugs.com]
- 2. phexcom.com [phexcom.com]
- 3. This compound CAS#: 1343-88-0 [m.chemicalbook.com]
- 4. Synthetic this compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 1343-88-0 [amp.chemicalbook.com]
- 6. The integrity of synthetic this compound in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
Validation & Comparative
A Comparative Analysis of Talc and Synthetic Magnesium Silicate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of talc (B1216) and synthetic magnesium silicate (B1173343), two widely used excipients in the pharmaceutical industry. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate material for specific drug development applications.
Physicochemical Properties
Talc, a naturally occurring hydrated magnesium silicate, and synthetic magnesium silicates, such as magnesium aluminometasilicate, exhibit distinct physicochemical properties that influence their functionality in pharmaceutical dosage forms.[1] Talc is a crystalline mineral with a layered structure, which imparts its characteristic softness and lubricity.[1] In contrast, synthetic magnesium silicates are often amorphous and can be engineered to have a high specific surface area and porosity.[1]
| Property | Talc | Synthetic this compound (e.g., Magnesium Aluminometasilicate) |
| Chemical Name | Hydrated this compound | Magnesium Aluminometasilicate |
| Source | Naturally Occurring Mineral | Synthetically Produced |
| Structure | Crystalline, Layered | Amorphous, Porous |
| Specific Surface Area (BET) | Low (e.g., ~2.5 m²/g) | High to Very High (e.g., >100 m²/g)[1] |
| Moisture Content | Low | Can be higher due to porous structure[1] |
| Primary Functions | Glidant, Lubricant, Diluent | Glidant, Binder, Adsorbent, Stabilizer[1] |
Performance as a Glidant: Flowability
Glidants are essential for ensuring the uniform flow of powder blends during tablet manufacturing, which is critical for maintaining tablet weight uniformity.[1] The flowability of a powder is commonly assessed by its angle of repose, Carr's Index, and Hausner Ratio.[1]
A study evaluating various glidants reported that a formulation containing 2% talc exhibited an angle of repose of 19.02°, indicating excellent flow properties.[2] While direct comparative data for synthetic this compound from the same study is unavailable, their high surface area and specific particle morphology are known to contribute to improved flow characteristics.[1]
| Performance Indicator | Talc | Synthetic this compound |
| Angle of Repose | Excellent flow (e.g., 19.02° at 2% concentration)[2] | Generally good to excellent flow |
| Carr's Index (%) | Good (e.g., 11-15) | Good to Excellent (e.g., ≤15) |
| Hausner Ratio | Good (e.g., 1.12-1.18) | Good to Excellent (e.g., ≤1.18) |
| Note: The actual values can vary depending on the specific grade of the material and the formulation. |
Performance as a Lubricant
Lubricants are crucial in preventing the adhesion of the tablet to the punches and die wall during compression and ejection.[1]
| Performance Indicator | Talc | Synthetic this compound |
| Ejection Force (N) (Lower is better) | Effective at reducing ejection forces[3] | Can also be effective, but may require optimization of concentration[1] |
| Sticking and Picking | Generally low propensity[1] | Can be low, but may be influenced by the material's high surface area and adsorptive properties[1] |
Talc is a well-established and cost-effective lubricant.[1] While magnesium stearate (B1226849) is a more efficient lubricant in reducing ejection force, talc is less likely to negatively impact tablet dissolution rates.[3]
Compressibility and Tablet Strength
The compressibility of a powder blend dictates the final tablet's hardness and friability. Heckel plot analysis is a standard method to evaluate the compaction behavior of pharmaceutical powders.[1]
Some synthetic magnesium silicates, like magnesium aluminometasilicate, demonstrate unique "function switching" capabilities.[4] At low compaction pressures, they act as a glidant. As the pressure increases, the particles can break down, creating new surfaces and promoting inter-particle interactions that contribute to the tablet's strength, effectively acting as a binder.[4]
| Performance Indicator | Talc | Synthetic this compound |
| Heckel Analysis (Yield Pressure) | Higher (Indicates more plastic deformation) | Lower (Indicates more brittle fracture) |
| Tablet Hardness (N) | Can produce tablets of acceptable hardness | Can produce hard tablets at low compression forces[4] |
| Friability (%) | Generally low | Generally low |
Disintegration and Dissolution
The disintegration of a tablet is a prerequisite for the dissolution of the active pharmaceutical ingredient (API).
| Performance Indicator | Talc | Synthetic this compound |
| Disintegration Time | Can prolong disintegration time compared to some lubricants[5] | Can promote rapid disintegration |
| Drug Dissolution | Less likely to impede dissolution compared to magnesium stearate[3] | Can enhance dissolution of poorly soluble drugs due to its adsorptive properties |
Biocompatibility and Safety
Both talc and synthetic this compound are considered safe for use in oral pharmaceutical formulations.
Talc : Pharmaceutical-grade talc is rigorously purified to be free of asbestos (B1170538) and other contaminants.[4] Ingestion of talc is considered highly unlikely to be toxic.[6]
Synthetic this compound : In vitro cytotoxicity studies have shown that synthetic magnesium silicates have little cytotoxicity, even at high concentrations.[7] They are generally considered biocompatible.[7]
No specific signaling pathways related to the toxicity of these excipients were identified in the reviewed literature. Biocompatibility is primarily attributed to their inert nature when used in purified, pharmaceutical-grade forms.
Experimental Protocols
Determination of Angle of Repose
Method: A funnel is fixed at a specific height above a flat, horizontal surface. The powder is poured through the funnel until the apex of the conical pile of powder just touches the tip of the funnel. The diameter of the base of the powder cone is then measured to calculate the angle of repose.[1]
Heckel Plot Analysis
Method: Tablets are compressed at various compression forces. The density or porosity (ε) of the resulting tablets is measured. A graph of the natural logarithm of the reciprocal of the porosity (ln(1/ε)) is plotted against the applied compression pressure (P).[1] The slope of the linear portion of the plot is inversely proportional to the mean yield pressure of the material.
Lubricant Efficiency Determination
Method: Tablets are compressed using an instrumented tablet press. The force required to eject the tablet from the die is measured. Lower ejection forces indicate higher lubricant efficiency.[8]
Tablet Disintegration Test (USP <701>)
Method: A specified number of tablets are placed in a basket-rack assembly, which is then immersed in a suitable liquid medium (e.g., water or simulated gastric fluid) at 37 ± 2°C. The assembly is raised and lowered at a constant frequency. The time taken for the tablets to disintegrate completely is recorded.
Drug-Excipient Compatibility Study
Method: The active pharmaceutical ingredient (API) is mixed with the excipient in a specific ratio and stored under accelerated stability conditions (e.g., 40°C/75% RH). Samples are withdrawn at predetermined time intervals and analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to detect any degradation of the API.
Visualizations
Caption: Experimental workflow for comparing talc and synthetic magnesium silicates.
Caption: Logical flow for pharmaceutical excipient selection.
Caption: Adsorption mechanism of API onto synthetic this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrti.org [ijrti.org]
- 3. Talc Pharmaceutical Use and Answering: Is Talc a Lubricant? [datsonbm.com]
- 4. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatibility Study of Silica-Based Magnesium Composites: A Review | Trends in Sciences [tis.wu.ac.th]
- 8. "OPTIMIZATION AND USE OF TALC IN DIRECT COMPRESSION TABLET FORMULATIONS" by Shabbir S. Dawoodbhai [digitalcommons.uri.edu]
A Comparative Guide to Magnesium Silicate as a Binder in Cementitious Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of magnesium silicate (B1173343) (M-S-H) cement with alternative cementitious binders, supported by experimental data. The information is intended for researchers and scientists in the field of materials science and drug development, where novel binders may have applications in areas such as biomaterials and waste encapsulation.
Introduction to Magnesium Silicate Cement
This compound hydrate (B1144303) (M-S-H) cement is a type of binder formed from the reaction of a reactive magnesium oxide (MgO) with a source of amorphous silica (B1680970), such as silica fume, in the presence of water.[1] Historically, the concept of magnesium-based cements dates back to the 19th century, but interest has been renewed due to their potential as a lower-carbon alternative to ordinary Portland cement (OPC).[2] The hydration reaction of MgO forms brucite (Mg(OH)₂), which then reacts with silica to form the M-S-H gel that provides the binding properties.[3]
Comparison of Performance with Alternative Binders
This section compares the key performance indicators of M-S-H cement with Ordinary Portland Cement (OPC), Geopolymer Cement, and Calcium Sulfoaluminate (CSA) Cement.
Compressive Strength
Compressive strength is a critical measure of a cementitious binder's performance. The following table summarizes the compressive strength of different binders at various ages.
| Binder Type | Mix Proportions | Curing Conditions | 7-day Strength (MPa) | 28-day Strength (MPa) | 90-day Strength (MPa) |
| M-S-H Cement | 60% MgO, 40% Silica Fume, w/c=0.40, 3% superplasticizer | Water cured at 21°C | ~50[3] | ~53[3] | ~71[3] |
| M-S-H Cement | 40% MgO, 60% Silica Fume, 1% NaHMP dispersant, w/s=0.5 | Not specified | >70 (at 28 days)[3] | - | - |
| Ordinary Portland Cement (OPC) | Standard mortar | Water cured at 21°C | 55[3] | 75[3] | 86[3] |
| Geopolymer Cement | Fly ash-based | Room temperature | - | 70-100[4] | - |
| Calcium Sulfoaluminate (CSA) Cement | - | - | High early strength[5] | - | - |
M-S-H cements can achieve compressive strengths comparable to or exceeding OPC, with some studies showing 28-day strengths of over 70 MPa.[3] However, strength development can be slower than OPC.[3] Geopolymer cements are known for their high final compressive strengths, often reaching between 70 and 100 MPa at 28 days.[4] CSA cements are characterized by their high early strength development.[5]
Setting Time
Setting time is a crucial parameter for the workability of cementitious materials.
| Binder Type | Initial Setting Time | Final Setting Time |
| M-S-H Cement | Can be prolonged with additives[6] | - |
| Ordinary Portland Cement (OPC) | Typically 30-45 minutes | Typically 5-7 hours |
| Geopolymer Cement | Can be rapid | - |
| Calcium Sulfoaluminate (CSA) Cement | Short setting times[5] | - |
M-S-H cements can have their setting times modified with the use of additives.[6] Geopolymer cements are known for their potential for rapid setting, while CSA cements are also characterized by short setting times.[5]
Durability
Durability is a key factor for the long-term performance of cementitious materials.
| Binder Type | Sulfate (B86663) Resistance | Chloride Resistance | Other Durability Aspects |
| M-S-H Cement | Good resistance[1] | Good resistance[1] | Lower alkalinity than OPC[2] |
| Ordinary Portland Cement (OPC) | Varies by type | Moderate | Susceptible to acid attack |
| Geopolymer Cement | High resistance | High resistance | Good fire resistance |
| Calcium Sulfoaluminate (CSA) Cement | High resistance | - | Lower long-term durability than OPC[5] |
M-S-H cement exhibits good resistance to both sulfate and chloride corrosion.[1] Its lower alkalinity compared to OPC can be advantageous in specific applications, such as nuclear waste immobilization.[2] Geopolymer cements are known for their excellent resistance to chemical attack and fire. CSA cements also offer high sulfate resistance, though their long-term durability may be lower than that of OPC.[5]
Experimental Protocols
Synthesis of Binders
This compound Hydrate (M-S-H) Cement: M-S-H cement is typically synthesized by reacting a reactive magnesium oxide (light-burned MgO) with a source of amorphous silica (e.g., silica fume) in the presence of water.[1] The mixture may also include a dispersant, such as sodium hexametaphosphate, to improve workability at a low water-to-solid ratio.[3] The reaction is generally carried out at ambient temperature.
Ordinary Portland Cement (OPC): OPC is produced by heating a mixture of limestone and clay minerals in a kiln to about 1450°C to form clinker.[7] The clinker is then ground with a small amount of gypsum to produce the final cement powder.[7]
Geopolymer Cement: Geopolymer cement is synthesized by activating an aluminosilicate (B74896) source material (e.g., fly ash, metakaolin) with a highly alkaline solution.[8] The alkaline activator is typically a combination of an alkali hydroxide (B78521) (e.g., sodium hydroxide) and an alkali silicate solution (e.g., sodium silicate).[8]
Calcium Sulfoaluminate (CSA) Cement: CSA cement is produced by calcining a mixture of limestone, bauxite, and gypsum at temperatures around 1250°C.[9] The resulting clinker is then ground to a fine powder.
Performance Testing
Compressive Strength (based on ASTM C109/C109M):
-
Mortar Preparation: A mortar is prepared by mixing the binder, standard sand, and water in specified proportions.
-
Molding Specimens: The mortar is placed in 2-inch or 50-mm cube molds in two layers, with each layer being tamped a specific number of times.
-
Curing: The molded specimens are cured in a moist environment for 24 hours, after which they are demolded and submerged in lime-saturated water until the time of testing.
-
Testing: The cured cubes are tested for compressive strength at specified ages (e.g., 7, 28, and 90 days) using a compression testing machine.
Setting Time (based on ASTM C191):
-
Paste Preparation: A cement paste of normal consistency is prepared by mixing the binder with a specified amount of water.
-
Vicat Apparatus: The paste is placed in a mold, and the initial and final setting times are determined using a Vicat apparatus.
-
Initial Set: The initial setting time is the time elapsed from the addition of water until the Vicat needle penetrates the paste to a specific depth.
-
Final Set: The final setting time is the time elapsed until the needle no longer leaves a significant impression on the surface of the paste.
Durability Testing:
-
Sulfate Resistance (ASTM C1012): This test evaluates the expansion of mortar bars immersed in a sulfate solution over time.
-
Chloride Permeability (ASTM C1202): This method measures the electrical charge passed through a concrete specimen, which is related to its resistance to chloride ion penetration.
-
Freeze-Thaw Resistance (ASTM C666): This test subjects concrete specimens to repeated cycles of freezing and thawing and measures the resulting changes in their physical properties.
Visualizations
Caption: Simplified reaction pathways for M-S-H cement, Portland cement, and Geopolymer cement.
Caption: General experimental workflow for binder synthesis and performance evaluation.
Caption: Logical relationship for comparing different cementitious binders based on key performance properties.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1315726C - Hydrated this compound and synthesis method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. cembureau.eu [cembureau.eu]
- 5. Belite calcium sulfoaluminate (BCSA) : GCCA [gccassociation.org]
- 6. mdpi.com [mdpi.com]
- 7. Portland cement - Wikipedia [en.wikipedia.org]
- 8. pci.org [pci.org]
- 9. Calcium Sulfoaluminate Cement (CSA) - Buzzi Unicem USA - Buzzi SpA [buzziunicemusa.com]
A Comparative Guide to the Synthesis of Magnesium Silicate: Precipitation vs. Hydrothermal Methods
For researchers, scientists, and professionals in drug development, the synthesis of magnesium silicate (B1173343) is a critical process with wide-ranging applications, from catalysis to pharmaceuticals. The choice of synthesis method significantly impacts the material's properties and performance. This guide provides an objective comparison of two common synthesis techniques—precipitation and hydrothermal methods—supported by experimental data to inform your selection process.
At a Glance: Comparing Synthesis Methods
The selection of a synthesis method for magnesium silicate hinges on the desired physicochemical properties of the final product. The precipitation method is often favored for its simplicity and scalability, typically yielding amorphous materials with high surface areas. In contrast, the hydrothermal method, while requiring more specialized equipment, offers greater control over crystallinity and morphology.
| Parameter | Precipitation Method | Hydrothermal Method |
| Typical Yield | High (often near quantitative, though not always reported) | Generally high, dependent on reaction completeness |
| Purity | High, but can contain residual salts if not washed thoroughly[1] | High, with potential for unreacted precursors depending on conditions[2] |
| Crystallinity | Typically amorphous[3] | Amorphous to crystalline, controllable by temperature and time[2][4] |
| Particle Size | Nanometer range (e.g., 10-50 nm)[3] | Nanometer to micrometer range, controllable[2][5] |
| Surface Area (BET) | Generally high (e.g., >180 m²/g)[6] | Can achieve very high surface areas (e.g., up to 642.72 m²/g)[4][7] |
| Mg/Si Molar Ratio | Controllable by reactant stoichiometry and pH[6] | Controllable by initial precursor ratios[5] |
| Synthesis Temperature | Room temperature to moderate temperatures (e.g., 25-80°C)[8][9] | Elevated temperatures (e.g., 130-300°C)[2][10] |
| Synthesis Time | Relatively short (e.g., hours)[8] | Longer (e.g., hours to days)[4][10] |
| Equipment | Standard laboratory glassware | Autoclave/high-pressure reactor |
| Complexity | Low to moderate | Moderate to high |
Experimental Protocols: A Closer Look
To provide a practical understanding of these methods, detailed experimental protocols are outlined below. These protocols are representative of procedures found in the scientific literature.
Precipitation Method: Experimental Protocol
This method relies on the reaction of a soluble magnesium salt with a soluble silicate salt in an aqueous solution, leading to the precipitation of this compound.
Materials:
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
Procedure:
-
Prepare Reactant Solutions:
-
Precipitation:
-
Aging:
-
After complete mixing, continue stirring the resulting suspension for a set period (e.g., 1-2 hours) to allow the precipitate to age.[8]
-
-
Washing and Collection:
-
Separate the this compound precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate multiple times with deionized water to remove soluble byproducts.
-
-
Drying:
-
Dry the washed precipitate in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.[1]
-
Hydrothermal Method: Experimental Protocol
The hydrothermal method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel known as an autoclave.
Materials:
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) or Magnesium oxide (MgO)[4][5]
-
Deionized water
-
pH adjusting agent (e.g., NaOH)[10]
Procedure:
-
Prepare Precursor Slurry:
-
Disperse the magnesium and silicon precursors in deionized water in a beaker. For example, dissolve 1.48 g of Mg(NO₃)₂·6H₂O and 0.9 mL of Na₂SiO₃ solution in separate portions of water.[4]
-
-
Mixing and pH Adjustment:
-
Hydrothermal Treatment:
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature.
-
Collect the solid product by filtration.
-
-
Washing and Drying:
-
Wash the product thoroughly with deionized water until the pH of the washing solution is neutral.[4]
-
Dry the final product in an oven at a suitable temperature (e.g., 100°C).
-
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the precipitation and hydrothermal synthesis methods.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orientjchem.org [orientjchem.org]
- 5. Hydrothermal synthesis and formation mechanism of controllable this compound nanotubes derived from coal fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrothermal synthesis production method of magnesium lithium silicate - Eureka | Patsnap [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
Performance Showdown: Magnesium Silicate vs. Activated Carbon for Adsorption in Pharmaceutical Purification
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative adsorption performance of magnesium silicate (B1173343) and activated carbon, supported by experimental data.
In the landscape of pharmaceutical development and manufacturing, the purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step to ensure safety and efficacy. Adsorption is a widely employed technique for removing impurities, and among the plethora of available adsorbents, magnesium silicate and activated carbon are two of the most common choices. This guide provides an objective comparison of their performance, backed by experimental data, to aid researchers in selecting the optimal adsorbent for their specific purification needs.
At a Glance: Key Performance Characteristics
| Performance Metric | This compound | Activated Carbon | Key Considerations |
| Primary Adsorption Mechanism | Primarily polar interactions (ion exchange, hydrogen bonding)[1][2][3] | Primarily non-polar interactions (van der Waals forces)[4] | The nature of the impurity is a critical factor in adsorbent selection. |
| Selectivity | Highly selective, particularly for polar compounds[5][6] | Broad-spectrum, adsorbs a wide range of organic molecules[4][7] | This compound may be preferred for targeted impurity removal, while activated carbon is suitable for general decolorization and purification. |
| Surface Area | Moderate to high (e.g., 43-680 m²/g)[8] | Typically very high (e.g., >1000 m²/g)[9] | Higher surface area generally correlates with higher adsorption capacity. |
| Adsorption Capacity | Varies significantly with the adsorbate. Can be very high for specific polar impurities. For example, 644 mg/g for polar lipids[8] and up to 374 mg/g for methylene (B1212753) blue.[3] | Generally high for a broad range of organic molecules. For instance, ciprofloxacin (B1669076) adsorption capacities were 42.34 mg/g for commercial activated carbon.[10] | The choice depends on the specific impurity to be removed. |
| pH Sensitivity | Adsorption of cationic species is favored at higher pH (above its point of zero charge)[3][11] | Adsorption of many organic compounds is influenced by pH, which affects both the surface charge of the carbon and the ionization state of the adsorbate.[12] | The pH of the process stream is a critical parameter to optimize for efficient adsorption. |
| Regeneration | Can be regenerated by solvent washing or thermal treatment.[3] | Can be regenerated by thermal treatment, although this can be energy-intensive and may lead to some loss of capacity. | The economic feasibility of regeneration depends on the scale of the process and the nature of the adsorbed impurities. |
Digging Deeper: Experimental Evidence
Case Study 1: Adsorption of Lipids
A study directly comparing this compound and activated carbon produced from the same rice hull source for the adsorption of polar lipids from frying oil provides valuable insights.
Experimental Protocol: The adsorbents were produced from rice hulls. The lipid adsorption capacities were determined using pure oleic acid and used sunflower frying oil. The amount of polar compounds adsorbed was measured to determine the adsorption capacity.[8]
Results:
| Adsorbent | Surface Area (m²/g) | Oleic Acid Adsorption Capacity (mg/g) | Polar Lipid Adsorption Capacity (mg/g) |
|---|---|---|---|
| This compound (lab-produced) | 680 | 57 | 644 |
| Activated Carbon (lab-produced) | 43 | 14 | 368 |
| This compound (commercial) | 600 | 79 | - |
| Activated Carbon (commercial) | 440 | 76 | - |
Data sourced from Eur. J. Lipid Sci. Technol. 2008, 110, 742–746.[8]
This study demonstrates the significantly higher capacity of this compound for adsorbing polar lipids compared to activated carbon, despite the commercial activated carbon having a comparable surface area to the commercial this compound.[8] This highlights the importance of the adsorbent's chemical nature in determining its selectivity.
Case Study 2: Adsorption of Dyes (Methylene Blue)
The adsorption of methylene blue, a cationic dye often used as a model compound for colored impurities, has been studied on both this compound (Florisil) and activated carbon.
Experimental Protocol: Batch adsorption experiments were conducted using aqueous solutions of Methylene Blue at various concentrations. The amount of dye adsorbed at equilibrium was measured using a UV/Vis spectrophotometer. The kinetic data was fitted to pseudo-second-order models, and the equilibrium data was fitted to the Langmuir isotherm model.[2][3]
Results:
| Adsorbent | Maximum Adsorption Capacity (q_max) (mg/g) | Kinetic Model Fit | Isotherm Model Fit |
|---|---|---|---|
| This compound (Florisil) | 131.6 - 151.5 | Pseudo-second-order | Langmuir |
| This compound Hydrate | 374 | Pseudo-second-order | Langmuir |
| Activated Carbon (Norit) | - (Comparative kinetic data available) | Pseudo-second-order | - |
Data for Florisil sourced from Journal of Environmental Sciences 2010, 22(3) 467–473[2]. Data for this compound Hydrate sourced from Molecules 2018, 23(4), 925.[3]
These studies show that this compound can have a very high adsorption capacity for cationic dyes like methylene blue, with the adsorption mechanism being attributed to electrostatic attraction and ion exchange.[2] The kinetics for both adsorbents were well-described by a pseudo-second-order model, indicating that the rate-limiting step may be chemisorption.
Visualizing the Process: Experimental Workflow and Decision Logic
To effectively compare these adsorbents in a laboratory setting, a structured experimental workflow is essential.
Caption: A typical experimental workflow for comparing the performance of this compound and activated carbon.
The choice between this compound and activated carbon is not always straightforward and depends on a logical evaluation of the specific purification challenge.
Caption: A decision-making flowchart for selecting between this compound and activated carbon based on impurity characteristics.
Conclusion: Making an Informed Choice
Both this compound and activated carbon are powerful tools in the pharmaceutical scientist's purification toolbox. The optimal choice hinges on a thorough understanding of the impurity profile and the desired outcome of the purification step.
-
This compound excels in applications requiring high selectivity for polar impurities. Its mechanism, which often involves ion exchange, makes it particularly effective for removing certain charged molecules and polar compounds that are not well-adsorbed by carbon.[1][2][5]
-
Activated carbon , with its vast surface area and non-polar nature, is a versatile, broad-spectrum adsorbent ideal for general decolorization and the removal of a wide array of organic impurities.[4][7]
For drug development professionals, it is recommended to perform initial screening experiments with both adsorbents to empirically determine the most effective solution for a given purification challenge. The experimental workflow and decision logic provided in this guide offer a systematic approach to this evaluation, leading to a more efficient and effective purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | U.S. Silica [ussilica.com]
- 6. This compound for chromatography | The Silva Casey Lab [casey-lab.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Engineering high-performance CTAB-functionalized this compound nano-adsorbent for efficient removal of Cd2+, Co2+, and Cu2+ from single-metal aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adsorption of a Multicomponent Pharmaceutical Wastewater on Charcoal-Based Activated Carbon: Equilibrium and Kinetics [mdpi.com]
A Comparative Guide to Phase Identification of Synthesized Magnesium Silicates using XRD Analysis
This guide provides a comprehensive comparison of common synthesis methods for magnesium silicate (B1173343) and details the use of X-ray Diffraction (XRD) for accurate phase identification. It is intended for researchers, scientists, and drug development professionals who utilize synthesized magnesium silicates for various applications, including as adsorbents, excipients, or biomaterials. The following sections offer detailed experimental protocols, comparative data from various synthesis routes, and logical workflows to guide experimental design.
Comparison of Magnesium Silicate Synthesis Methods
The physicochemical properties and crystalline phase of this compound are highly dependent on the synthesis method. The most common routes include hydrothermal, sol-gel, and precipitation methods.[1][2][3] Each method offers distinct advantages and typically yields materials with different characteristics.
| Synthesis Method | Typical Precursors | Key Parameters | Resulting Phases & Characteristics | Advantages | Disadvantages |
| Hydrothermal | Magnesium salts (e.g., Mg(NO₃)₂), Sodium Silicate (Na₂SiO₃)[4] | Temperature: 100-200°C, Pressure: Autogenous, Time: 12-48 hours[4] | Often crystalline this compound hydrate (B1144303) (M-S-H); can form flower-like nanostructures.[4][5] High surface area.[4] | Good control over crystallinity and morphology. Can produce high-purity phases. | Requires specialized autoclave equipment. Can be energy-intensive. |
| Sol-Gel | Magnesium salts, TEOS (Tetraethyl orthosilicate)[6] | pH control, Aging time, Calcination Temperature | Typically amorphous this compound.[1] High surface area and porosity.[2] | Excellent homogeneity. Tunable porosity and surface area.[2] | Can be time-consuming due to aging and drying steps. Precursors can be expensive. |
| Precipitation | Soluble silicate (e.g., Na₂SiO₃), Soluble magnesium salt (e.g., MgSO₄)[1] | pH, Stirring speed, Reagent addition rate, Temperature[7] | Generally amorphous this compound.[1] Properties are sensitive to process parameters. | Simple, rapid, and scalable process.[1] Cost-effective. | Can be difficult to control particle size and morphology. Potential for impurities from precursors. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for synthesizing and characterizing materials. Below are standardized procedures for the hydrothermal synthesis of this compound and its subsequent analysis by Powder X-ray Diffraction (PXRD).
This protocol is adapted from a method used to synthesize this compound hydrate for dye adsorption.[4]
Materials:
-
Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium Silicate (Na₂SiO₃)
-
Propylene (B89431) Glycol-400
-
Distilled Water
Procedure:
-
Solution A Preparation: Dissolve 1.48 g of Mg(NO₃)₂·6H₂O in a mixture of propylene glycol-400 and ethanol (3:1 volume ratio).
-
Solution B Preparation: Dissolve 0.9 mL of Na₂SiO₃ in distilled water.
-
Precipitation: Mix Solution A and Solution B. A white precipitate will form. Adjust and maintain the pH of the mixture at 10 using a suitable base (e.g., NaOH).
-
Hydrothermal Treatment: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 150°C for 24 hours.[4]
-
Product Recovery: After cooling the autoclave to room temperature, filter the solid product.
-
Washing: Wash the product repeatedly with distilled water until the pH of the filtrate is neutral (pH 7).[4]
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
This is a generalized protocol for analyzing the synthesized powder sample.
Equipment:
-
Powder X-ray Diffractometer (e.g., Bruker D8 with CuKα radiation)[8]
-
Sample holders (zero-background sample holder is recommended for small quantities)[9]
-
Mortar and pestle (Agate recommended)[10]
-
Glass microscope slide[9]
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind the sample to a talc-like consistency using a mortar and pestle.[10][11]
-
Place enough powder into the sample holder to fill the cavity.
-
Use a glass microscope slide to gently press and tamp down the powder, ensuring its surface is flat, smooth, and flush with the surface of the holder.[9][10] This step is critical to prevent errors in the observed 2θ angles.[9]
-
-
Instrument Setup:
-
Place the sample holder securely in the diffractometer.
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).[8]
-
-
Data Collection:
-
Data Analysis:
-
Once the scan is complete, the resulting diffractogram (Intensity vs. 2θ) is generated.
-
Compare the peak positions (2θ values) and relative intensities in the experimental pattern to standard diffraction patterns from databases (e.g., JCPDS - Joint Committee on Powder Diffraction Standards) to identify the crystalline phases present.[4]
-
For amorphous materials, a broad, non-distinct hump will be observed instead of sharp peaks.[7]
-
Comparative Data Analysis
The choice of synthesis method and its parameters directly influences the final properties of the this compound. The table below summarizes data from different synthesis approaches.
| Synthesis Method | Key Parameters | Identified Phases by XRD | Specific Surface Area (m²/g) | Average Pore Size (nm) | Reference |
| Hydrothermal | 150°C, 24h, pH 10 | Crystalline this compound hydrate (2MgO·3SiO₂·2H₂O) | 634.63 | 3.72 | [4] |
| Precipitation | SiO₂:MgO ratio of 2.5 | Amorphous | 374 | 3.9 | [2] |
| Sol-Gel | SiO₂:MgO ratio of 2.5 | Amorphous | 358 | 3.2 | [2] |
| Hydrothermal | Varied Mg/Si precursor ratios | This compound Hydrate (M-S-H) | 310.4 | 3.7 | [12] |
| Reaction of MgO and Silica Fume | Room temp, up to 300 days | Poorly crystalline, disordered M-S-H gel (talc- and serpentine-like) | Not specified | Not specified | [13] |
Visualized Workflows
To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.
Caption: Workflow for Synthesis and Phase Identification.
Caption: Influence of Synthesis Parameters on Properties.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mcgill.ca [mcgill.ca]
- 10. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of this compound Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different magnesium silicate synthesis routes
A Comparative Guide to Magnesium Silicate (B1173343) Synthesis Routes
Magnesium silicate, an inorganic compound of magnesium, silicon, and oxygen, is a versatile material with applications ranging from pharmaceuticals and cosmetics to industrial catalysis and environmental remediation.[1] It can be found naturally as minerals like talc (B1216) or produced synthetically to achieve specific properties.[1] The performance of synthetic this compound is highly dependent on its physicochemical properties, such as surface area, porosity, and particle size, which are in turn dictated by the synthesis method.[2][3]
This guide provides a comparative analysis of three common synthesis routes: co-precipitation, sol-gel, and hydrothermal synthesis. It details the experimental protocols for each method and presents a quantitative comparison of the resulting materials, offering researchers and drug development professionals a comprehensive overview to select the most suitable method for their application.
Comparative Performance of Synthesis Routes
The choice of synthesis route significantly impacts the final properties of the this compound. The following table summarizes the key performance indicators for materials produced via co-precipitation, sol-gel, and hydrothermal methods.
| Parameter | Co-Precipitation | Sol-Gel | Hydrothermal |
| BET Surface Area (m²/g) | >180 up to ~600, but can be negligible depending on pH and Mg/Si ratio.[3][4] | Highest reported values, up to 640.[5][6] | Varies with conditions; not always the primary focus. |
| Pore Volume | Largest volume of mesopores (Vmeso = 0.39 cm³/g).[5][6] | Greatest volume of micropores (Vmicro = 0.26 cm³/g).[5][6] | Controllable porosity, can form nanotubes.[7] |
| Particle Size | 10 - 50 nm, can be larger (~42-50 µm) depending on precursors.[6][8] | 10 - 50 nm, typically produces a very homogeneous structure.[5][6] | 50 - 100 nm for montmorillonite; can form nanotubes.[7][9] |
| Morphology | Amorphous, layered structures; can form porous networks.[6][10] | Homogeneous, amorphous, layer-structured.[5][6] | Can produce specific crystalline structures like nanotubes or montmorillonite.[7][9] |
| Key Process Parameters | pH, Mg/Si ratio, precursor types (e.g., MgCl₂ vs. MgSO₄), reagent feed rate.[3][4][8] | Precursor types (e.g., TEOS, Mg(NO₃)₂), pH, calcination temperature.[11] | Temperature, pressure, reaction time, pH, Mg:Si molar ratio.[7][12] |
| Advantages | Scalable, common and relatively simple method.[4] | High surface area, high purity, homogeneous structure.[5][6] | High control over crystallinity and morphology (e.g., nanotubes).[7] |
| Disadvantages | Properties are highly sensitive to synthesis conditions like pH.[3] | Can be more expensive due to precursors like TEOS.[11] | Requires specialized equipment (autoclave/reactor) for high pressure and temperature.[12] |
Diagram of Synthesis Workflows
The following diagram illustrates the general procedural flow for the co-precipitation, sol-gel, and hydrothermal synthesis routes for this compound.
Caption: Comparative workflow of this compound synthesis routes.
Experimental Protocols
Detailed methodologies for the three primary synthesis routes are provided below. These protocols are generalized from multiple sources and can be adapted based on desired material characteristics.
Co-Precipitation Method
This is the most common route for synthesizing amorphous magnesium silicates.[4] It involves the reaction of a soluble silicate with a soluble magnesium salt.[13]
-
Materials:
-
Protocol:
-
Prepare aqueous solutions of the magnesium salt and sodium silicate at the desired concentrations. The SiO₂:Na₂O molar ratio of the silicate solution is a key parameter affecting the final product's properties.[4]
-
In a reaction vessel with constant stirring, add the magnesium salt solution to the sodium silicate solution (or vice versa). The sequence of addition can influence the physical properties.[13]
-
During the addition, continuously monitor and adjust the pH of the mixture to a target value using an acid or base. The synthesis pH is critical and influences the final Mg/Si ratio and surface area.[3]
-
Once precipitation is complete, allow the resulting slurry to age or mature for a specified time (e.g., 1 hour) with continued stirring.[4]
-
Filter the precipitate from the suspension using a vacuum filtration setup.
-
Wash the collected solid thoroughly with deionized water to remove soluble salt byproducts.[13][14]
-
Dry the washed this compound powder in an oven at a specified temperature (e.g., 100-120°C) until a constant weight is achieved.[14]
-
Sol-Gel Method
The sol-gel process is widely used to produce materials with high surface area and a homogeneous structure.[5][6] It involves the transition of a system from a liquid "sol" into a solid "gel" phase.
-
Materials:
-
Protocol:
-
Dissolve the silicon precursor (TEOS) in ethanol. Stabilize the pH to around 2 with an acid like HNO₃ and homogenize the solution with magnetic stirring for 1 hour.[11]
-
Separately, dissolve the magnesium precursor (e.g., magnesium nitrate) in deionized water, potentially using ultrasonication to aid dissolution.[11]
-
Mix the two solutions and continue stirring to ensure a homogeneous final solution.[11]
-
Maintain the solution at a constant temperature (e.g., 60°C) for an extended period (e.g., 12 hours) to allow for gelation and aging.[11]
-
Dry the resulting gel in an oven (e.g., at 80°C for 48 hours) to remove the solvent.[11]
-
Grind the dried gel into a fine powder.
-
Perform calcination by heating the powder at a high temperature (e.g., 600°C) to remove residual organic compounds and nitrates, leading to the formation of the final this compound material.[11]
-
Hydrothermal Synthesis
This method utilizes high temperature and pressure in an aqueous medium to promote the crystallization of materials. It is particularly effective for creating specific morphologies like nanotubes.[7]
-
Materials:
-
Protocol:
-
Prepare a mixed solution or slurry of the magnesium and silicon precursors in a suitable amount of water.[12]
-
Stir the mixture thoroughly for a period (e.g., 30 minutes) while adjusting the pH to a specific alkaline value (e.g., pH 11-14) using a base like NaOH solution.[12]
-
Transfer the well-stirred mixed solution into a high-pressure reactor or a stainless-steel autoclave.[12]
-
Heat the sealed reactor to the target temperature (e.g., 130°C to 250°C) and maintain it for the desired reaction time (e.g., 6 to 20 hours).[12] The optimal conditions for forming nanotubes have been reported as 220°C and a pH of 13.5.[7]
-
After the reaction period, cool the reactor down to room temperature.
-
Remove the gel-like product, wash it thoroughly with deionized water, and dry it to obtain the final powdered this compound.[12]
-
References
- 1. This compound: From Talc to Tech [eureka.patsnap.com]
- 2. The integrity of synthetic this compound in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Porous structure and adsorption properties of magnesium silicates synthesized by three routes [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal synthesis and formation mechanism of controllable this compound nanotubes derived from coal fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound from wheat husk ash: Effects of parameters on structural and surface properties :: BioResources [bioresources.cnr.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hydrothermal synthesis production method of magnesium lithium silicate - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. fao.org [fao.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analysis for Validating Magnesium Silicate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of magnesium silicate (B1173343), a critical excipient in the pharmaceutical industry.[1] The following sections detail various quantitative analysis techniques, offering experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their specific needs.
Magnesium silicate, a compound of magnesium oxide (MgO) and silicon dioxide (SiO₂), is widely used as an anti-caking agent, glidant, and lubricant in tablet and capsule formulations.[1][2] Its performance is directly linked to its purity and physicochemical properties. Therefore, robust analytical validation is essential to ensure product quality and consistency.
I. Core Purity Assays: Titrimetric and Gravimetric Methods
Classical wet chemistry techniques remain fundamental for the primary assay of this compound, as outlined in major pharmacopeias such as the United States Pharmacopeia (USP).[3][4] These methods are cost-effective and do not require sophisticated instrumentation, making them accessible in most laboratory settings.
Table 1: Comparison of Core Purity Assay Methods
| Parameter | Method | Principle | Typical Specification (USP) | Advantages | Disadvantages |
| Magnesium Oxide (MgO) Content | Acid-Base Titration | Back-titration of excess sulfuric acid after digestion of the sample. | Not less than 15.0%[5] | High precision, low cost. | Time-consuming digestion step. |
| Silicon Dioxide (SiO₂) Content | Gravimetric Analysis | Isolation of silica (B1680970) by acid treatment, followed by ignition to a constant weight. | Not less than 67.0%[5] | High accuracy for major components. | Labor-intensive, potential for incomplete precipitation. |
Experimental Protocols: Core Purity Assays
Objective: To determine the percentage of magnesium oxide in this compound.
Protocol:
-
Accurately weigh approximately 1.5 g of this compound and transfer to a 250-mL conical flask.[3][4]
-
Add 50.0 mL of 1 N sulfuric acid.
-
Digest the mixture on a steam bath for 1 hour to ensure complete reaction.[3][4]
-
Cool the flask to room temperature.
-
Add a few drops of methyl orange indicator.
-
Titrate the excess sulfuric acid with 1 N sodium hydroxide (B78521) until the endpoint is reached (color change from red to yellow).[3][4]
-
Calculate the volume of sulfuric acid consumed and, subsequently, the percentage of MgO. Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO.[3][4]
Objective: To determine the percentage of silicon dioxide in this compound.
Protocol:
-
Accurately weigh about 700 mg of this compound into a platinum dish.[3][4]
-
Add 10 mL of 1 N sulfuric acid and heat on a steam bath until dry.[3]
-
Treat the residue with 25 mL of water and digest on a steam bath for 15 minutes.[3]
-
Filter the hot solution through ashless filter paper.
-
Wash the residue with hot water until it is free of sulfate (B86663) ions.
-
Transfer the filter paper containing the residue to a tared crucible.
-
Dry and ignite the crucible at 900-1000°C for 20 minutes, or until a constant weight is achieved.[5]
-
The weight of the residue corresponds to the amount of silicon dioxide.
II. Instrumental Analysis for Elemental Composition and Impurities
For a more detailed and sensitive analysis, instrumental techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are employed. These methods offer higher throughput and the ability to quantify trace elemental impurities.
Table 2: Comparison of Instrumental Analysis Methods
| Parameter | Method | Principle | Advantages | Disadvantages |
| Magnesium & Silicon Content | ICP-OES | Atoms in the sample are excited in a high-temperature plasma and emit light at characteristic wavelengths. | Multi-element analysis, high sensitivity, wide linear range.[6][7] | Higher equipment cost, requires skilled operator. |
| Magnesium Content & Trace Metals | AAS | Measures the absorption of light by free atoms in the gaseous state. | High sensitivity for specific elements, lower equipment cost than ICP-OES.[8][9] | Single-element analysis, potential for chemical interferences.[8] |
| Common Impurities (e.g., Lead) | AAS / ICP-OES | As above. | High sensitivity for detecting trace levels of toxic impurities.[5] | Requires specific sample preparation to avoid matrix effects. |
Experimental Protocols: Instrumental Analysis
Objective: To bring the this compound sample into a solution suitable for analysis.
Protocol:
-
Accurately weigh a suitable amount of the this compound sample.
-
A common method involves acid digestion. For example, a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) can be used to dissolve silicate matrices.[10]
-
Alternatively, fusion with a flux like lithium metaborate (B1245444) followed by dissolution in acid is effective.
-
The resulting solution is then diluted to a known volume with deionized water to bring the analyte concentration within the linear range of the instrument.
Objective: To simultaneously quantify magnesium, silicon, and other elements.
Protocol:
-
Calibrate the ICP-OES instrument using a series of certified standards for magnesium, silicon, and any other elements of interest.
-
Aspirate the prepared sample solution into the plasma.
-
The instrument measures the emission intensity at specific wavelengths for each element (e.g., Mg 279.553 nm and Si 251.611 nm).[5]
-
The concentration of each element in the sample is determined by comparing its emission intensity to the calibration curve.
III. Comparison with an Alternative: Synthetic Magnesium Aluminometasilicate
In pharmaceutical formulations, synthetic alternatives to naturally occurring this compound (talc) are available, such as synthetic magnesium aluminometasilicate.[2] These synthetic excipients can offer enhanced properties.
Table 3: Performance Comparison - Talc vs. Synthetic Magnesium Aluminometasilicate
| Property | Talc (Hydrated this compound) | Synthetic Magnesium Aluminometasilicate | Significance in Formulation |
| Source | Naturally Occurring Mineral[2] | Synthetically Produced[2] | Synthetic source provides greater control over purity and physical properties. |
| Structure | Crystalline, Layered[2] | Amorphous, Porous[2] | Amorphous structure can lead to different flow and compression characteristics. |
| Specific Surface Area | Low (e.g., ~2.5 m²/g)[2] | High (e.g., >100 m²/g)[2] | A higher surface area can improve adsorbent and binding properties. |
| Primary Functions | Glidant, Lubricant, Diluent[2] | Glidant, Binder, Adsorbent, Stabilizer[2] | Synthetic version offers a broader range of functionalities. |
IV. Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for the key quantitative methods described.
Caption: Workflow for the titrimetric analysis of Magnesium Oxide.
Caption: Workflow for the gravimetric analysis of Silicon Dioxide.
Caption: Workflow for elemental analysis by ICP-OES.
By employing these validated analytical techniques, researchers and drug development professionals can confidently ascertain the purity and quality of this compound, ensuring the safety and efficacy of the final pharmaceutical products.
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [drugfuture.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. fao.org [fao.org]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. nemi.gov [nemi.gov]
- 10. Flow Injection Microwave-assisted Dissolution of Silicate Rocks for Magnesium Determination by Flame Atomic Absorption Spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Performance Assessment of Commercial Magnesium Silicate for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of magnesium silicate (B1173343) from various commercial suppliers, focusing on its performance as a pharmaceutical excipient. Magnesium silicate is a versatile material utilized for its glidant, adsorbent, and compression aid properties in solid dosage form development.[1] The selection of a suitable grade and supplier is critical to ensure optimal formulation performance, stability, and manufacturability. This document summarizes key performance indicators, presents comparative data from available literature and supplier documentation, and provides detailed experimental protocols to aid in the selection process.
Key Performance Indicators and Comparative Data
The performance of this compound in pharmaceutical formulations is dictated by its physicochemical properties. Key parameters include particle size distribution, specific surface area, bulk density, oil and water adsorption capacity, and flowability. Synthetic amorphous magnesium silicates, such as magnesium aluminometasilicate, are often engineered to possess a large specific surface area and high porosity, enhancing their functionality.[2][3]
Below are tables summarizing the properties of various grades of Neusilin®, a prominent magnesium aluminometasilicate from Fuji Chemical Industries, as this is the most comprehensively documented product in the public domain.[4][5] Data for other suppliers is included where available.
Table 1: Physicochemical Properties of Commercial this compound Grades
| Supplier | Product Grade | Chemical Name | Particle Size (µm) | Specific Surface Area (m²/g) | Bulk Density (g/mL) | pH (5% slurry) |
| Fuji Chemical | Neusilin® US2 | Magnesium Aluminometasilicate | 60 - 120 | 300 | 0.15 (Loose) | 7.4 |
| Fuji Chemical | Neusilin® UFL2 | Magnesium Aluminometasilicate | 2 - 8 | 300 | 0.08 (Loose) | 7.4 |
| Fuji Chemical | Neusilin® S1 | Magnesium Aluminometasilicate | 70 - 110 | 110 | 0.33 (Loose) | 9.4 |
| Brenntag | MAS 101 USP/NF | Magnesium Aluminum Silicate | N/A | N/A | N/A | N/A |
| American Elements | MG-SIAT-02 | This compound | N/A | N/A | N/A | N/A |
N/A: Data not publicly available in the searched documents.
Table 2: Functional Performance of Commercial this compound Grades
| Supplier | Product Grade | Oil Adsorption Capacity (mL/g) | Application Highlights |
| Fuji Chemical | Neusilin® US2 | 3.2 | High oil and water adsorption, good compressibility, flow improvement.[4][6] |
| Fuji Chemical | Neusilin® UFL2 | 3.2 | Ultra-fine particles, excellent for improving flow of cohesive powders.[4][6] |
| Fuji Chemical | Neusilin® S1 | 1.3 | Granular form, suitable for wet granulation.[5] |
| Brenntag | MAS 101 USP/NF | N/A | Disintegrating, binding, and suspending agent.[7] |
| American Elements | MG-SIAT-02 | N/A | General pharmaceutical use.[8] |
N/A: Data not publicly available in the searched documents.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound from different suppliers.
Determination of Oil Adsorption Capacity
This test measures the ability of this compound to adsorb oily substances, which is critical for formulations with lipid-based active pharmaceutical ingredients (APIs).
-
Method: A known weight of the this compound sample is placed in a beaker. Linseed oil (or another suitable oil) is added dropwise while mixing until the powder is saturated and no longer free-flowing. The volume of oil added per gram of the sample is calculated to determine the oil adsorption capacity.[9]
Assessment of Flowability (Angle of Repose)
The angle of repose is a common method to evaluate the flow properties of a powder. A lower angle of repose indicates better flowability.
-
Method: A funnel with a fixed diameter and height is filled with the this compound powder. The powder is allowed to flow through the funnel onto a flat circular base, forming a cone. The height (h) and radius (r) of the cone are measured, and the angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).
Evaluation of Compressibility (Tablet Hardness)
This experiment assesses the ability of this compound to act as a compression aid, resulting in robust tablets.
-
Method: A blend of the this compound with a model formulation (e.g., lactose (B1674315) and cornstarch) is prepared. A lubricant such as magnesium stearate (B1226849) is added. The blend is then compressed into tablets using a tablet press at a defined compression force. The hardness of the resulting tablets is measured using a tablet hardness tester.[5]
Visualization of Workflows and Logical Relationships
To aid in understanding the experimental process and supplier selection, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. fujichemical.co.jp [fujichemical.co.jp]
- 3. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biozoomer.com [biozoomer.com]
- 5. fujichemical.co.jp [fujichemical.co.jp]
- 6. dva.com [dva.com]
- 7. nbinno.com [nbinno.com]
- 8. Neusilin [neusilin.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to the Properties of Magnesium Silicate Synthesized from Various Silica Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties of magnesium silicate (B1173343) synthesized from a variety of silica (B1680970) sources. The selection of a silica precursor can significantly influence the physicochemical characteristics of the resulting magnesium silicate, impacting its performance in diverse applications such as pharmaceuticals, adsorbents, and catalysts. This document summarizes key experimental data, outlines detailed methodologies, and presents a visual workflow to aid in the selection of the most suitable synthesis route for specific research and development needs.
Comparative Analysis of Physicochemical Properties
The properties of synthesized this compound are intrinsically linked to the nature of the silica source. The following table summarizes key quantitative data from various studies, highlighting the differences in surface area, particle size, and adsorption capacity.
| Silica Source | Synthesis Method | BET Surface Area (m²/g) | Average Particle Size (µm) | Adsorption Capacity | Reference |
| Sodium Silicate | Precipitation | < 100 to > 600 | 10 - 50 | Not specified | [1][2][3] |
| Silica Fume | Reaction with MgO | 18 - 26 | 0.3 - 6.7 | Not specified | [4][5] |
| Rice Husk Ash | Precipitation | 79 - 680 | ~40 | 185 mg FFA/g; 644 mg polar compounds/g | [6][7][8][9][10] |
| Wheat Husk Ash | Precipitation | 79 - 91 | 42 - 63 | Not specified | [6][11] |
| Natural Minerals (Serpentine, Olivine, etc.) | Acid-leaching | Not specified | ~20 - 65 (of extracted silica) | Not specified | [12][13] |
Note: The wide range of values, particularly for sodium silicate and rice husk ash, can be attributed to variations in synthesis parameters such as reagent concentration, temperature, pH, and washing procedures.[2][3][6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining this compound with desired properties. Below are generalized methodologies for the synthesis and characterization of this compound based on common laboratory practices.
Synthesis of this compound via Precipitation
This method is widely used for producing synthetic amorphous this compound.[1][14]
1. Preparation of Reagents:
- Silica Source Solution:
- From Sodium Silicate: Prepare an aqueous solution of sodium silicate (Na₂SiO₃) of a specific concentration. The molar ratio of SiO₂ to Na₂O can be a key parameter influencing the final product's properties.[14]
- From Rice/Wheat Husk Ash:
- Incinerate rice or wheat husks at a controlled temperature (e.g., 600-700 °C) to produce amorphous silica-rich ash.[9][11]
- Extract sodium silicate by boiling the ash with a sodium hydroxide (B78521) (NaOH) solution.[9]
- Filter the mixture to obtain a clear sodium silicate solution.
- Magnesium Salt Solution: Prepare an aqueous solution of a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄) or magnesium chloride (MgCl₂), at a desired concentration.[14]
2. Precipitation:
- Slowly add the magnesium salt solution to the sodium silicate solution (or vice versa) under constant stirring. The rate of addition can affect particle size.[6]
- Maintain a constant temperature (e.g., room temperature or 50 °C) during the precipitation process.[6]
- A white precipitate of this compound will form immediately.[9]
3. Maturation and Filtration:
- Continue stirring the suspension for a period (e.g., 1-3 hours) to allow the precipitate to mature.[14]
- Separate the precipitate from the solution by vacuum filtration.[9]
4. Washing and Drying:
- Wash the filter cake with deionized water to remove soluble by-products like sodium sulfate.[14] An additional wash with a solvent like acetone (B3395972) can be performed.[9]
- Dry the washed this compound in an oven at a specified temperature (e.g., 105-110 °C) until a constant weight is achieved.[9]
Characterization of this compound
1. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
- Degas the sample under vacuum at an elevated temperature to remove adsorbed moisture and gases.
- Measure the nitrogen adsorption-desorption isotherms at liquid nitrogen temperature (77 K).
- Calculate the specific surface area using the BET equation from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35.
2. Particle Size Analysis:
- Disperse the this compound powder in a suitable medium (e.g., water with a dispersant) using ultrasonication.
- Determine the particle size distribution using a laser diffraction particle size analyzer.
3. Scanning Electron Microscopy (SEM):
- Mount the dry this compound powder on an SEM stub using conductive adhesive tape.
- Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
- Observe the morphology and surface texture of the particles under the electron beam.
4. Adsorption Capacity Determination (Example: Free Fatty Acid Adsorption):
- Add a known mass of this compound to a specific volume of oil (e.g., crude palm oil) with a known initial free fatty acid (FFA) concentration.[7]
- Agitate the mixture at a constant temperature for a set period to reach equilibrium.[7]
- Separate the adsorbent from the oil by centrifugation or filtration.
- Determine the final FFA concentration in the oil via titration.
- Calculate the adsorption capacity as the mass of FFA adsorbed per unit mass of this compound.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound from various silica sources.
Caption: Experimental workflow for this compound synthesis and characterization.
References
- 1. Synthetic this compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound from wheat husk ash: Effects of parameters on structural and surface properties :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Properties of this compound Hydrate Prepared from the this compound Minerals in the Earth’s Crust | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. digital.csic.es [digital.csic.es]
A Researcher's Guide to Thermogravimetric Analysis for Magnesium Silicate Characterization
For researchers, scientists, and drug development professionals, accurate characterization of magnesium silicate (B1173343) is critical for ensuring product quality, stability, and performance. Thermogravimetric analysis (TGA) is a powerful technique for this purpose, providing quantitative insights into the thermal decomposition and composition of these materials. This guide offers a comprehensive validation of TGA for magnesium silicate characterization, comparing its performance with alternative methods and providing detailed experimental data and protocols.
Introduction to TGA for this compound Analysis
Thermogravimetric analysis measures the change in mass of a sample as it is heated at a controlled rate. For this compound hydrates (M-S-H), TGA can elucidate the different stages of thermal decomposition, including the loss of free and bound water and the dehydroxylation of the silicate structure. This information is invaluable for determining the hydration state, thermal stability, and purity of this compound compounds.
Comparative Analysis of Characterization Techniques
While TGA is a cornerstone for thermal analysis, a multi-technique approach is often employed for a comprehensive characterization of this compound. The following table compares TGA with other common analytical methods:
| Technique | Principle | Information Provided | Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Quantitative composition (water content, residual mass), thermal stability, decomposition kinetics. | Highly quantitative, precise, and provides information on different hydration states. | Does not provide structural or chemical bond information directly. |
| X-Ray Diffraction (XRD) | Measures the scattering of X-rays by the crystalline structure of a material. | Crystalline phase identification, quantification of crystalline phases (Rietveld refinement), degree of crystallinity. | Provides detailed structural information and phase identification. | Amorphous content is not directly detected; quantification can be complex. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, exciting molecular vibrations. | Identification of functional groups (Si-O, Mg-O, O-H), information on chemical bonding and molecular structure. | Fast, sensitive to chemical changes, and can be used for both qualitative and quantitative analysis. | Spectral interpretation can be complex; quantification requires careful calibration. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the physical adsorption of a gas on the surface of a material. | Specific surface area, pore size, and pore volume. | Essential for understanding surface properties and porosity. | Does not provide information on the bulk composition or thermal stability. |
Validation of the TGA Method
A robust validation of the TGA method is essential to ensure the accuracy and reliability of the results. The validation protocol should encompass the following parameters, adapted from general thermogravimetry standards such as ASTM E1131.[1][2][3]
Experimental Protocol for TGA Method Validation
A typical TGA experiment for this compound characterization involves the following steps:
-
Sample Preparation: A representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: The sample is heated from ambient temperature to 1000 °C.
-
Atmosphere: A dynamic inert atmosphere, typically nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Data Analysis and Interpretation
The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify distinct weight loss steps. For this compound hydrates, these steps typically correspond to:
-
< 200 °C: Loss of physically adsorbed and interlayer water.[4]
-
200 - 500 °C: Dehydroxylation of brucite (Mg(OH)₂) and the initial decomposition of the this compound hydrate (B1144303) structure.[4]
-
> 500 °C: Further dehydroxylation and decomposition of the M-S-H structure.[4]
The percentage weight loss in each step is used to quantify the amount of water and other volatile components.
Quantitative Data and Comparison
The following tables summarize quantitative data from TGA studies on this compound, highlighting the consistency and comparability of the technique.
Table 1: TGA Weight Loss Data for this compound Hydrates Synthesized from Different Precursors
| Precursor Mineral | Curing Time (days) | Temperature Range (°C) | Weight Loss (%) | Reference |
| Serpentine | 3 | 50-300 | 10.2 | [4] |
| 300-750 | 15.8 | [4] | ||
| 28 | 50-300 | 12.5 | [4] | |
| 300-750 | 18.2 | [4] | ||
| Olivine | 3 | 50-300 | 9.8 | [4] |
| 300-750 | 16.5 | [4] | ||
| 28 | 50-300 | 11.9 | [4] | |
| 300-750 | 19.1 | [4] | ||
| Sepiolite | 3 | 50-300 | 11.5 | [4] |
| 300-750 | 14.9 | [4] | ||
| 28 | 50-300 | 13.8 | [4] | |
| 300-750 | 17.5 | [4] |
Table 2: Comparison of Brucite Content Determined by TGA and XRD
| Sample | Carbonate Content | Brucite by TGA (wt%) | Brucite by XRD (wt%) | Reference |
| Carbonate-free (conventionally mixed) | No | ~18 | ~18 | |
| Carbonate-free (ball-milled) | No | ~15 | ~15 | |
| 2.5% Na₂CO₃ (conventionally mixed) | Yes | ~22 | Not detected | |
| 2.5% Na₂CO₃ (ball-milled) | Yes | ~19 | Not detected |
Note: The discrepancy in carbonate-containing samples suggests the presence of poorly crystalline brucite, detectable by TGA but not by XRD.
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between different characterization techniques.
Caption: Experimental workflow for TGA validation.
References
comparative study of magnesium silicate versus other layered silicates in polymers
A Comparative Guide to Magnesium Silicate (B1173343) vs. Other Layered Silicates in Polymer Composites
Introduction
The incorporation of mineral fillers into polymer matrices is a well-established strategy for enhancing material properties and reducing costs. Among the various fillers, layered silicates have garnered significant attention due to their ability to impart remarkable improvements in mechanical, thermal, and barrier properties at very low loading levels.[1] These materials, characterized by their sheet-like crystal structures, can be dispersed within a polymer to create a nanocomposite, where the nanoscale interactions between the polymer and the silicate layers lead to synergistic property enhancements.[2][3]
This guide provides a comparative analysis of magnesium silicate (primarily talc) against other common layered silicates, including montmorillonite (B579905) and kaolinite (B1170537). It is intended for researchers and materials scientists in the field of polymer science and drug development, offering a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Overview of Layered Silicates
Layered silicates are minerals composed of stacked sheets of silica (B1680970) (SiO₄) tetrahedra and alumina (B75360) (AlO₆) or magnesia (MgO₆) octahedra. The arrangement of these sheets defines their structure and properties.
-
This compound (Talc): Talc (B1216) is a hydrated this compound with a 2:1 layered structure, where an octahedral brucite (magnesium hydroxide) sheet is sandwiched between two tetrahedral silica sheets.[4] These layers are held together by weak van der Waals forces, making them easily cleavable. Talc is known for its softness, lamellar (plate-like) particle shape, and chemical inertness.[5]
-
Montmorillonite (MMT): A member of the smectite group, MMT is a 2:1 layered aluminosilicate.[6] Isomorphous substitution within the layers (e.g., Mg²⁺ for Al³⁺) creates a net negative charge, which is balanced by exchangeable cations (like Na⁺ or Ca²⁺) in the interlayer space, or gallery.[6] This unique feature allows MMT to be chemically modified with organic cations to improve its compatibility with hydrophobic polymers, facilitating dispersion.[7]
-
Kaolinite: Kaolinite is a 1:1 layered aluminosilicate, consisting of a single tetrahedral silica sheet alternating with a single octahedral alumina sheet.[8] Strong hydrogen bonds exist between these layers, making it more difficult to separate (exfoliate) the individual sheets within a polymer matrix compared to MMT or talc.[1]
Mechanism of Reinforcement in Polymer Composites
The performance of layered silicate composites depends critically on the degree of filler dispersion. Two primary morphologies are sought:
-
Intercalation: Polymer chains penetrate the interlayer galleries of the silicate, expanding the layer spacing but maintaining a well-ordered, stacked structure.[9][10]
-
Exfoliation (or Delamination): The individual silicate layers are completely separated and uniformly dispersed throughout the polymer matrix.[9][10] This morphology maximizes the polymer-filler interfacial area, leading to the most significant property improvements.[11]
Achieving exfoliation is a key challenge and often requires surface modification of the silicate to improve its compatibility with the polymer matrix.[6]
Comparative Performance Analysis
The choice of layered silicate significantly impacts the final properties of the polymer composite. The following sections compare their performance based on experimental findings reported in the literature.
Mechanical Properties
Layered silicates are primarily used to enhance the stiffness (modulus) and strength of polymers.
-
Stiffness and Strength: Talc is a highly effective reinforcing agent, known for increasing the stiffness (flexural modulus) and dimensional stability of polymers like polypropylene (B1209903) (PP).[5][12] Montmorillonite, when properly exfoliated, can lead to dramatic increases in tensile modulus and strength even at very low loadings (e.g., 2 vol%).[2][13] Studies have shown that fine talc particles (<10 μm) can increase the tensile strength of PP by 30%.[14] Kaolin (B608303) also improves mechanical properties, though the strong interlayer hydrogen bonds can make achieving high levels of reinforcement more challenging.[15]
-
Impact Strength: A common trade-off with the addition of rigid fillers is a reduction in impact strength. High talc content can embrittle the polymer matrix, reducing impact resistance and elongation at break.[4][12]
Table 1: Comparative Mechanical Properties of Polymer-Layered Silicate Composites
| Property | This compound (Talc) | Montmorillonite (MMT) | Kaolinite |
|---|---|---|---|
| Tensile Modulus | Excellent Improvement[16] | Exceptional Improvement (especially when exfoliated)[2][17] | Good Improvement[18] |
| Tensile Strength | Good Improvement[14] | Significant Improvement[13] | Moderate Improvement[8] |
| Impact Strength | Generally Decreased[4] | Can be maintained or slightly decreased | Generally Decreased |
Thermal Properties
The incorporation of thermally stable silicate layers can enhance the thermal resistance of polymers.
-
Thermal Stability: Layered silicates can increase the onset temperature of thermal degradation. This is attributed to a "labyrinth effect," where the dispersed silicate layers act as a mass transport barrier, hindering the diffusion of volatile degradation products out of the polymer.[19] Both MMT and talc have been shown to improve the thermal stability of various polymers.[6][12]
-
Heat Distortion Temperature (HDT): The HDT, a measure of a material's resistance to deformation under load at elevated temperatures, can be significantly increased. For instance, nylon-MMT nanocomposites show an increase in HDT of up to 100 °C.[2] Talc also effectively increases the thermal stability and melting point of composites.[14]
Table 2: Comparative Thermal Properties of Polymer-Layered Silicate Composites
| Property | This compound (Talc) | Montmorillonite (MMT) | Kaolinite |
|---|---|---|---|
| Degradation Temp. (TGA) | Increased Onset Temperature[12] | Increased Onset Temperature[19][20] | Moderate Increase |
| Heat Distortion Temp. (HDT) | Significant Increase[14] | Exceptional Increase[2] | Moderate Increase |
Flame Retardancy
Polymer-layered silicate nanocomposites exhibit reduced flammability, a critical property for many applications.
-
Mechanism: The primary flame-retardant mechanism is not chemical, but physical. During combustion, the silicate layers accumulate on the polymer surface, forming a protective char layer. This layer insulates the underlying material from heat and slows the release of combustible volatiles that fuel the flame.[2]
-
Performance: Cone calorimetry studies show that MMT nanocomposites can reduce the peak heat release rate (HRR) in polymers like polypropylene and polystyrene by 70-80% with only 2-4% silicate loading.[20][21] Talc also contributes to flame resistance, in part due to its excellent thermal conductivity which helps dissipate heat.[5] While effective at reducing HRR, layered silicates alone are often insufficient to pass stringent regulatory fire tests (e.g., UL-94 V) and are frequently used in synergy with other flame retardants.[22]
Table 3: Comparative Flame Retardant Properties of Polymer-Layered Silicate Composites
| Property | This compound (Talc) | Montmorillonite (MMT) | Kaolinite |
|---|---|---|---|
| Peak Heat Release Rate (HRR) | Reduced | Significantly Reduced[20] | Reduced |
| Char Formation | Promotes Char | Excellent Char Promoter[22] | Promotes Char |
Barrier Properties
The dispersion of impermeable silicate layers creates a tortuous path for diffusing gas or liquid molecules, significantly improving the barrier properties of the polymer.[9] This is highly valuable for packaging applications.
-
Performance: Exfoliated MMT nanocomposites demonstrate dramatic reductions in gas permeability.[2] The effectiveness is highly dependent on the aspect ratio of the silicate sheets and their degree of dispersion and orientation within the matrix.[9] While talc and kaolin also improve barrier properties, the higher aspect ratio and dispersibility of modified MMT often lead to superior performance.
Table 4: Comparative Barrier Properties of Polymer-Layered Silicate Composites
| Property | This compound (Talc) | Montmorillonite (MMT) | Kaolinite |
|---|---|---|---|
| Gas Permeability | Reduced | Dramatically Reduced[2][23] | Reduced |
| Moisture Permeability | Reduced | Significantly Reduced | Reduced |
Experimental Protocols
Accurate characterization is essential for evaluating the performance of polymer-layered silicate composites.
Composite Preparation
-
Melt Intercalation: This is the most common and industrially viable method. The layered silicate is mixed with the polymer melt in an extruder (e.g., a twin-screw extruder).[12] The shear forces during extrusion help to break up silicate agglomerates and promote intercalation or exfoliation.
-
Solution Intercalation: The polymer is dissolved in a suitable solvent, and the layered silicate is dispersed in the solution. After stirring, the solvent is evaporated, leaving behind the polymer composite. This method is common in laboratory settings but less practical for large-scale production.
-
In-situ Polymerization: The layered silicate is swollen in the liquid monomer. The polymerization is then initiated, and the polymer chains grow between and around the silicate layers.[24] This can lead to very good dispersion, especially for thermosetting polymers.[13]
Characterization Techniques
-
Dispersion Analysis (XRD & TEM):
-
X-Ray Diffraction (XRD): Used to determine the interlayer spacing of the silicate. An increase in the d-spacing (indicated by a shift of the diffraction peak to lower 2θ angles) confirms intercalation. The disappearance of the diffraction peak suggests exfoliation or a highly disordered structure.[20]
-
Transmission Electron Microscopy (TEM): Provides direct visual evidence of the nanocomposite morphology, allowing for the differentiation between intercalated and exfoliated structures and an assessment of the dispersion quality.[20]
-
-
Mechanical Testing:
-
Tensile Testing (e.g., ASTM D638): Measures properties like tensile strength, Young's modulus, and elongation at break. Dog-bone shaped specimens are pulled apart at a constant rate until failure.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature in a controlled atmosphere.[25] It is used to determine the thermal stability and degradation profile of the composite.
-
Cone Calorimetry (e.g., ASTM E1354): A bench-scale fire test that measures key flammability parameters, most importantly the heat release rate (HRR), under controlled combustion conditions.[20][21]
-
Visualizations
Caption: Experimental workflow for composite preparation and characterization.
Caption: Relationship between silicate properties, dispersion, and composite performance.
Conclusion
This compound (talc), montmorillonite, and kaolinite each offer a unique profile of property enhancements when incorporated into polymer matrices.
-
This compound (Talc) is an excellent and cost-effective choice for increasing stiffness, dimensional stability, and thermal resistance, particularly in polyolefins. Its primary limitations are a potential reduction in impact strength and lower efficacy in barrier applications compared to MMT.
-
Montmorillonite (MMT) offers the highest potential for performance improvement across mechanical, thermal, barrier, and flame-retardant properties. However, realizing this potential is contingent on achieving a high degree of exfoliation, which often requires specific surface modification tailored to the polymer matrix, adding complexity and cost.
-
Kaolinite provides a good balance of property improvements and is cost-effective. However, the strong interlayer adhesion makes it the most challenging to exfoliate, which may limit its performance in applications requiring the highest levels of reinforcement or barrier properties.
The optimal choice of layered silicate depends on the target application, the specific polymer matrix, cost considerations, and the processing methods available. A thorough understanding of the structure-property relationships is crucial for designing high-performance polymer composites.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. What is talc in polymer? | Vasundhara Micron [vasundharamicron.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Polymer Layered Silicate Nanocomposites: A Review | MDPI [mdpi.com]
- 12. A Review on Mechanical Properties Modification of Polymer with Talc Powder | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Highly exfoliated montmorillonite clay reinforced thermoplastic polyurethane elastomer: in situ preparation and efficient strengthening - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10121C [pubs.rsc.org]
- 14. The Use of Natural Minerals as Reinforcements in Mineral-Reinforced Polymers: A Review of Current Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. davidpublisher.com [davidpublisher.com]
- 17. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. tsapps.nist.gov [tsapps.nist.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. benthamopen.com [benthamopen.com]
- 24. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 25. scispace.com [scispace.com]
A Comparative Analysis of the Acid-Consuming Capacity of Synthetic Magnesium Silicate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acid-consuming capacity of synthetic magnesium silicate (B1173343) against other common antacid agents. The information presented herein is supported by experimental data and established scientific protocols to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of antacid compounds.
Comparative Acid-Neutralizing Capacity of Various Antacids
The efficacy of an antacid is primarily determined by its acid-neutralizing capacity (ANC), which is the amount of acid that can be neutralized by a given amount of the substance. The following table summarizes the ANC of synthetic magnesium silicate in comparison to other frequently used antacids. The data is compiled from multiple in-vitro studies.
| Antacid Agent | Active Ingredients | Acid-Neutralizing Capacity (mEq/g) | Reference |
| Synthetic this compound | Magnesium Trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) | ~12-17 | [1] |
| Aluminum Hydroxide (B78521) | Al(OH)₃ | Varies | [2][3] |
| Magnesium Hydroxide | Mg(OH)₂ | ~26 | |
| Calcium Carbonate | CaCO₃ | ~20 | [2] |
| Sodium Bicarbonate | NaHCO₃ | Varies | |
| Magaldrate (B1229754) | Aluminum Magnesium Hydroxide Sulfate | ~29 | [2] |
Note: The ANC values can vary depending on the specific formulation and experimental conditions.
Mechanism of Action of Synthetic this compound
Synthetic magnesium trisilicate neutralizes gastric acid through a chemical reaction that results in the formation of magnesium chloride, silicon dioxide, and water.[4][5] The reaction is as follows:
Mg₂Si₃O₈·nH₂O + 4HCl → 2MgCl₂ + 3SiO₂ + (n+2)H₂O[4]
A key feature of magnesium trisilicate is its relatively slow but prolonged neutralizing action.[1][5] Upon reacting with stomach acid, it forms a gelatinous silicon dioxide layer which is believed to coat the gastric mucosa, potentially offering a protective barrier against further acid-induced irritation.[1][5]
Experimental Protocol: Determination of Acid-Consuming Capacity
The acid-consuming capacity of antacids is typically determined through a back-titration method. This in-vitro procedure simulates the conditions in the stomach to provide a standardized measure of neutralizing efficacy.
Principle
A known excess of hydrochloric acid (HCl) is added to a precisely weighed sample of the antacid. The antacid neutralizes a portion of the acid. The remaining, unreacted HCl is then titrated with a standardized solution of sodium hydroxide (NaOH) to a specific pH endpoint. By determining the amount of unreacted acid, the amount of acid consumed by the antacid can be calculated.[6][7][8]
Reagents and Equipment
-
Standardized 1.0 N Hydrochloric Acid (HCl)
-
Standardized 0.5 N Sodium Hydroxide (NaOH)
-
Phenolphthalein (B1677637) or other suitable pH indicator[7][8]
-
Magnetic stirrer and stir bar
-
Buret, 50 mL
-
Pipettes
-
Erlenmeyer flasks, 250 mL
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specified amount of the antacid powder or a crushed tablet.
-
Reaction with Acid: Add a precise volume of standardized 1.0 N HCl to the antacid sample in an Erlenmeyer flask. This volume should be sufficient to ensure an excess of acid.
-
Heating and Stirring: Gently heat the mixture to a near boil for approximately 5 minutes while stirring continuously with a magnetic stirrer to ensure complete reaction.[9]
-
Cooling: Allow the solution to cool to room temperature.
-
Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the excess HCl with standardized 0.5 N NaOH from a buret until the endpoint is reached (a persistent pink color).[7]
-
Calculation: The acid-consuming capacity is calculated using the following formula:
ANC (mEq/g) = [ (Volume of HCl × Normality of HCl) – (Volume of NaOH × Normality of NaOH) ] / Weight of antacid sample (g)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the acid-consuming capacity of an antacid.
Caption: Experimental workflow for determining antacid capacity.
Conclusion
Synthetic this compound demonstrates a moderate to high acid-consuming capacity, coupled with a prolonged duration of action and the formation of a protective gelatinous layer. While other antacids like magaldrate and magnesium hydroxide may exhibit a higher initial ANC, the unique properties of synthetic this compound make it a valuable option in various pharmaceutical formulations. The choice of an appropriate antacid should be guided by the desired onset and duration of action, as well as the overall formulation requirements. The standardized back-titration method provides a reliable means for the comparative evaluation of these agents.
References
- 1. Magnesium Trisilicate | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. What is the mechanism of Magnesium Trisilicate? [synapse.patsnap.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. kbcc.cuny.edu [kbcc.cuny.edu]
- 8. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 9. webassign.net [webassign.net]
Cross-Validation of Characterization Techniques for Magnesium Silicate Hydrate (M-S-H) Gel: A Comparative Guide
Magnesium Silicate (B1173343) Hydrate (M-S-H) gel is a key binding phase in novel cementitious systems, particularly those designed for applications like radioactive waste encapsulation. Its amorphous and complex nature necessitates a multi-technique approach for accurate and reliable characterization. Cross-validation, the practice of using several complementary analytical methods, is crucial to build a comprehensive understanding of the M-S-H gel's structure, composition, and morphology. This guide provides a comparative overview of common characterization techniques, their experimental protocols, and how their data can be cross-validated to yield a holistic view of M-S-H gel.
Comparative Analysis of Key Characterization Techniques
A combination of techniques is essential because no single method can fully elucidate the complex structure of M-S-H gel. The information from each technique should be consistent and complementary, providing a higher degree of confidence in the overall characterization.
| Technique | Principle | Information Obtained for M-S-H Gel | Strengths | Limitations |
| X-Ray Diffraction (XRD) | Diffraction of X-rays by crystalline structures. | Identifies crystalline phases (e.g., unreacted MgO, brucite) and confirms the amorphous or poorly crystalline nature of the M-S-H gel (broad hump).[1][2][3] | Excellent for identifying crystalline impurities. Relatively simple sample preparation. | Provides limited information on the structure of amorphous phases. Quantification of amorphous content can be challenging. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identifies functional groups such as Si-O-Si, Mg-O, and O-H bonds, providing insight into the chemical structure of the gel.[4][5][6] | Highly sensitive to specific chemical bonds. Non-destructive and requires small sample amounts. | Spectra can be complex with overlapping bands, making interpretation difficult. Provides primarily qualitative information. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Quantifies the amount of free water, interlayer water, and structurally bound hydroxyl groups.[1][7][8][9] Can be used to quantify phases like brucite based on its specific decomposition temperature.[1] | Provides quantitative data on composition and thermal stability.[4][8] | Mass losses from different phases can overlap, requiring deconvolution techniques for accurate quantification.[4][8] Does not provide direct structural information. |
| Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) | Imaging with a focused electron beam and analysis of emitted X-rays. | SEM reveals the surface morphology (e.g., layered, fibrous, gel-like structure).[10][11] EDX provides semi-quantitative elemental composition, including the crucial Mg/Si ratio.[10][12] | High-resolution imaging of microstructure.[11][12] EDX allows for elemental mapping to assess compositional homogeneity. | Provides surface information only. EDX analysis can be influenced by surface topography and is less accurate for light elements. |
| Solid-State Nuclear Magnetic Resonance (²⁹Si NMR) Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Determines the local bonding environment of silicon atoms (silicate connectivity), quantifying the degree of polymerization (Qⁿ units).[4][5][6][8] | Provides detailed, quantitative information about the short-range order and molecular structure of the silicate network, which is crucial for amorphous materials.[8] | Requires specialized equipment and expertise. Can be less sensitive than other techniques, requiring longer acquisition times. |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. The following are generalized protocols for the characterization of M-S-H gel.
X-Ray Diffraction (XRD)
-
Sample Preparation: The hydrated M-S-H paste is typically dried (e.g., solvent exchange with isopropanol (B130326) followed by vacuum drying) to stop the hydration reaction. The dried sample is then ground into a fine powder (<10 µm) to ensure random orientation of particles.
-
Instrumentation: A powder diffractometer is used, commonly with a Cu Kα or Co Kα radiation source.
-
Data Acquisition: The sample is scanned over a 2θ range, for instance, from 5° to 70°. The step size and scan speed are optimized to achieve good signal-to-noise ratio.
-
Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks. Crystalline phases are identified by comparing these peaks to a database (e.g., ICDD). The amorphous M-S-H gel is characterized by a broad, diffuse scattering hump, often centered around 20-35° 2θ.[1][3]
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the finely ground, dried M-S-H powder is mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet is first collected. Then, the spectrum of the sample pellet is recorded, typically in the wavenumber range of 4000 to 400 cm⁻¹.
-
Data Analysis: The absorbance spectrum is analyzed to identify characteristic bands. For M-S-H, key bands include a broad peak around 3400 cm⁻¹ (O-H stretching), a band around 1640 cm⁻¹ (H-O-H bending of water), and a strong, broad band around 1000 cm⁻¹ (Si-O-T stretching, where T can be Si or Mg).
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed amount of the dried M-S-H powder (typically 10-20 mg) is placed in an inert crucible (e.g., alumina).
-
Instrumentation: A thermogravimetric analyzer.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) from room temperature to approximately 1000 °C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1][4]
-
Data Analysis: The TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximum. Mass losses at different temperature ranges are attributed to the removal of free water (<200 °C), interlayer and bound water from M-S-H gel, and dehydroxylation of brucite (~350-450 °C).[1][9]
Scanning Electron Microscopy (SEM) with EDX
-
Sample Preparation: Small fragments of the dried M-S-H sample are mounted on an aluminum stub using conductive carbon tape. To prevent charging, the samples, if non-conductive, are coated with a thin layer of a conductive material such as gold or carbon.
-
Instrumentation: A scanning electron microscope equipped with an EDX detector.
-
Data Acquisition: The sample is placed in the microscope's vacuum chamber. An electron beam is scanned across the surface to generate images based on secondary or backscattered electrons. For EDX, the detector collects the characteristic X-rays emitted from a specific point or area on the sample to determine the elemental composition.
-
Data Analysis: SEM images are analyzed for morphological features. EDX spectra are processed to identify and quantify the elements present, allowing for the calculation of atomic ratios like Mg/Si.
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The dried and finely powdered M-S-H sample is packed into a zirconia rotor.
-
Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning (MAS) probe.
-
Data Acquisition: The sample is spun at a high speed (e.g., 8 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.[8] A series of radiofrequency pulses are applied, and the resulting signal is recorded.
-
Data Analysis: The ²⁹Si MAS NMR spectrum is analyzed by deconvoluting the peaks corresponding to different silicate environments (Qⁿ units, where 'n' is the number of bridging oxygen atoms per silicon tetrahedron). For M-S-H, peaks corresponding to Q¹, Q², and Q³ sites are typically observed, indicating a disordered, partially polymerized silicate structure.[8]
Visualization of Workflows and Relationships
Caption: Experimental workflow for M-S-H gel synthesis, characterization, and data analysis.
Caption: Logical relationships in cross-validating M-S-H gel characterization techniques.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Characterization of Magnesium Silicate Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of this compound Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SEM-EDX: EDX analysis on the scanning electron microscope [qa-group.com]
- 11. 6-napse.com [6-napse.com]
- 12. filab.fr [filab.fr]
comparing the porosity of magnesium silicates made by different methods
For Researchers, Scientists, and Drug Development Professionals
The porosity of magnesium silicate (B1173343) is a critical attribute that dictates its performance in a multitude of applications, including catalysis, adsorption, and as a carrier for active pharmaceutical ingredients. The synthesis method employed to produce magnesium silicate profoundly influences its textural properties, such as surface area, pore volume, and pore size distribution. This guide provides an objective comparison of the porosity of magnesium silicates prepared via three common synthesis routes: precipitation, sol-gel, and hydrothermal methods, supported by experimental data.
Influence of Synthesis Method on Porosity: A Comparative Analysis
The choice of synthesis method plays a pivotal role in tailoring the porous architecture of magnesium silicates. The precipitation method often yields materials with a good balance of micropores and mesopores. The sol-gel technique is renowned for producing materials with high surface areas and tunable pore structures. The hydrothermal method, on the other hand, can lead to the formation of well-defined crystalline structures with varying porosities depending on the specific conditions.
A study directly comparing these three methods for the synthesis of amorphous layer-structure magnesium silicates from magnesium sulfate (B86663) and sodium metasilicate (B1246114) solutions revealed significant differences in their porous structures. The results indicated that the sol-gel and precipitation methods are particularly effective in generating magnesium silicates with high specific surface areas and substantial micropore volumes. In contrast, the hydrothermal method, under the conditions tested, resulted in a less developed porous structure.
Quantitative Data on Porosity
The following table summarizes the key porosity parameters of magnesium silicates synthesized by precipitation, sol-gel, and hydrothermal methods, as determined by the low-temperature nitrogen adsorption/desorption method.
| Synthesis Method | Sample ID | BET Surface Area (SBET, m²/g) | Total Pore Volume (Vtotal, cm³/g) | Mesopore Volume (Vmeso, cm³/g) | Micropore Volume (Vmicro, cm³/g) | Average Pore Radius (Rpore, nm) |
| Precipitation | MgSi-1 | 597 | 0.64 | 0.39 | 0.25 | 2.1 |
| Hydrothermal | MgSi-2 | 117 | 0.25 | 0.21 | 0.04 | 4.3 |
| Sol-Gel | MgSi-3 | 640 | 0.48 | 0.22 | 0.26 | 1.5 |
Data sourced from a comparative study on the porous structure and adsorption properties of magnesium silicates.
Experimental Workflow and Synthesis Pathways
The following diagram illustrates the general experimental workflow for comparing the porosity of magnesium silicates synthesized by different methods, from precursor selection to final characterization.
Magnesium Silicate: A Superior Corrosion Inhibitor for Magnesium Alloys
A comparative analysis of magnesium silicate's performance against other common corrosion inhibitors, supported by extensive experimental data, reveals its significant potential for researchers, scientists, and drug development professionals working with magnesium-based materials. This guide provides an objective overview of the experimental validation of magnesium silicate (B1173343) as a highly effective corrosion inhibitor.
Magnesium alloys, despite their desirable lightweight properties, are notoriously susceptible to corrosion. The formation of a protective this compound layer on the surface of these alloys has been shown to drastically reduce corrosion rates. This is achieved by introducing sodium silicate into the corrosive environment, which then reacts to form a stable, passive film of this compound.
Comparative Performance Analysis
Experimental data consistently demonstrates the superior performance of this compound as a corrosion inhibitor. The following tables summarize key quantitative data from various studies, comparing the corrosion inhibition efficiency of sodium silicate (which leads to the formation of this compound) with other inhibitors and baseline corrosion rates.
| Inhibitor Concentration | Corrosion Current Density (i corr) (μA·cm⁻²) | Corrosion Potential (E corr) (V) | Inhibition Efficiency (η%) | Alloy | Reference |
| Blank (No Inhibitor) | 62.1 | -1.60 | - | AZ31 | [1] |
| 0.05 M Sodium Silicate | 8.9 | -1.45 | - | AZ31 | [1] |
| 0.10 M Sodium Silicate | - | - | 99.1 | AZ31 | [1][2][3][4][5] |
| Blank (Simulated Coolant) | - | - | - | AM60B | [6] |
| Sodium Silicate | 12.4 | - | 96 | AM60B | [6] |
| Sodium Alginate | - | - | < 96 | AM60B | [6] |
| Sodium Dodecyl Benzene (B151609) Sulfonate | 25.6 | - | < 96 | AM60B | [6] |
| 2.5 g/L Sodium Silicate | - | - | 98.3 | WE43 | [7] |
| Experimental Condition | Polarization Resistance (R p) (Ω·cm²) | Corrosion Rate (mm·y⁻¹) | Weight Loss Rate (mg·cm⁻²·d⁻¹) | Alloy | Reference |
| Blank (3.5 wt.% NaCl) | 350 | - | 2.032 | AZ31 | [1] |
| 0.1 M Sodium Silicate in 3.5 wt.% NaCl | 67,845 | 0.014 | 0.244 | AZ31 | [1][2] |
The data clearly indicates that the addition of sodium silicate significantly decreases the corrosion current density and increases the polarization resistance, leading to a remarkable reduction in the corrosion rate of magnesium alloys.[1] Notably, a 0.1 M concentration of sodium silicate can achieve an inhibition efficiency of up to 99.1% for AZ31 alloy.[1][2][3][4][5] When compared to other inhibitors like sodium alginate and sodium dodecyl benzene sulfonate, sodium silicate demonstrates the highest inhibition efficiency for AM60B magnesium alloy in a simulated vehicle coolant, reaching 96%.[6]
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion protection by sodium silicate is the formation of a dense and stable this compound layer on the alloy's surface. This process can be described in two main stages:
-
Physical Adsorption: Initially, silicate ions (SiO₃²⁻) in the solution are physically adsorbed onto the surface of the magnesium alloy.
-
Chemical Precipitation: In corroded areas, the local increase in pH due to the corrosion process facilitates the reaction between silicate ions and magnesium ions (Mg²⁺) to form insoluble this compound, which precipitates and forms a protective film.[1][2] This film acts as a barrier, hindering the contact between the corrosive medium and the alloy surface.
The following diagram illustrates the proposed mechanism for the formation of the protective this compound layer.
References
Safety Operating Guide
Proper Disposal of Magnesium Silicate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of magnesium silicate (B1173343) is a critical component of laboratory safety and regulatory compliance. While magnesium silicate in its pure form is generally considered non-hazardous, its disposal procedure is contingent on its use and any potential contamination with hazardous substances.[1]
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Hand Protection: Use protective gloves.[2]
-
Body Protection: Wear long-sleeved clothing.[2]
-
Respiratory Protection: In case of dust formation, use a particulate filter respirator.[3]
Engineering Controls:
-
Handle in a well-ventilated area, preferably under a chemical fume hood, especially if dust can be generated.[4]
-
Use procedures and equipment to minimize dust creation. Dampening the material with water can help reduce dust.[1]
Spill and Leak Procedures:
-
In case of a spill, avoid creating and breathing dust.[1]
-
Sweep or vacuum the spilled material. The use of a sweeping compound or dust suppressant is recommended.[1]
-
Place the collected material into a suitable, labeled container for disposal.[3][5]
Step-by-Step Disposal Protocol
The fundamental principle of laboratory waste disposal is to ensure that no waste is disposed of until a clear disposal plan is in place.
Step 1: Waste Characterization
The primary responsibility for the initial waste characterization lies with the laboratory personnel who generated the waste, as they have the most knowledge of the chemical's use.
-
Pure, Uncontaminated this compound: If the this compound has not been in contact with any hazardous materials and remains in its original form, it is typically not classified as a hazardous waste.[1]
-
Contaminated this compound: If the this compound has been used in a process where it has come into contact with or been mixed with any hazardous substances (e.g., solvents, heavy metals, reactive chemicals), the resulting waste must be treated as hazardous.[1][6] The user is responsible for determining if the waste meets the definition of hazardous waste.[1]
Step 2: Segregation and Storage
Proper segregation and storage of waste are crucial to prevent accidental reactions and ensure safe handling.
-
Non-Hazardous Waste: Store pure, uncontaminated this compound in a clearly labeled, sealed container to await disposal as normal waste.
-
Hazardous Waste:
-
Collect hazardous this compound waste in a container that is compatible with the waste's chemical properties.[7]
-
The container must be kept closed except when adding or removing waste.[6]
-
Label the container clearly with "Hazardous Waste" and list all the chemical constituents, including their approximate percentages.[8]
-
Store the hazardous waste in a designated satellite accumulation area.[9]
-
Ensure that incompatible wastes are not mixed.[7]
-
Step 3: Disposal Path
The disposal path is determined by the waste characterization.
-
Non-Hazardous this compound:
-
Hazardous this compound:
-
Hazardous waste must never be disposed of in the regular trash, down the sink, or by evaporation in a fume hood.[6]
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to arrange for the collection and disposal of the hazardous waste.[6][9]
-
Complete any required waste pickup request forms or tags accurately and completely.[6][8]
-
Quantitative Data
No specific quantitative data, such as permissible exposure limits for disposal, were found in the search results. It is important to refer to the specific Safety Data Sheet (SDS) for the this compound product you are using and your institution's waste management guidelines.
Experimental Protocols
The disposal procedures outlined are based on standard laboratory safety protocols and waste management guidelines as described in safety data sheets and institutional laboratory safety manuals. No specific experimental protocols for the disposal of this compound were cited in the search results beyond these general guidelines.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. media.laballey.com [media.laballey.com]
- 5. echemi.com [echemi.com]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Magnesium Silicate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling magnesium silicate (B1173343), including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency first aid measures.
Personal Protective Equipment (PPE)
When handling magnesium silicate, particularly in powder form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] | To prevent eye contact with airborne dust particles which may cause mechanical irritation.[1] |
| Hand Protection | Impermeable gloves (e.g., natural rubber, nitrile rubber, neoprene, PVC).[2][3] | To prevent skin contact, although this compound is generally not considered a skin irritant.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended when dust is present or if ventilation is inadequate.[3][4] A particulate filter respirator (e.g., P1) may be necessary for dust formation. | To avoid inhalation of dust, which can cause respiratory tract irritation.[4][5] |
| Body Protection | Long-sleeved clothing or a lab coat. | To minimize skin exposure to dust. |
Exposure Limits
Occupational exposure limits for this compound (as particulates not otherwise specified) have been established by regulatory bodies to protect workers.
| Regulatory Body | Exposure Limit (Time-Weighted Average, 8-hour) |
| OSHA (PEL) | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)[1] |
| ACGIH (TLV) | 3 mg/m³ (respirable particles)[1] |
Procedural Guidance for Handling and Disposal
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling Procedures
-
Engineering Controls : Always use this compound in a well-ventilated area.[4] Local exhaust ventilation is preferred to control airborne dust.[3]
-
Safe Handling Practices :
Spill Management
-
Minor Spills : For small spills, sweep or vacuum the material. The use of a sweeping compound or dampening with water is suggested to suppress dust.[1] Place the collected material into a suitable, labeled container for disposal.[4]
-
Major Spills : In the event of a large spill, wear appropriate PPE, including respiratory protection.[3] Contain the spill and prevent it from entering drains or waterways.[4] Use dry cleanup procedures and avoid generating dust.[4]
Disposal Plan
This compound is not typically classified as hazardous waste.[1] However, disposal must be conducted in accordance with all local, state, and federal regulations.[1][3] It is the responsibility of the user to characterize the waste generated to ensure proper disposal.[1]
-
Waste Characterization : The user must determine if any processes, mixtures, or transformations have rendered the resulting waste material hazardous.[1]
-
Containerization : Place waste this compound in sealed, clearly labeled containers.[4]
-
Disposal : Dispose of the waste at an approved waste disposal facility. Do not allow the material to be released into the environment.[3]
Emergency and First Aid Procedures
In case of accidental exposure, follow these first aid measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] If irritation persists, seek medical attention.[1]
-
Skin Contact : Wash the affected area with soap and water.[1] Medical attention is generally not required unless irritation develops.[1]
-
Inhalation : If dust is inhaled and irritation occurs, move the individual to fresh air.[1] If symptoms persist, seek medical attention.[1]
-
Ingestion : If large quantities are ingested, it may cause gastrointestinal discomfort.[1] Do not induce vomiting. Seek medical attention if a large amount is swallowed.[1]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
